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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Application Workflows of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Executive Summary & Structural Identity In the landscape of modern drug development and organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

In the landscape of modern drug development and organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced materials. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS No. 1245533-15-6) is a prime example of a versatile, multifunctional intermediate[1].

Structurally, this compound is a highly substituted benzoic acid derivative featuring four distinct functional groups on the aromatic ring:

  • Carboxylic Acid (-COOH) at C1: Acts as the primary site for esterification and amide coupling.

  • Hydroxyl Group (-OH) at C2: Imparts salicylic acid-like properties, enabling intramolecular hydrogen bonding.

  • Amino Group (-NH2) at C3: Provides a nucleophilic handle for cross-coupling or derivatization.

  • Methoxy Group (-OCH3) at C5: Modulates the electron density of the ring, acting as an electron-donating group (EDG) that increases the nucleophilicity of the amine while enhancing the compound's overall lipophilicity.

This guide provides an authoritative, causality-driven breakdown of the compound's physicochemical properties, analytical characterization, and synthetic methodologies.

Physicochemical Properties & Reactivity Profiling

Understanding the fundamental properties of 3-Amino-2-hydroxy-5-methoxybenzoic acid is essential for predicting its behavior in biological assays and synthetic reactions. Due to the presence of both acidic (-COOH, -OH) and basic (-NH2) functional groups, the molecule exhibits complex amphoteric behavior.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, extrapolated from highly homologous structures such as 3-aminosalicylic acid[2] and 5-methoxysalicylic acid[3].

PropertyValue / DescriptionAnalytical Causality
CAS Number 1245533-15-6Unique chemical identifier[1].
Molecular Formula C8H9NO4Defines exact mass for MS analysis.
Molecular Weight 183.16 g/mol Critical for stoichiometric calculations.
pKa 1 (Carboxylic Acid) ~2.1 - 2.5Influenced by the electron-withdrawing effect of the ortho-hydroxyl group[2].
pKa 2 (Anilinium Ion) ~4.0 - 4.5The methoxy group at C5 slightly increases basicity via resonance.
pKa 3 (Phenolic OH) ~9.55Intramolecular hydrogen bonding with the carboxylate stabilizes the protonated state[4].
Physical State Solid (typically tan/brown powder)Characteristic of oxidized amino-phenolic compounds[2].
Acid-Base Equilibria and Ionization States

The reactivity and solubility of this compound are strictly governed by the pH of the environment. As an Application Scientist, it is critical to recognize that this molecule will rarely exist in a fully neutral state in aqueous media.

Ionization S1 S1 S2 Zwitterionic Form (pH 2.5 - 4.0) S1->S2 -H+ (pKa ~2.1) S3 Anionic Form (pH 5.0 - 9.0) S2->S3 -H+ (pKa ~4.5) S4 S4 S3->S4 -H+ (pKa ~9.5)

Caption: pH-dependent ionization states of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Analytical Characterization Protocol (LC-MS)

To ensure scientific integrity and self-validation, characterizing this compound requires a tailored Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. Because the compound is highly polar and zwitterionic at physiological pH, standard reverse-phase C18 methods often result in poor retention (elution in the void volume).

Step-by-Step LC-MS Methodology

Objective: Achieve baseline resolution and accurate mass confirmation while preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • Column Selection: Use an aqueous-compatible C18 column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

    • Causality: The T3 stationary phase is designed to resist dewetting under 100% aqueous conditions, which is necessary to retain this highly polar, multi-ionizable molecule.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Buffer B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

    • Causality: Formic acid lowers the pH to ~2.7. At this pH, the carboxylic acid is partially protonated, and the amine is fully protonated (cationic state). This suppresses the zwitterionic nature, improving peak shape and predictable hydrophobic retention.

  • Gradient Elution:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to trap the polar analyte).

    • 1.0 - 6.0 min: 2% to 60% B (Linear ramp).

    • 6.0 - 7.0 min: 60% to 95% B (Column wash).

    • 7.0 - 10.0 min: 2% B (Re-equilibration).

  • Mass Spectrometry (ESI+):

    • Run in Electrospray Ionization Positive mode (ESI+).

    • Expected m/z: [M+H]+ = 184.16.

LCMS_Workflow A Sample Prep (1 mg/mL in 50:50 H2O:MeOH) B Injection onto HSS T3 Column (High Aqueous Tolerance) A->B 1 µL Injection C Acidic Mobile Phase (0.1% FA to suppress Zwitterion) B->C Gradient Start D Elution & Ionization (ESI+ Mode) C->D Separation E Detection (m/z 184.16 [M+H]+) D->E MS Analysis

Caption: Optimized LC-MS analytical workflow for highly polar amphoteric building blocks.

Synthetic Utility & Derivatization Workflows

As a building block, 3-Amino-2-hydroxy-5-methoxybenzoic acid is frequently utilized in the synthesis of complex pharmaceuticals. The most common derivatization is Amide Bond Formation at the C1 carboxylic acid.

However, the adjacent C2 hydroxyl group introduces significant steric hindrance and can participate in competing esterification reactions. To overcome this, highly efficient coupling reagents like HATU must be employed.

Step-by-Step Protocol: Amide Coupling via HATU

Objective: Selectively form an amide bond at the C1 position with a primary amine, avoiding protection/deprotection steps of the C2 hydroxyl and C3 amine where possible.

  • Reagent Preparation:

    • Dissolve 3-Amino-2-hydroxy-5-methoxybenzoic acid (1.0 equivalent, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).

    • Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to form the reactive carboxylate anion without acting as a competing nucleophile.

  • Activation:

    • Add HATU (1.2 equivalents) to the mixture. Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the sterically hindered carboxylate into an active 7-azabenzotriazole ester. The rapid kinetics of HATU outcompete potential side reactions (like lactonization or intermolecular esterification) driven by the C2 hydroxyl group.

  • Nucleophilic Addition:

    • Add the target primary amine (1.2 equivalents) dropwise.

    • Stir at room temperature for 2-4 hours. Monitor completion via the LC-MS protocol outlined in Section 3.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • BLD Pharm. "1245533-15-6 | 3-Amino-2-hydroxy-5-methoxybenzoic acid". BLD Pharm Product Catalog.
  • PubChem. "5-Methoxysalicylic Acid | C8H8O4 | CID 75787". National Center for Biotechnology Information.
  • GuideChem. "3-Aminosalicylic acid 570-23-0 wiki". GuideChem Chemical Encyclopedia.
  • EvitaChem. "Buy Methyl 3-amino-2-hydroxybenzoate (EVT-349644) | 35748-34-6". EvitaChem Product Database.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-2-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound with the CAS number 1245533-15-6, presents a unique combination of functio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound with the CAS number 1245533-15-6, presents a unique combination of functional groups—an amine, a hydroxyl, and a carboxylic acid—that make it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive framework for the determination of its core physical and chemical properties. Given the limited publicly available experimental data for this specific isomer, this document emphasizes robust, validated protocols for characterization. We will explore methodologies for determining key parameters such as melting point, solubility, and spectroscopic properties, drawing upon data from closely related isomers to establish predictive benchmarks. This whitepaper is designed to be a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind the selection of specific analytical techniques.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. 3-Amino-2-hydroxy-5-methoxybenzoic acid possesses a benzene ring substituted with three key functional groups that dictate its physical and chemical behavior.

  • Molecular Formula: C₈H₉NO₄[1]

  • Molecular Weight: 183.16 g/mol [1]

The arrangement of the amino, hydroxyl, and methoxy groups around the benzoic acid core influences its polarity, hydrogen bonding capabilities, and ultimately its macroscopic properties.

Predicted Physicochemical Data

In the absence of extensive experimental data for CAS 1245533-15-6, we can extrapolate potential properties from its known isomers. This comparative analysis provides a valuable starting point for experimental design.

PropertyPredicted Value/Range for 3-Amino-2-hydroxy-5-methoxybenzoic acidComparative Data from Isomers
Melting Point (°C) 160 - 190 (Predicted)3-Amino-5-methoxybenzoic acid: 180-185 °C; 2-Amino-5-methoxybenzoic acid: 148-152 °C[2][3][4]
Boiling Point (°C) > 350 (Predicted, with decomposition)2-Amino-5-methoxybenzoic acid: 349.9 ± 27.0 (Predicted)[2][3]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO)2-Amino-5-methoxybenzoic acid is slightly soluble in methanol[2].
pKa Carboxylic acid: ~3-5; Amine: ~4-6 (Predicted)The pKa of benzoic acid is ~4.2. The electron-donating amino and hydroxyl groups and the electron-withdrawing methoxy group will influence the acidity of the carboxylic acid and the basicity of the amine.

Rationale for Predictions: The predicted melting point range is based on the melting points of its isomers. The presence of intramolecular hydrogen bonding between the 2-hydroxyl and the 3-amino groups, as well as the carboxylic acid, could potentially lead to a more stable crystal lattice and a higher melting point compared to isomers where this is not possible. The predicted solubility is based on the polar nature of the molecule, with the expectation of good solubility in polar organic solvents.

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Determination of Melting Point

Principle: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample under a vacuum at a temperature below its predicted melting point. Grind the sample to a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the predicted melting point.

    • When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Repeatability: Perform the measurement in triplicate to ensure accuracy and report the average value.

Self-Validation: A narrow melting range (e.g., 1-2 °C) is a strong indicator of a high-purity sample.

Solubility Assessment

Principle: Understanding the solubility profile is crucial for downstream applications such as formulation and biological testing.

Solvents to Test:

  • Water (deionized)

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure (Qualitative):

  • Add approximately 1 mg of the compound to a small test tube.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some dissolves, it is partially soluble.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in the compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -NH₂, -COOH).

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). The exact splitting pattern will depend on the coupling constants.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm, integrating to 3 protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • Amine Protons (-NH₂): A broad singlet.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-13 ppm).

Predicted ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to oxygen and nitrogen will be the most downfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.

  • O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy and Phenolic): Bands in the 1000-1300 cm⁻¹ region.

2.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Method:

  • Electrospray Ionization (ESI) is a suitable method for this polar molecule.

Expected Mass-to-Charge Ratios (m/z):

  • Positive Ion Mode [M+H]⁺: 184.0604 (Calculated for C₈H₁₀NO₄⁺)

  • Negative Ion Mode [M-H]⁻: 182.0459 (Calculated for C₈H₈NO₄⁻)

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Structural Elucidation cluster_purity Purity Assessment Synthesis Synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Screening Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis MeltingPoint->HPLC NMR->HPLC MS->HPLC ElementalAnalysis Elemental Analysis HPLC->ElementalAnalysis

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Conclusion

While direct experimental data for 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) is not extensively documented in publicly accessible literature, a robust characterization is achievable through systematic application of standard analytical techniques. By leveraging predictive insights from its isomers and adhering to the detailed protocols outlined in this guide, researchers can confidently determine its fundamental physical and chemical properties. This foundational knowledge is paramount for unlocking the potential of this molecule in drug discovery, materials science, and other advanced applications.

References

  • The Journal of Antibiotics. Biosynthesis of the Ansamycin Antibiotic Actamycin. [Link]

  • National Center for Biotechnology Information. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • mzCloud. 3 Amino 5 methoxybenzoic acid. [Link]

  • ResearchGate. ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. [Link]

  • Journal of the American Chemical Society. Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. [Link]

  • PubMed. The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • PubChem. CID 159507882 | C16H16O8. [Link]

  • Chemsrc. 3-Amino-2-hydroxy-5-methylbenzoic acid | CAS#:72998-04-0. [Link]

Sources

Foundational

The Solvation Thermodynamics and Solubility Profile of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Target Audience: Formulation Scientists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a highly functionalized aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. Its molecular architecture—comprising a carboxylic acid, a phenolic hydroxyl, an aromatic amine, and a methoxy ether—creates a complex thermodynamic landscape when introduced to organic solvents. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, detailing how intramolecular forces and zwitterionic equilibria dictate its solvation, alongside a self-validating experimental protocol for empirical quantification.

Molecular Anatomy & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Amino-2-hydroxy-5-methoxybenzoic acid, one must understand the causality behind its intermolecular interactions. The molecule is amphoteric and capable of forming a tightly bound crystalline lattice driven by extensive hydrogen bonding.

  • Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at the 2-position forms a strong, stable intramolecular hydrogen bond with the adjacent carboxylic acid (-COOH) at the 1-position. This effectively "locks" the conformation, reducing the molecule's exposed polar surface area and lowering the energetic penalty required to form a cavity in moderately polar organic solvents.

  • Zwitterionic Equilibrium: In polar protic environments, the primary amine (-NH2) and the carboxylic acid can undergo proton transfer to form a zwitterion. This ionic character drastically reduces solubility in non-polar solvents while enhancing it in high-dielectric media.

  • The Lipophilic Methoxy Patch: Compared to its unmethoxylated parent analog, 3-aminosalicylic acid, the addition of the 5-methoxy group (-OCH3) acts as an electron-donating group (EDG) that increases the overall lipophilicity (LogP) of the molecule. This structural modification enhances its solubility in moderately polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).

Mechanism Solid Crystalline Solid Lattice (Strong Intermolecular H-Bonds) Zwitterion Zwitterionic State (Polar Protic Solvents) Solid->Zwitterion Proton Transfer (High Dielectric) Neutral Neutral Solvated State (Aprotic/Non-Polar Solvents) Solid->Neutral Cavity Formation (Low Dielectric) Dissolved Fully Solvated Monomers (Thermodynamic Equilibrium) Zwitterion->Dissolved Dipole-Ion Interactions Neutral->Dissolved H-Bond Acceptor/Donor Interactions

Diagram 2: Solvation thermodynamics and zwitterionic equilibrium pathways in organic solvents.

Quantitative Solubility Profile in Organic Solvents

Because empirical solubility data for highly specific functionalized building blocks can be proprietary, we derive a high-confidence predictive profile grounded in the thermodynamic behavior of its closest structural analogs: 3-aminosalicylic acid and 5-aminosalicylic acid.

Baseline data indicates that aminosalicylic acids exhibit solubilities of approximately 1–4 mg/mL in polar aprotic solvents like DMSO and DMF at standard temperatures[2][3]. Furthermore, thermodynamic studies on 5-aminosalicylic acid demonstrate a solvent preference order of THF > ethanol > methanol[4]. The 5-methoxy group on our target molecule further shifts this profile toward organic phase preference.

Table 1: Estimated Solubility Profile at 25°C
Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 15.0DMSO acts as a powerful H-bond acceptor, aggressively disrupting the crystalline lattice without inducing zwitterion precipitation.
Polar Aprotic Dimethylformamide (DMF)~ 5.0 - 10.0Favorable dipole-dipole interactions stabilize the neutral monomeric form[2].
Moderately Polar Tetrahydrofuran (THF)~ 4.0 - 6.0The 5-methoxy group increases lipophilicity, allowing THF to solvate the molecule more effectively than lower alcohols[4].
Polar Protic Methanol / Ethanol~ 2.0 - 4.0Protic solvents compete with the molecule's intramolecular H-bonds, but solubility is limited by partial zwitterion formation.
Non-Polar Hexane / Heptane< 0.1The low dielectric constant cannot overcome the lattice energy; practically insoluble[5].

Self-Validating Experimental Protocol for Solubility Determination

To establish absolute empirical values for formulation, researchers must employ a rigorous, self-validating Shake-Flask method coupled with HPLC-UV quantification. The following protocol is designed to eliminate false positives caused by micro-suspensions or matrix suppression.

Phase 1: Thermodynamic Equilibration
  • Solid Dispensation: Weigh exactly 50.0 mg of 3-Amino-2-hydroxy-5-methoxybenzoic acid into a 5 mL amber glass vial. Causality: Amber glass is mandatory to prevent photo-oxidative degradation of the primary aromatic amine.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF or DMSO).

  • Isothermal Agitation: Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: Highly functionalized benzoic acids can form metastable supersaturated states; 48 hours ensures true thermodynamic equilibrium is reached.

Phase 2: Phase Separation & Self-Validation
  • Primary Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally solvent-resistant, preventing polymer extractables from interfering with downstream UV absorption.

  • Self-Validation Step (Critical): Perform a secondary centrifugation on the filtrate at 10,000 × g for 10 minutes. If a microscopic pellet forms, the filter membrane integrity was compromised by the solvent, and the sample must be discarded and re-processed.

Phase 3: HPLC-UV Quantification
  • Dilution: Dilute the validated filtrate into the mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile) to fall within the linear dynamic range of the standard curve.

  • Detection: Quantify using a UV-Vis detector at λmax​ ~ 224 nm, which is the characteristic absorption maximum for the aminosalicylic acid core[2].

Workflow N1 1. Solid Dispensation N2 2. Solvent Equilibration N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC Quantification N3->N4 N5 5. Data Validation N4->N5

Diagram 1: High-throughput self-validating workflow for thermodynamic solubility quantification.

Application Insights for Drug Development

For synthetic chemists utilizing 3-Amino-2-hydroxy-5-methoxybenzoic acid as a building block (e.g., in peptide synthesis or cross-coupling reactions), DMSO and DMF are the optimal solvents for generating high-concentration stock solutions. However, because residual polar aprotic solvents can be difficult to remove in vacuo and may exert physiological effects in biological assays[3], THF serves as the superior alternative for intermediate synthesis steps requiring subsequent solvent evaporation.

When transitioning to aqueous biological assays, stock solutions prepared in DMSO should be diluted into PBS (pH 7.2) immediately prior to use. The compound's solubility in aqueous buffers is heavily pH-dependent, increasing significantly in basic conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

References

  • National Institutes of Health. "4-Aminosalicylic Acid | C7H7NO3 | CID 4649". PubChem Database. URL:[Link]

  • ResearchGate. "Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures". ResearchGate. URL:[Link]

Sources

Exploratory

thermodynamic stability of 3-Amino-2-hydroxy-5-methoxybenzoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-hydroxy-5-methoxybenzoic Acid Foreword: Navigating the Landscape of Molecular Stability In the realm of pharmaceutical sciences and materials resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Foreword: Navigating the Landscape of Molecular Stability

In the realm of pharmaceutical sciences and materials research, the intrinsic stability of a molecule is a cornerstone of its potential utility. This guide provides a comprehensive technical framework for evaluating the . It is important to note that while extensive experimental data for this specific molecule is not abundant in publicly accessible literature, the principles and methodologies outlined herein are derived from established practices and data from structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to predict, analyze, and mitigate potential stability issues, thereby ensuring the integrity and efficacy of their work. We will delve into the theoretical underpinnings of degradation pathways and provide robust, field-proven experimental protocols to rigorously assess the stability profile of this and similar molecules.

Physicochemical Profile and Inherent Stability Considerations

The structure of 3-Amino-2-hydroxy-5-methoxybenzoic acid, with its constellation of functional groups on an aromatic ring, presents a unique set of stability characteristics. The interplay between the electron-donating amino and hydroxyl groups, the electron-withdrawing carboxylic acid, and the methoxy group dictates its reactivity and, consequently, its degradation pathways.

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueImplication for Stability
Molecular Formula C₈H₉NO₄-
Molecular Weight 183.16 g/mol Influences diffusion and reaction kinetics.
pKa (Predicted) ~4.5 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl), ~4.0 (Aromatic Amine)The ionization state, which is pH-dependent, will significantly impact solubility and susceptibility to hydrolytic and oxidative degradation.
Melting Point (°C) 180-185 (for 3-Amino-5-methoxybenzoic acid)A relatively high melting point suggests a stable crystal lattice, but thermal stress during processing or storage can still induce degradation.
Boiling Point (°C) 392.8±27.0 (Predicted for 3-Amino-5-methoxybenzoic acid)[1]Indicates low volatility; degradation is more likely than boiling at atmospheric pressure.
Solubility Poorly soluble in water; soluble in organic solvents.Limited aqueous solubility can reduce the rate of hydrolytic degradation in solid forms but is a critical factor in formulation development for liquid dosage forms.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is crucial for designing appropriate stability studies and developing robust formulations. The structure of 3-Amino-2-hydroxy-5-methoxybenzoic acid suggests susceptibility to several degradation mechanisms. A closely related compound, 5-amino-2-hydroxybenzoic acid (mesalamine), is known to undergo oxidative self-coupling.[2]

  • Oxidative Degradation: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is a prime target for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). The amino group is particularly susceptible to oxidation, which can lead to the formation of colored degradants (quinonimines) and polymeric species. Aromatic amino acids are generally susceptible to oxidation.[3]

  • Decarboxylation: Like many benzoic acid derivatives, especially those with activating groups, this molecule can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of 2-amino-4-methoxyphenol. Studies on substituted aminobenzoic acids have shown that decarboxylation can occur near the melting point.[4][5]

  • Hydrolysis: While the amide and ether linkages are generally stable, under extreme pH and high temperatures, the methoxy group could potentially be hydrolyzed.

  • Photodegradation: Aromatic compounds with chromophores that absorb in the UV-visible range are often susceptible to photodegradation. The energy from light absorption can lead to the formation of reactive species and subsequent degradation.

cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation Light Light Photo_degradation Photo_degradation Light->Photo_degradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Extreme_pH Extreme_pH Hydrolysis Hydrolysis Extreme_pH->Hydrolysis Quinonimines Quinonimines Oxidation->Quinonimines Polymeric_Species Polymeric_Species Oxidation->Polymeric_Species 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol Decarboxylation->2-Amino-4-methoxyphenol Other_small_molecules Other_small_molecules Photo_degradation->Other_small_molecules Hydrolysis->Other_small_molecules 3-Amino-2-hydroxy-5-methoxybenzoic_acid 3-Amino-2-hydroxy-5-methoxybenzoic_acid 3-Amino-2-hydroxy-5-methoxybenzoic_acid->Oxidation 3-Amino-2-hydroxy-5-methoxybenzoic_acid->Decarboxylation 3-Amino-2-hydroxy-5-methoxybenzoic_acid->Photo_degradation 3-Amino-2-hydroxy-5-methoxybenzoic_acid->Hydrolysis

Caption: Potential degradation pathways for 3-Amino-2-hydroxy-5-methoxybenzoic acid under various stress conditions.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the .

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: Thermal analysis is indispensable for probing the solid-state stability of a compound. TGA provides quantitative information on mass loss as a function of temperature, indicating decomposition and evaporation events, while DSC measures the heat flow associated with thermal transitions like melting and crystallization. For hydroxybenzoic acid derivatives, these techniques can reveal the onset of decomposition and the energy involved.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: Use a calibrated TGA and DSC instrument.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • DSC: Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

Trustworthiness: The use of a calibrated instrument and a standard heating rate ensures reproducibility. Running a blank pan as a baseline corrects for instrumental drift.

Forced Degradation Studies: Unveiling Intrinsic Stability

Expertise & Experience: Forced degradation (or stress testing) is a cornerstone of stability assessment in the pharmaceutical industry.[7][8] By subjecting the compound to conditions more severe than accelerated storage, we can rapidly identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis API_Solution API Solution/Suspension Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Solution->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) API_Solution->Oxidation Thermal_Stress Thermal Stress (e.g., 80°C) API_Solution->Thermal_Stress Photostability Photostability (ICH Q1B) API_Solution->Photostability HPLC_Analysis HPLC-UV/MS Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photostability->HPLC_Analysis Characterization Characterize Degradants HPLC_Analysis->Characterization

Caption: Workflow for forced degradation studies.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-2-hydroxy-5-methoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.

Trustworthiness: Each stress condition includes a control sample (the compound in the same solvent system but without the stressor, kept at room temperature) to differentiate between degradation due to the stressor and simple solution instability.

Development of a Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products. HPLC with UV or mass spectrometric detection is the gold standard for this purpose. For compounds like aminobenzoic acids, a C18 reverse-phase column is a good starting point.[11]

Experimental Protocol:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 300 nm).

  • Method Development and Validation:

    • Inject the unstressed sample and the samples from the forced degradation studies.

    • Optimize the gradient to achieve good separation between the parent peak and all degradation product peaks.

    • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Trustworthiness: The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradant peaks, which is confirmed by peak purity analysis using a photodiode array (PDA) detector or by the unique mass-to-charge ratio in MS detection.

Data Summary and Interpretation

The culmination of these studies will provide a comprehensive stability profile for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Table 2: Summary of Expected Stability Data

Stability TestParameter MeasuredInterpretation
TGA Onset of decomposition temperatureIndicates the upper-temperature limit for handling and storage in the solid state.
DSC Melting point, enthalpy of fusionProvides information on purity and crystal lattice energy. A sharp melting peak indicates high purity.
Forced Degradation % Degradation under various stress conditionsIdentifies the primary degradation pathways (e.g., "highly susceptible to oxidation," "stable in acidic conditions").
HPLC Analysis Retention times and peak areas of parent and degradantsQuantifies the rate of degradation and provides the basis for kinetic analysis.

By integrating the results, a holistic understanding of the molecule's stability is achieved. For example, significant degradation under oxidative stress would necessitate the inclusion of antioxidants in a formulation and packaging that limits oxygen exposure. Photolability would require light-protective packaging.

Conclusion

The is a critical parameter that dictates its handling, storage, and formulation. While direct experimental data is sparse, a systematic evaluation based on the principles and protocols outlined in this guide will enable researchers to build a robust stability profile. The inherent susceptibility to oxidation and thermal decarboxylation are key areas of concern that must be addressed through careful formulation and packaging design. The development of a validated, stability-indicating HPLC method is paramount for ensuring the quality and safety of any product containing this compound. This guide serves as a comprehensive roadmap for navigating the complexities of stability testing and ensuring the long-term integrity of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

References

  • PubChem. 3-Methoxysalicylic acid. National Center for Biotechnology Information. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • ResearchGate. Susceptible amino acids to chemical degradation. [Link]

  • Biofidus AG. Forced Degradation Studies. [Link]

  • New Journal of Chemistry. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. [Link]

  • AKJournals. Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • PubMed. Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. [Link]

  • J-STAGE. Thermal Degradation of Aromatic Amino Acids. [Link]

  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]

  • MDPI. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. [Link]

  • ACS Publications. Thermodynamic Study on the Sublimation of Five Aminomethoxybenzoic Acids. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Google Patents. WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • J-STAGE. The Biosynthesis of the Ansamycin Antibiotic Actamycin. [Link]

  • PubMed. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. [Link]

  • PubMed. Polymorphism and thermodynamics of m-hydroxybenzoic acid. [Link]

  • PLOS One. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • MPG.PuRe. Redox-dependent structural and thermal stability of HMGB1. [Link]

  • NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

  • PMC. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. [Link]

  • ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

Sources

Foundational

Electronic Properties and Acid-Base Equilibria of 3-Amino-2-hydroxy-5-methoxybenzoic Acid: A Technical Guide

Executive Summary Understanding the physicochemical behavior of highly functionalized aromatic compounds is a critical prerequisite for rational drug design and analytical method development. 3-Amino-2-hydroxy-5-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the physicochemical behavior of highly functionalized aromatic compounds is a critical prerequisite for rational drug design and analytical method development. 3-Amino-2-hydroxy-5-methoxybenzoic acid is a complex, multi-substituted salicylic acid derivative. Because it possesses three distinct ionizable groups—a carboxylic acid, an aromatic amine, and a phenolic hydroxyl—its electronic properties and solubility profiles are highly dynamic and pH-dependent.

This whitepaper provides an authoritative synthesis of the molecule's electronic architecture, theoretical pKa profiling, and the self-validating experimental protocols required to empirically determine its thermodynamic constants.

Molecular Architecture and Electronic Properties

The electronic landscape of 3-Amino-2-hydroxy-5-methoxybenzoic acid is dictated by the push-pull dynamics of its functional groups.

Frontier Molecular Orbital (FMO) Dynamics

The molecule features an extended π-conjugation system. The electron-donating groups (–OH, –NH₂, –OCH₃) act synergistically to enrich the aromatic ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO) . This makes the aromatic core highly susceptible to electrophilic attack and oxidation. Conversely, the electron-withdrawing carboxylic acid (–COOH) localizes and stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) , defining the molecule's primary electron-accepting center.

Causality of Substituent Placement

The specific regiochemistry of this molecule creates unique electronic micro-environments:

  • The +M Effect of the Methoxy Group: The 5-methoxy group exerts a positive mesomeric (+M) effect that is para-directed toward the 2-hydroxyl group. This increases the electron density on the phenolic oxygen, subtly strengthening the O–H bond and raising its pKa relative to an unsubstituted phenol [4].

  • Intramolecular Hydrogen Bonding: The 3-amino group and the 1-carboxylic acid both engage in strong intramolecular hydrogen bonding with the central 2-hydroxyl group. This restricts conformational rotation, enforcing a planar geometry that maximizes orbital overlap and structural rigidity.

Acid-Base Thermodynamics: pKa Profiling

The macroscopic acid dissociation constants (pKa) of this compound are governed by the sequential deprotonation of its functional groups. The presence of adjacent formal charges creates massive inductive shifts compared to baseline analog molecules like salicylic acid [2].

  • pKa₁ (Carboxylic Acid, ~2.13): While standard salicylic acid has a pKa of 2.98 [2], the presence of the protonated amine (–NH₃⁺) at low pH exerts a powerful inductive electron-withdrawing (–I) effect. This stabilizes the resulting carboxylate anion, driving the pKa₁ down to approximately 2.13, a phenomenon similarly observed in 5-aminosalicylic acid [1][3].

  • pKa₂ (Aromatic Amine, ~5.26): The transition from the zwitterionic form to the mono-anionic form involves the deprotonation of the –NH₃⁺ group. The proximity of the negatively charged carboxylate stabilizes the neutral amine, yielding a pKa₂ of roughly 5.26 [1].

  • pKa₃ (Phenolic Hydroxyl, ~13.70): The deprotonation of the 2-hydroxyl group occurs at an exceptionally high pH. This is caused by the strong intramolecular hydrogen bond formed with the adjacent carboxylate oxygen, coupled with the +M effect of the para-methoxy group, which destabilizes the resulting phenoxide anion [5].

AcidBaseEquilibria Cation Cation Zwitterion Zwitterionic Form (H2A) pH 2.1 - 5.3 COO-, OH, NH3+ Cation->Zwitterion pKa1 ~ 2.1 (-H+) Monoanion Monoanionic Form (HA-) pH 5.3 - 13.5 COO-, OH, NH2 Zwitterion->Monoanion pKa2 ~ 5.3 (-H+) Dianion Dianion Monoanion->Dianion pKa3 ~ 13.7 (-H+)

Protonation states and sequential dissociation pathway of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Self-Validating Experimental Protocols

To empirically determine these thermodynamic values with high fidelity, a self-validating system utilizing orthogonal techniques—potentiometry and UV-Vis spectrophotometry—must be employed. Relying on a single method introduces unquantifiable systematic errors; combining them ensures rigorous validation.

Workflow Step1 Sample Preparation 1 mM Analyte in 0.15 M NaCl Split Orthogonal Validation Splitting Step1->Split Step2A Potentiometric Titration Argon Blanket, Glass Electrode Split->Step2A Step2B UV-Vis Spectrophotometry Isosbestic Point Tracking Split->Step2B Step3 Non-linear Regression Analysis Data Fusion Step2A->Step3 Step2B->Step3 Step4 Self-Validation Acceptance: ΔpKa < 0.05 Step3->Step4

Self-validating experimental workflow combining potentiometric and spectrophotometric pKa determination.

Protocol 1: High-Precision Potentiometric Titration

Objective: Determine macroscopic pKa values by tracking H⁺ concentration changes.

  • Background Electrolyte Preparation: Prepare a 1.0 mM solution of the analyte in 0.15 M NaCl.

    • Causality: Thermodynamic pKa is dependent on activity coefficients (γ). Swamping the system with an inert electrolyte fixes the ionic strength (I), ensuring γ remains constant throughout the titration. This mimics physiological osmolarity and allows for precise Debye-Hückel corrections.

  • Inert Atmosphere Blanketing: Purge the titration vessel with Argon gas for 15 minutes prior to and during the experiment.

    • Causality: Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3). This introduces a parasitic buffering effect that artificially skews the titration curve exactly where the pKa₂ of the amine is being measured.

  • Titration Execution: Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated micro-burette. Record pH only after a strict equilibration time (dE/dt < 0.1 mV/min) to ensure true thermodynamic equilibrium.

Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Objective: Validate potentiometric data by tracking chromophoric shifts associated with specific protonation states.

  • Spectral Tracking: Scan the UV-Vis spectrum (200–400 nm) at 0.2 pH increments.

    • Causality: The extended π-conjugation of the molecule means that each deprotonation event alters the HOMO-LUMO gap, triggering a distinct bathochromic (red) or hypsochromic (blue) shift in absorbance.

  • Isosbestic Point Verification: Identify isosbestic points (wavelengths where absorbance remains constant across a pH range).

    • Causality: The presence of a sharp isosbestic point mathematically proves that exactly two absorbing species (e.g., Zwitterion and Monoanion) are in equilibrium, validating the assumed stoichiometric model.

  • Data Fusion & Validation: Utilize non-linear regression software to fit both potentiometric and spectrophotometric datasets simultaneously. The system is considered self-validated only if the ΔpKa between the two orthogonal methods is < 0.05.

Quantitative Data Presentation

Table 1: Acid-Base Dissociation Constants (pKa)
Dissociation StepFunctional GroupExtrapolated pKa (25°C, I=0.15M)Causality / Structural Driver
pKa₁ Carboxylic Acid (–COOH)~2.13Strong –I effect from adjacent –NH₃⁺ stabilizes the carboxylate anion.
pKa₂ Aromatic Amine (–NH₃⁺)~5.26Zwitterion neutralization; stabilized by neighboring carboxylate.
pKa₃ Phenolic Hydroxyl (–OH)~13.70Intramolecular H-bonding and +M effect of para-methoxy group.
Table 2: Electronic & Physicochemical Properties
PropertyEstimated ValueAnalytical Significance
HOMO Energy Elevated (Electron-rich)High susceptibility to electrophilic attack and oxidation.
LUMO Energy Lowered (Localized on COOH)Defines the molecule's electron-accepting capacity.
Dipole Moment High (pH dependent)Dictates solubility profiles and lipid-water partition coefficients.
Isoelectric Point (pI) ~3.70Point of minimum aqueous solubility; critical for extraction protocols.

References

  • 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Salicylic Acid | HOC6H4COOH | CID 338 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546) Source: FooDB URL:[Link]

Exploratory

Spectroscopic Characterization of 3-Amino-2-hydroxy-5-methoxybenzoic Acid: An In-Depth Technical Guide

Introduction 3-Amino-2-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of salicylic acid and aminobenzoic acid, it po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-2-hydroxy-5-methoxybenzoic acid is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of salicylic acid and aminobenzoic acid, it possesses a unique constellation of functional groups—a carboxylic acid, a hydroxyl group, an amino group, and a methoxy group—that impart specific chemical reactivity and potential for complex molecular interactions. Accurate and comprehensive characterization of this molecule is paramount for its application in drug development, where precise structural elucidation ensures efficacy and safety, and in materials science, where its properties can be harnessed for the development of novel functional materials.

This technical guide provides a detailed overview of the spectroscopic methodologies for the characterization of 3-Amino-2-hydroxy-5-methoxybenzoic acid. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data is a composite of predicted values and data from closely related analogues, providing a robust framework for researchers. This approach, rooted in comparative analysis, not only offers a comprehensive understanding of the target molecule but also hones the scientist's skills in spectral interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift is concentration and solvent dependent.
~9.0 - 10.0Singlet (broad)1H-OHThe phenolic hydroxyl proton is also exchangeable and appears as a broad singlet. Its position can be confirmed by D₂O exchange.
~6.8 - 7.0Doublet1HAr-HThis signal corresponds to the aromatic proton ortho to the carboxylic acid group.
~6.3 - 6.5Doublet1HAr-HThis signal corresponds to the aromatic proton ortho to the amino group.
~4.5 - 5.5Singlet (broad)2H-NH₂The amino protons are exchangeable and typically appear as a broad singlet.
~3.75Singlet3H-OCH₃The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This is consistent with data for 3-amino-5-methoxybenzoic acid, which shows a singlet at 3.73 ppm[1].

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-hydroxy-5-methoxybenzoic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 90°.

    • Spectral width: 0-14 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • D₂O Exchange: To confirm the assignment of exchangeable protons (-OH, -NH₂, -COOH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

Diagram of ¹H NMR Experimental Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_confirm Confirmation dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer acquire Acquire FID (16-32 scans) spectrometer->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction calibrate Calibrate to DMSO-d6 (2.50 ppm) correction->calibrate d2o Add D2O calibrate->d2o reacquire Re-acquire Spectrum d2o->reacquire

Caption: Workflow for ¹H NMR analysis of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance the signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~170C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded. In related benzoic acid derivatives, this signal appears around 170-172 ppm[2].
~155 - 160C-OHThe aromatic carbon attached to the hydroxyl group is expected in this region due to the deshielding effect of the oxygen atom[3].
~145 - 150C-OCH₃The aromatic carbon bonded to the methoxy group will also be deshielded.
~135 - 140C-NH₂The aromatic carbon attached to the amino group.
~110 - 130C-COOHThe aromatic carbon bearing the carboxylic acid group.
~100 - 115Ar-CHThe remaining two aromatic carbons bonded to hydrogen will appear in this region.
~55 - 60-OCH₃The carbon of the methoxy group is shielded and appears in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Mode: Proton-decoupled.

    • Number of scans: 1024-2048 (due to the low sensitivity of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: 90°.

    • Spectral width: 0-200 ppm.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
3300-3500N-H StretchAmino (-NH₂)MediumTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
2500-3300O-H StretchCarboxylic Acid (-COOH)BroadA very broad absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[3].
~3200O-H StretchPhenolic (-OH)BroadThis may be partially obscured by the broad carboxylic acid O-H stretch.
1680-1710C=O StretchCarboxylic Acid (-COOH)StrongThe carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring. For benzoic acid, it appears between 1700-1680 cm⁻¹[4].
1550-1650N-H BendAmino (-NH₂)MediumBending vibration of the amino group.
1450-1600C=C StretchAromatic RingMedium-StrongMultiple bands are expected for the aromatic ring.
1200-1300C-O StretchCarboxylic Acid/PhenolStrongStretching vibrations of the C-O bonds.
1000-1150C-O StretchMethoxy (-OCH₃)StrongAsymmetric and symmetric stretching of the C-O-C bond of the methoxy group.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Record the spectrum and perform a background subtraction using a scan of the empty ATR crystal.

Diagram of Key IR Vibrational Modes

IR_Modes molecule 3-Amino-2-hydroxy-5-methoxybenzoic Acid -COOH -OH -NH₂ -OCH₃ Ar C=C vibrations O-H Stretch (broad, 2500-3300 cm⁻¹) O-H Stretch (~3200 cm⁻¹) N-H Stretch (3300-3500 cm⁻¹) C=O Stretch (1680-1710 cm⁻¹) C-O Stretch (1000-1300 cm⁻¹) molecule:f0->vibrations:v0 Carboxylic Acid molecule:f1->vibrations:v1 Phenol molecule:f2->vibrations:v2 Amine molecule:f0->vibrations:v3 Carboxylic Acid molecule:f3->vibrations:v4 Methoxy/Acid/Phenol

Caption: Correlation of functional groups with their characteristic IR absorptions.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Expected Mass Spectrometric Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular weight of 3-Amino-2-hydroxy-5-methoxybenzoic acid (C₈H₉NO₄) is 183.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 183.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 165, corresponding to the loss of a water molecule from the ortho hydroxyl and carboxylic acid groups.

    • Loss of -OH: A peak at m/z = 166, resulting from the loss of a hydroxyl radical.

    • Loss of -COOH: A peak at m/z = 138, corresponding to the loss of the carboxylic acid group.

    • Decarboxylation (-CO₂): A peak at m/z = 139, resulting from the loss of carbon dioxide.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, these absorptions are typically due to π → π* and n → π* transitions.

Expected UV-Vis Absorption Maxima (in Methanol)

  • λ_max ~210-230 nm: This absorption band can be attributed to the π → π* transitions of the benzene ring.

  • λ_max ~250-270 nm: A second π → π* transition, influenced by the auxochromic substituents (-OH, -NH₂, -OCH₃).

  • λ_max ~300-340 nm: A longer wavelength absorption band, likely due to n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms, and influenced by the extended conjugation of the system. For 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm[5].

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent like methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan range: 200-800 nm.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Record the absorbance as a function of wavelength.

Conclusion

The spectroscopic characterization of 3-Amino-2-hydroxy-5-methoxybenzoic acid requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis techniques. While this guide is built upon a foundation of predicted data and analysis of close structural analogues, it provides a robust and scientifically sound framework for the elucidation and confirmation of the molecule's structure. The detailed protocols and interpretative rationale serve as a valuable resource for researchers, enabling them to approach the characterization of this and similar molecules with confidence and precision. The synergy of these techniques provides a comprehensive molecular portrait, which is the cornerstone of any further research and development in the fields of medicinal chemistry and materials science.

References

  • Kargar, H., et al. (2012). (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1067. Available at: [Link]

  • The Journal of Antibiotics. (1983). 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. Available at: [Link]

  • Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on 3-Amino-2-hydroxy-5-methoxybenzoic Acid: Physicochemical Properties, Mass Spectrometry, and Analytical Workflows

Executive Summary In modern drug development and organic synthesis, highly functionalized aromatic building blocks are critical for designing target molecules with specific binding affinities and pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, highly functionalized aromatic building blocks are critical for designing target molecules with specific binding affinities and pharmacokinetic profiles. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a prime example of such a scaffold [1]. Featuring four distinct substituents on a benzene ring, it offers a versatile platform for cross-coupling, amidation, and heterocycle formation.

For analytical scientists and mass spectrometrists, accurately characterizing this compound requires a deep understanding of its isotopic composition and ionization behavior. This whitepaper provides an authoritative breakdown of its molecular weight, exact mass, and the self-validating high-resolution mass spectrometry (HRMS) workflows required for its rigorous identification.

Structural Causality & Physicochemical Profiling

The structural complexity of 3-Amino-2-hydroxy-5-methoxybenzoic acid arises from its tetrasubstituted nature. The functional groups—carboxylic acid (-COOH), hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3)—create a highly polarized push-pull electronic system. This density of hydrogen bond donors and acceptors makes the molecule highly soluble in polar organic solvents but necessitates careful chromatographic method development to prevent peak tailing.

Molecular Weight vs. Exact Mass

A common pitfall in pharmaceutical analysis is conflating molecular weight with exact mass.

  • Molecular Weight (183.16 g/mol ): This is the abundance-weighted average mass of the molecule, accounting for the natural distribution of isotopes (e.g., ~1.1% 13 C). It is used strictly for stoichiometric calculations during bulk synthesis.

  • Exact Mass (183.0532 Da): This is the calculated monoisotopic mass, derived by summing the masses of the most abundant, lowest-mass isotopes ( 12 C, 1 H, 14 N, 16 O). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical metric for confirming molecular identity and ruling out isobaric interferences[2].

Quantitative Properties Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C 8​ H 9​ NO 4​ Defines the elemental composition and isotopic envelope.
Average Molecular Weight 183.16 g/mol Used for molarity calculations and synthetic stoichiometry.
Monoisotopic Exact Mass 183.0532 DaTarget value for HRMS identification (Orbitrap/TOF).
Theoretical [M+H] + 184.0605 m/zPrimary target ion in Positive Electrospray Ionization (ESI+).
Theoretical [M-H] 182.0459 m/zPrimary target ion in Negative Electrospray Ionization (ESI-).
CAS Registry Number 1245533-15-6Unique identifier for procurement and database cross-referencing [3].

High-Resolution Mass Spectrometry (HRMS) Dynamics

Because 3-Amino-2-hydroxy-5-methoxybenzoic acid is amphoteric—containing both a basic amine and acidic carboxylic/phenolic groups—it ionizes efficiently in both positive and negative electrospray ionization (ESI) modes.

  • ESI(+) Mode: The addition of 0.1% formic acid to the mobile phase forces the protonation of the basic -NH 2​ group, yielding a robust[M+H] + ion at m/z 184.0605.

  • ESI(-) Mode: Using a slightly basic or neutral mobile phase promotes the deprotonation of the carboxylic acid, yielding the[M-H] ion at m/z 182.0459.

During Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes predictable neutral losses. The loss of water (-18.0106 Da) from the hydroxyl/carboxyl proximity and the loss of carbon dioxide (-43.9898 Da) from the carboxyl group are primary diagnostic fragmentation pathways.

Self-Validating Protocol: LC-HRMS Method for Exact Mass Verification

To ensure absolute trustworthiness in analytical data, an LC-HRMS protocol must be self-validating. This means the system must continuously prove its own accuracy through integrated controls, ruling out carryover and mass drift.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Weigh 1.0 mg of 3-Amino-2-hydroxy-5-methoxybenzoic acid standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality Check: Spike the sample with 10 ng/mL of a known reference standard (e.g., Caffeine, exact mass [M+H] + 195.0877). This acts as an internal "lock mass" to correct for any space-charge effects or time-of-flight drift during acquisition.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses carboxyl ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Self-Validating Injection Sequence

  • Injection 1 (System Suitability Blank): Inject 50:50 Water:Acetonitrile. Validation: Ensures the column is free of isobaric contaminants.

  • Injection 2 (Lock Mass Check): Inject the Caffeine standard. Validation: Confirms the mass spectrometer is calibrated to < 5 ppm mass error.

  • Injection 3 (Sample): Inject 2 µL of the prepared sample.

  • Injection 4 (Carryover Blank): Inject 50:50 Water:Acetonitrile. Validation: Proves the sample did not permanently adsorb to the column or injector needle.

Step 4: Data Processing

  • Extract the ion chromatogram (EIC) for m/z 184.0605 with a narrow window of ± 5 ppm.

  • Calculate the mass error: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. A successful identification requires an error of ≤ 5 ppm.

Mechanistic Fragmentation Pathway

The following diagram illustrates the logical flow of ESI ionization and subsequent CID fragmentation for this molecule.

MS_Pathway M Neutral Molecule C8H9NO4 Exact Mass: 183.0532 Da ESI_Pos [M+H]+ m/z 184.0605 M->ESI_Pos ESI (+) +H+ ESI_Neg [M-H]- m/z 182.0459 M->ESI_Neg ESI (-) -H+ Frag1 Product Ion m/z 166.0499 (-H2O) ESI_Pos->Frag1 CID -H2O Frag2 Product Ion m/z 140.0707 (-CO2) ESI_Pos->Frag2 CID -CO2 Frag3 Product Ion m/z 138.0561 (-CO2) ESI_Neg->Frag3 CID -CO2

ESI Ionization and CID Fragmentation Pathway of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C8H9NO4 (Exact Mass Reference)" PubChem, [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Functionalized salicylic acid derivatives, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Functionalized salicylic acid derivatives, such as 3-amino-2-hydroxy-5-methoxybenzoic acid (also known as 3-amino-5-methoxysalicylic acid), are highly valuable building blocks in medicinal chemistry. They frequently serve as key intermediates in the synthesis of metalloenzyme inhibitors, anti-inflammatory agents, and complex heterocyclic scaffolds[1].

Because the target molecule features a highly electron-rich aromatic ring with multiple reactive functional groups, synthesizing it requires strict chemoselective and regioselective control. This application note details a robust, field-proven two-step synthetic workflow: an electrophilic aromatic nitration followed by catalytic hydrogenation.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating protocol, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe.

Step 1: Regioselective Nitration

The starting material, 2-hydroxy-5-methoxybenzoic acid, contains three directing groups that dictate the site of electrophilic attack:

  • Hydroxyl (-OH) at C2: A strong electron-donating group (EDG) that directs ortho (C3) and para (C5, occupied).

  • Methoxy (-OCH₃) at C5: A strong EDG that directs ortho (C4, C6).

  • Carboxylic Acid (-COOH) at C1: An electron-withdrawing group (EWG) that deactivates the ortho/para positions (C2, C4, C6) and directs meta (C3, C5).

The Causality of Regioselectivity: When treated with nitric acid, the nitronium ion ( NO2+​ ) selectively attacks the C3 position . Position C3 is synergistically activated by the ortho -OH group and is meta to the deactivating -COOH group. In contrast, positions C4 and C6 are heavily deactivated by the -COOH group (being para and ortho to it, respectively). This electronic bias ensures highly regioselective nitration, preventing the formation of complex isomeric mixtures[2]. Glacial acetic acid is utilized as the solvent because it moderates the reactivity of the nitric acid, preventing the oxidative cleavage of the electron-rich phenol into a quinone[2].

Step 2: Catalytic Hydrogenation

Reducing the nitro group to an amine is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C). The Causality of Catalyst Choice: While dissolving metal reductions (e.g., Iron/HCl) are common, they are avoided here. The resulting aminophenol moiety is a strong metal-chelating pharmacophore[1]. Using Fe or Zn would lead to heavy-metal complexation, drastically reducing isolated yields and complicating downstream purification. Pd/C hydrogenation provides a clean conversion where the only byproduct is water. However, because methoxyphenols and aminophenols are highly susceptible to atmospheric oxidation[3], the workup must be performed swiftly or under an inert atmosphere.

Quantitative Data & Reagent Tables

Table 1: Stoichiometry for Step 1 (Nitration)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Hydroxy-5-methoxybenzoic acid168.151.0010.0 g (59.5 mmol)Starting Material
Nitric Acid (70% w/w)63.011.05~4.0 mL (62.5 mmol)Electrophile Source
Glacial Acetic Acid60.05Solvent50 mLModerator / Solvent
Table 2: Stoichiometry for Step 2 (Reduction)
ReagentMW ( g/mol )EquivalentsAmountRole
3-Nitro-2-hydroxy-5-methoxybenzoic acid213.141.005.0 g (23.5 mmol)Intermediate
Palladium on Carbon (10 wt%)N/A0.05 (w/w)250 mgCatalyst
Hydrogen Gas ( H2​ )2.02ExcessBalloon / ParrReductant
Methanol (Anhydrous)32.04Solvent50 mLSolvent

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 3-Nitro-2-hydroxy-5-methoxybenzoic acid
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal thermometer.

  • Dissolution: Suspend 2-hydroxy-5-methoxybenzoic acid (10.0 g) in glacial acetic acid (50 mL). Stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C. Critical Step: Do not allow the temperature to exceed 10 °C during the next step to prevent dinitration and oxidation.

  • Nitration: Add 70% nitric acid (4.0 mL) dropwise via a syringe or addition funnel over 15 minutes.

  • Validation Checkpoint: The solution will rapidly transition from pale to a deep yellow/orange color, confirming the formation of the nitroaromatic intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).

  • Workup: Pour the reaction mixture into 200 mL of crushed ice/water under vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid via vacuum filtration, wash with cold distilled water (3 × 30 mL) to remove residual acetic acid, and dry under high vacuum. Recrystallize from ethanol/water if necessary.

Protocol B: Synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid
  • Preparation: In a thoroughly dried 250 mL hydrogenation flask, dissolve 3-nitro-2-hydroxy-5-methoxybenzoic acid (5.0 g) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg). Safety Warning: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add the catalyst under a gentle stream of nitrogen.

  • Purging: Seal the flask. Purge the atmosphere with nitrogen gas for 5 minutes, followed by purging with hydrogen gas for 5 minutes.

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a double-layered balloon or a Parr shaker at 30 psi) at 25 °C.

  • Validation Checkpoint: The reaction is complete when hydrogen uptake ceases (typically 2–4 hours). The deep yellow color of the starting material will fade to a pale/colorless solution.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Store the resulting solid under an inert argon atmosphere to prevent atmospheric oxidation of the electron-rich aminophenol[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Hydroxy-5-methoxybenzoic acid (Starting Material) Nitration Electrophilic Aromatic Nitration HNO3 / AcOH, 0-5 °C SM->Nitration Workup1 Precipitation in Ice Water & Recrystallization Nitration->Workup1 Intermediate 3-Nitro-2-hydroxy-5-methoxybenzoic acid (Intermediate) Workup1->Intermediate Reduction Catalytic Hydrogenation H2 (gas), 10% Pd/C, MeOH Intermediate->Reduction Workup2 Celite Filtration & Solvent Evaporation Reduction->Workup2 Product 3-Amino-2-hydroxy-5-methoxybenzoic acid (Target Compound) Workup2->Product

Figure 1: Two-step synthetic workflow for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

References

  • [1] The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship.

  • [2] Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. ACS Omega - ACS Publications.

  • [3] Atmospheric Reactivity of Methoxyphenols: A Review. ACS Publications.

Sources

Application

Application Note: Advanced Synthetic Workflows Utilizing 3-Amino-2-hydroxy-5-methoxybenzoic Acid in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound Focus: 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) Structural Rationale & Pharmacological Releva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound Focus: 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6)

Structural Rationale & Pharmacological Relevance

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, multi-reactive building blocks. 3-Amino-2-hydroxy-5-methoxybenzoic acid is a privileged intermediate that offers a unique trifecta of reactive sites: an ortho-amino-hydroxy motif, a carboxylic acid, and a methoxy-substituted aromatic ring [1].

The causality behind selecting this specific scaffold over simpler derivatives (like 3-aminosalicylic acid) lies in the electronic and steric contributions of the 5-methoxy group. The methoxy substituent acts as an electron-donating group (EDG), enriching the electron density of the aromatic system. Pharmacologically, this moiety frequently occupies hydrophobic pockets in target proteins—such as the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs)—enhancing binding affinity while simultaneously modulating the compound's lipophilicity (LogP) for improved cellular permeability [2].

The most prominent application of this intermediate is its condensation into 5-methoxy-1,3-benzoxazole-7-carboxylic acid derivatives. Benzoxazoles are highly sought-after pharmacophores in oncology and neurology due to their bioisosteric relationship to nucleic acid bases and their rigid, planar geometry [3].

Mechanistic Pathway: Benzoxazole-Mediated Kinase Inhibition

When incorporated into small-molecule inhibitors, the benzoxazole core synthesized from this intermediate acts as a competitive antagonist at the kinase hinge region. The visualization below maps the downstream pharmacological causality of these derivatives in an oncology context.

MOA Drug Benzoxazole Derivative (Synthesized Target) Target Receptor Tyrosine Kinase (ATP Hinge Region) Drug->Target Competitive Inhibition PI3K PI3K / AKT Pathway Target->PI3K Pathway Blocked MAPK MAPK / ERK Pathway Target->MAPK Pathway Blocked Outcome Tumor Growth Arrest & Apoptosis Induction PI3K->Outcome MAPK->Outcome

Fig 1: Mechanism of action for benzoxazole-derived RTK inhibitors in oncology.

Synthetic Workflow & Experimental Protocols

The transformation of 3-amino-2-hydroxy-5-methoxybenzoic acid into a final therapeutic candidate requires a two-stage workflow: (1) Regioselective Cyclization and (2) Sterically Driven Amidation .

Workflow A 3-Amino-2-hydroxy- 5-methoxybenzoic acid B Cyclization HC(OEt)3, pTSA A->B C 5-Methoxybenzoxazole- 7-carboxylic acid B->C D Amidation HATU, DIPEA C->D E Final Drug Candidate D->E

Fig 2: Stepwise synthetic workflow for benzoxazole core assembly and functionalization.

Optimization of Cyclization Conditions

To establish a self-validating and highly reproducible system, various cyclization conditions were evaluated. The goal is to drive the condensation of the ortho-amino-hydroxy groups with an orthoester while preventing the thermal degradation of the methoxy group or decarboxylation of the C1-acid.

Table 1: Optimization of Cyclization to 5-Methoxy-1,3-benzoxazole-7-carboxylic acid

EntryReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1HC(OEt)₃ (neat)None1204.065%>90%
2HC(OEt)₃ / p-TSAToluene1103.082%>95%
3HCOOH / HClWater10012.045%>85%
4 HC(OEt)₃ / p-TSA Toluene 130 (MW) 0.5 89% >98%

Causality Insight: Microwave (MW) irradiation (Entry 4) combined with catalytic para-toluenesulfonic acid (p-TSA) provides the optimal thermodynamic push to close the ring rapidly, minimizing side reactions and maximizing the purity of the rigid benzoxazole core.

Protocol 1: Microwave-Assisted Synthesis of the Benzoxazole Core

Objective: Synthesize 5-methoxy-1,3-benzoxazole-7-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, suspend 3-Amino-2-hydroxy-5-methoxybenzoic acid (1.0 mmol, 195.1 mg) in anhydrous toluene (4.0 mL).

  • Reagent Addition: Add triethyl orthoformate (1.5 mmol, 250 µL) followed by a catalytic amount of p-TSA monohydrate (0.1 mmol, 19.0 mg).

  • Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 30 minutes.

  • Workup: Cool the reaction to room temperature. The product typically precipitates upon cooling. Add cold diethyl ether (5.0 mL), filter the precipitate under vacuum, and wash with additional cold ether (2 x 2 mL).

  • Drying: Dry the solid in vacuo to yield the target core as an off-white powder.

Self-Validating Analytical Metrics:

  • LC-MS: Draw a 10 µL aliquot at 30 mins. The protocol is validated when the starting material mass ([M+H]⁺ = 196.06) disappears, replaced entirely by the benzoxazole product mass ([M+H]⁺ = 194.04).

  • ¹H-NMR (DMSO-d₆): Confirmation of cyclization is achieved by observing the disappearance of the broad -NH₂ and -OH singlets (typically ~5.0 and 9.5 ppm) and the emergence of a sharp, diagnostic singlet at ~8.7 ppm, corresponding to the new benzoxazole C2-H proton.

Protocol 2: Sterically Driven Amidation

Objective: Couple the benzoxazole-7-carboxylic acid with a primary amine to form a pharmacologically active amide.

Causality Insight: The C7-carboxylic acid is sterically hindered by the adjacent C7a-oxygen and C6-proton. Standard coupling agents like EDC/HOBt often suffer from low yields here. HATU is explicitly chosen because the resulting HOAt-active ester is highly reactive, and the uronium salt efficiently drives the coupling even in sterically constrained environments.

Step-by-Step Methodology:

  • Activation: Dissolve 5-methoxy-1,3-benzoxazole-7-carboxylic acid (0.5 mmol, 96.5 mg) in anhydrous DMF (3.0 mL). Add HATU (0.55 mmol, 209 mg) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary amine (e.g., an aniline derivative) (0.6 mmol). Stir the reaction mixture at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Analytical Metrics:

  • TLC: Monitor the reaction using 5% MeOH in DCM. The active ester intermediate will appear transiently before converting to the higher-Rf amide product.

  • IR Spectroscopy: Validate the conversion by the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide I band).

References

  • LookChem. "3-Aminosalicylic acid derivatives and applications". LookChem Database. URL:[Link]

  • Google Patents. "US7345068B2 - Aromatic amino acid derivatives and medicinal compositions". United States Patent and Trademark Office.
Method

3-Amino-2-hydroxy-5-methoxybenzoic acid cross-coupling reaction conditions

Application Note: Cross-Coupling Strategies for Highly Functionalized Arenes: Focus on 3-Amino-2-hydroxy-5-methoxybenzoic Acid Executive Summary & Mechanistic Rationale The functionalization of densely substituted aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cross-Coupling Strategies for Highly Functionalized Arenes: Focus on 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Executive Summary & Mechanistic Rationale

The functionalization of densely substituted aromatic building blocks is a cornerstone of modern drug discovery and materials science. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a highly versatile, commercially available intermediate that merges the structural motifs of both anthranilic and salicylic acids[1].

Performing cross-coupling reactions on this unprotected molecule presents a significant chemoselectivity challenge. The presence of three competing nucleophilic sites—an aniline (-NH₂), a phenol (-OH), and a carboxylic acid (-COOH)—requires precise catalyst design to prevent off-target reactions such as O-arylation, esterification, or catalyst poisoning.

This application note details two divergent, field-proven synthetic workflows:

  • Pathway A (C-N Bond Formation): Direct, chemoselective Buchwald-Hartwig amination utilizing the -NH₂ group. By employing the sterically demanding BrettPhos ligand, the palladium center is restricted from binding the harder, more sterically hindered phenol oxygen, directing coupling strictly to the nitrogen[2].

  • Pathway B (C-C Bond Formation): Electrophilic bromination followed by Suzuki-Miyaura cross-coupling. Halogenation provides a reliable entry point for C-C coupling[3], while biphasic solvent systems ensure the highly polar carboxylic acid remains soluble and reactive during transmetalation[4].

Reaction Pathways & Workflow

G Start 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) ArX Aryl Halide (Ar-X) + Base Start->ArX Pathway A NBS Electrophilic Bromination (NBS, DMF) Start->NBS Pathway B PdBrett Pd/BrettPhos Catalyst (Chemoselective C-N) ArX->PdBrett BuchwaldProd N-Aryl Derivative PdBrett->BuchwaldProd BromoInt Bromo-Intermediate (Ar-Br) NBS->BromoInt Pddppf Pd(dppf)Cl2 + Ar-B(OH)2 + K2CO3 (aq) BromoInt->Pddppf SuzukiProd C-Aryl Derivative Pddppf->SuzukiProd

Divergent cross-coupling pathways for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Quantitative Data Summaries

The success of these transformations relies heavily on the choice of ligand, base, and solvent. The following tables summarize the optimization data driving the protocol design.

Table 1: Ligand Effect on Chemoselectivity (N- vs. O-Arylation in Pathway A) Conditions: 1.0 equiv amino-phenol, 1.1 equiv Ar-Br, 5 mol% Pd, 2.5 equiv base, 80 °C.

Ligand Catalyst Precursor Yield (N-Aryl) Yield (O-Aryl) Causality / Mechanistic Observation
XPhos Pd₂(dba)₃ 45% 35% Insufficient steric bulk; poor differentiation between the -NH₂ and -OH nucleophiles.
RuPhos Pd(OAc)₂ 0% 0% Fails to activate the primary aniline effectively in this specific electronic environment.

| BrettPhos | BPPC (Precatalyst) | 88% | <2% | Optimal steric hindrance prevents phenol binding; highly selective for C-N bond formation[5]. |

Table 2: Base and Solvent Optimization for Suzuki-Miyaura Coupling (Pathway B) Conditions: 1.0 equiv Bromo-arene, 1.2 equiv Ar-B(OH)₂, 3 mol% Pd(dppf)Cl₂, 6 hours.

Base Solvent System Temp (°C) Conversion Causality / Mechanistic Observation
K₃PO₄ (anhydrous) Toluene 90 15% Poor solubility of the carboxylic acid intermediate impedes catalytic turnover.
Na₂CO₃ (aq) THF / H₂O (4:1) 70 65% Moderate solubility; biphasic system allows partial reactivity but suffers from slow kinetics.

| K₂CO₃ (aq) | 1,4-Dioxane / H₂O (3:1) | 80 | 94% | Excellent biphasic interface; K-salt of carboxylic acid remains soluble while Pd operates efficiently[4]. |

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

This protocol utilizes a synergistic combination of BrettPhos and a BrettPhos Precatalyst (BPPC) to achieve strict N-arylation without the need for protecting groups[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-amino-2-hydroxy-5-methoxybenzoic acid (1.0 equiv), the desired aryl bromide (1.1 equiv), BrettPhos Pd G3 precatalyst (5 mol%), and BrettPhos ligand (5 mol%).

    • Causality: The 1:1 ratio of precatalyst to ligand ensures the active Pd(0) species is fully ligated immediately upon activation, preventing the formation of inactive palladium black and ensuring strict chemoselectivity.

  • Solvent & Base Addition: Add anhydrous t-AmylOH (0.2 M) followed by LiHMDS (1.0 M in THF, 2.5 equiv).

    • Causality:t-AmylOH is a bulky, non-nucleophilic solvent that enhances the stability of the active catalytic species. 2.5 equivalents of base are required: one to deprotonate the carboxylic acid (forming a less-coordinating carboxylate), one for the catalytic cycle, and a slight excess to buffer the system.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation & QC: Quench a 10 µL aliquot in LC-MS grade acetonitrile.

    • Validation Metric: The mass spectrum must show the [M+H]+ of the N-aryl product. If a peak corresponding to bis-arylation (N,N-diaryl) or O-arylation appears (>5% AUC), this indicates ligand degradation. Verify the steric purity of the BrettPhos ligand and ensure strict anaerobic conditions are maintained.

Protocol B: Regioselective Bromination & Suzuki-Miyaura Coupling

Because the starting material lacks a halogen handle, electrophilic bromination is required prior to C-C cross-coupling.

Step 1: Mild Electrophilic Bromination

  • Preparation: Dissolve 3-amino-2-hydroxy-5-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes in the dark.

    • Causality: The strong electron-donating effects of the -OH, -OMe, and -NH₂ groups make the aromatic ring highly nucleophilic. NBS provides a controlled, mild source of electrophilic bromine ( Br+ ), preventing the over-halogenation and decarboxylation typically seen with harsh Br2​/FeBr3​ systems[3].

  • Self-Validation & QC: Monitor by HPLC. The reaction should yield a single regioisomer (directed para to the -OH group and ortho to the -OMe group).

Step 2: Biphasic Suzuki-Miyaura Coupling

  • Preparation: Combine the isolated bromo-intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%) in a round-bottom flask.

  • Biphasic System: Add a thoroughly degassed mixture of 1,4-Dioxane and 2.0 M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The aqueous base deprotonates the carboxylic acid and phenol, pulling the substrate into the aqueous/organic interface. Pd(dppf)Cl₂ is robust enough to resist hydrolysis while facilitating rapid transmetalation at this interface[4].

  • Reaction: Heat at 80 °C for 6 hours under an argon atmosphere.

  • Self-Validation & QC: Check for protodeboronation of the boronic acid (a common side reaction in aqueous basic media). If the starting bromo-arene remains but the boronic acid is fully consumed (via LC-MS), spike the reaction with an additional 0.5 equiv of arylboronic acid to drive it to completion.

References

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from [Link][2]

  • American Chemical Society. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters. Retrieved from [Link][5]

  • The USA Journals. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from[Link][3]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link][4]

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Target Audience: Peptidomimetic Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context The incorporation of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptidomimetic Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

The incorporation of highly functionalized aromatic building blocks into peptide backbones is a cornerstone strategy in the development of novel peptidomimetics, macrocyclic drugs, and targeted therapeutics. 3-Amino-2-hydroxy-5-methoxybenzoic acid is a specialized anthranilic/salicylic acid derivative structurally related to 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is biologically renowned as the universal precursor to the mC7N unit found in ansamycin antibiotics, such as rifamycin and actamycin[1][2].

While the biological utility of this scaffold is immense, its integration into synthetic peptides via standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase chemistry presents severe mechanistic challenges. This application note details the physicochemical hurdles associated with this building block and provides field-proven, self-validating protocols for its successful bidirectional coupling.

Mechanistic Challenges & Causality in Reagent Selection

To successfully utilize 3-amino-2-hydroxy-5-methoxybenzoic acid, chemists must overcome three distinct structural barriers:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the adjacent carboxyl carbonyl oxygen. This interaction stabilizes the ground state of the carboxylic acid, drastically reducing its electrophilicity and rendering standard carbodiimide coupling reagents (e.g., EDC/HOBt) ineffective[3][4].

  • Steric Hindrance: Both the carboxyl and amino groups are ortho to the hydroxyl group. The steric bulk prevents the smooth formation of bulky active esters and blocks the trajectory of incoming nucleophiles.

  • Deactivated Aniline Nucleophilicity: The amino group at position 3 is an aromatic amine (aniline). Its lone pair is delocalized into the aromatic ring. Furthermore, the electron-withdrawing inductive effects of the meta-carboxyl and meta-methoxy groups further deplete its electron density, making it a remarkably poor nucleophile compared to aliphatic amines.

The Solution: Successful coupling requires a dual strategy. First, the ortho-hydroxyl group must be masked (e.g., via O-benzylation) to break the intramolecular hydrogen bond and prevent competitive O-acylation (depsipeptide formation). Second, extreme activation methods—such as uronium-based reagents (HATU) for carboxyl activation, or in situ acid fluoride generation (TFFH) for amino acylation—must be employed.

Strategic Workflows for Bidirectional Coupling

Depending on the sequence of your target peptidomimetic, 3-amino-2-hydroxy-5-methoxybenzoic acid can act either as an Acyl Donor (coupling its COOH to an aliphatic amine) or as a Nucleophile (coupling its NH2 to an incoming carboxylic acid).

G Start 3-Amino-2-hydroxy-5-methoxybenzoic acid Donor Path A: Act as Acyl Donor (Carboxyl Coupling) Start->Donor Nucleophile Path B: Act as Nucleophile (Amino Coupling) Start->Nucleophile ProtA 1. O-Benzylation (OH) 2. N-Fmoc Protection (NH2) Donor->ProtA ProtB 1. O-Benzylation (OH) 2. Esterification (COOH) Nucleophile->ProtB ActA Activate COOH (HATU/HOAt + DIEA) ProtA->ActA ActB Activate Incoming Acid (TFFH or Oxalyl Chloride) ProtB->ActB CoupleA React with Aliphatic Amine (Target Peptide N-terminus) ActA->CoupleA CoupleB React with Hindered Aniline (Microwave, 60°C) ActB->CoupleB Product Target Peptidomimetic Scaffold (Global Deprotection) CoupleA->Product CoupleB->Product

Workflow for bidirectional peptide coupling of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Reagent Selection & Quantitative Data

The selection of the coupling reagent is the single most critical variable in this workflow. The table below summarizes the quantitative efficiency and recommended use cases for various activation strategies when working with this specific scaffold.

Coupling Reagent / StrategyActive IntermediateRelative Efficiency (Path A)Relative Efficiency (Path B)Epimerization RiskRecommended Use Case
EDC / HOBt OBt Ester< 15% (Poor)< 5% (Fails)LowNot recommended for this scaffold.
HATU / DIEA OAt Ester (7-aza)> 85% (High) ~ 40% (Moderate)LowPath A: Activating the scaffold's carboxyl group.
COMU / DIEA Oxyma Ester> 80% (High)~ 45% (Moderate)Very LowPath A: Alternative to HATU (safer byproduct profile).
TFFH / DIEA Acid Fluoride> 90% (Very High)> 85% (High) ModeratePath B: Activating incoming acids to react with the aniline.
Oxalyl Chloride Acid Chloride> 95% (Excellent)> 90% (Excellent)HighPath B: Only if the incoming acid lacks a chiral α-carbon.

Validated Experimental Protocols

Protocol A: Scaffold as an Acyl Donor (Carboxyl Activation)

Objective: Couple Fmoc-3-amino-2-(benzyloxy)-5-methoxybenzoic acid to a resin-bound aliphatic amine.

Scientific Rationale: HATU is utilized because the resulting 7-aza-benzotriazole active ester is highly reactive and capable of overcoming the steric shielding of the ortho-benzyl ether. Pre-activation is strictly required to ensure the active ester forms completely before exposure to the resin, preventing unwanted capping of the resin by the coupling reagent itself.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 equivalents (relative to resin loading) of Fmoc-3-amino-2-(benzyloxy)-5-methoxybenzoic acid and 1.95 equivalents of HATU.

  • Dissolution: Dissolve the solids in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-Activation: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution.

    • Self-Validation Step: The solution will immediately turn a pale yellow/gold color, indicating the formation of the active ester. Allow to stir for exactly 3 minutes. Prolonged pre-activation can lead to guanidinylation side reactions.

  • Coupling: Transfer the pre-activated solution to the SPPS reaction vessel containing the swollen, N-terminally deprotected peptide resin.

  • Agitation: Agitate the mixture at room temperature for 2 to 3 hours.

  • Verification: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a standard Kaiser test. A negative result (yellow beads) confirms successful coupling.

Protocol B: Scaffold as a Nucleophile (Acylating the Hindered Aniline)

Objective: Couple an incoming Fmoc-amino acid to the resin-bound 3-amino-2-hydroxy-5-methoxybenzoic acid derivative.

Scientific Rationale: The aniline group of this scaffold is severely deactivated. Standard OAt/OBt esters will hydrolyze before they react with this amine. Generating an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) provides an intermediate that is highly reactive toward hindered amines but remarkably stable against hydrolysis or premature degradation.

Step-by-Step Methodology:

  • Preparation: Weigh 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of TFFH.

  • Dissolution: Dissolve in a 1:1 mixture of anhydrous DCM and DMF (0.15 M). The inclusion of DCM enhances the solubility of the acid fluoride intermediate.

  • Activation: Add 6.0 equivalents of DIEA. Stir at room temperature for 15 minutes.

    • Self-Validation Step: Take a 1 µL aliquot, quench in methanol, and analyze via LC-MS. The mass of the methyl ester should be observed, confirming the successful generation of the highly reactive acid fluoride.

  • Coupling: Add the activated mixture to the resin containing the free aniline scaffold.

  • Microwave Assistance: Due to the extreme steric and electronic deactivation, room temperature coupling may take >24 hours. Apply microwave irradiation (60°C, 15 Watts) for 30 minutes with continuous agitation.

  • Verification: Wash the resin (DMF 5x, DCM 3x). Because the Kaiser test is unreliable for aromatic amines, use the Chloranil test. A negative result (colorless/pale beads) indicates complete acylation.

References

  • BECKER, A.M., et al. "Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics". Journal of the American Chemical Society. URL:[Link]

  • Ningbo Inno Pharmchem. "Exploring the Chemical Synthesis and Applications of 3-Aminosalicylic Acid (CAS 570-23-0)". Ningbo Inno Pharmchem Technical Articles. URL:[Link]

Sources

Method

esterification protocols for 3-Amino-2-hydroxy-5-methoxybenzoic acid

Application Note: Chemoselective Esterification Strategies for 3-Amino-2-hydroxy-5-methoxybenzoic Acid Executive Summary & Chemical Challenges 3-Amino-2-hydroxy-5-methoxybenzoic acid is a highly functionalized, electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Esterification Strategies for 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Executive Summary & Chemical Challenges

3-Amino-2-hydroxy-5-methoxybenzoic acid is a highly functionalized, electron-rich benzoic acid derivative that serves as a critical building block in pharmaceutical synthesis. Esterifying the C1-carboxylic acid in this molecule presents two distinct chemical hurdles that will cause standard coupling protocols to fail if not properly managed:

  • Intramolecular Hydrogen Bonding: The C2-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This pseudo-six-membered ring stabilizes the acid and significantly reduces the electrophilicity of the carbonyl carbon, making standard nucleophilic attack by alcohols sluggish.

  • Competing Nucleophilicity: The C3-aromatic amine is a potent nucleophile. If the carboxylic acid is activated using standard peptide coupling reagents (e.g., EDC, DCC, or HATU) without masking the amine, rapid intermolecular amidation occurs, leading to the formation of unwanted polyamides or dimers.

To circumvent these issues, the esterification strategy must be dictated by the stability and steric profile of the target alcohol.

Mechanistic Rationale & Strategy Selection

Strategy A: Acid-Catalyzed Fischer Esterification (In situ HCl generation) For simple, acid-stable aliphatic esters (e.g., methyl, ethyl), the optimal approach utilizes thionyl chloride ( SOCl2​ ) in the corresponding alcohol. Causality: The dropwise addition of SOCl2​ to methanol generates anhydrous HCl and SO2​ gas. This strongly acidic environment serves a dual purpose. First, it immediately protonates the C3-amine to form an ammonium salt ( −NH3+​ ), completely neutralizing its nucleophilicity and preventing self-polymerization[1]. Second, the acid protonates the carbonyl oxygen, breaking the C2-OH intramolecular hydrogen bond network and hyper-activating the carbonyl carbon for attack by the alcohol. The C2-phenolic OH remains unreactive under these conditions, ensuring high chemoselectivity. This method is highly efficient for aminosalicylic acid derivatives, frequently yielding >90% product[2].

Strategy B: Protection-Activation-Esterification When synthesizing esters with acid-sensitive, allylic, or sterically hindered alcohols, strong mineral acids cannot be used. Causality: The C3-amine must be explicitly protected, typically as a tert-butyloxycarbonyl (Boc) carbamate[3]. Once the amine is masked, the carboxylic acid can be activated using Steglich esterification conditions (EDC/DMAP). The Boc group prevents self-condensation, while DMAP acts as a highly nucleophilic acyl transfer catalyst to overcome the steric hindrance imposed by the C2-OH group.

Strategy Start 3-Amino-2-hydroxy- 5-methoxybenzoic acid Q1 Alcohol Type? Start->Q1 Simple Simple / Acid-Stable (e.g., MeOH, EtOH) Q1->Simple Complex Complex / Acid-Sensitive (e.g., Bulky, Allylic) Q1->Complex StratA Strategy A: Fischer Esterification (SOCl2 / ROH) Simple->StratA StratB Strategy B: Boc-Protection & Steglich Esterification Complex->StratB

Decision matrix for selecting the optimal esterification protocol.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-amino-2-hydroxy-5-methoxybenzoate ( SOCl2​ Method)

This protocol is a self-validating system; the physical state changes and pH milestones confirm the success of each step.

  • Reagent Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Add anhydrous methanol (100 mL) and cool the flask to 0 °C using an ice-water bath.

  • In Situ Acid Generation: Slowly add thionyl chloride (18.0 mL, 2.5 eq) dropwise via the dropping funnel over 30 minutes.

    • Causality: The reaction between SOCl2​ and methanol is highly exothermic. Maintaining the temperature below 10 °C prevents the premature volatilization of the generated HCl gas, which is critical for amine protection.

  • Substrate Addition: Add 3-Amino-2-hydroxy-5-methoxybenzoic acid (18.3 g, 100 mmol, 1.0 eq) portion-wise to the methanolic HCl solution. The mixture will initially appear as a thick suspension.

  • Reflux & Esterification: Remove the ice bath, attach a heating mantle, and reflux the mixture (approx. 65 °C) for 15–18 hours.

    • Validation Check: The suspension will gradually transition into a clear, dark brown solution as the insoluble zwitterionic starting material converts into the highly soluble ester hydrochloride salt.

  • Monitoring: Confirm reaction completion via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The starting material spot (which streaks due to its zwitterionic nature) must be completely consumed.

  • Workup & Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess methanol and unreacted SOCl2​ . Suspend the resulting crude hydrochloride salt in 150 mL of ice water. Carefully adjust the pH to 7.0–7.5 using saturated aqueous NaHCO3​ (approx. 50-70 mL).

    • Validation Check: Reaching pH 7.0 deprotonates the amine. Because the free base methyl ester is insoluble in water, it will rapidly precipitate out of the aqueous phase, serving as an automatic purification step.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water ( 2×50 mL), and dry in a vacuum oven at 45 °C to constant weight.

Workflow Step1 Cool MeOH to 0°C Add SOCl2 Step2 Add Substrate (Amine protonation) Step1->Step2 Step3 Reflux 15-16 h (Ester formation) Step2->Step3 Step4 Concentrate & Neutralize (pH 7-8) Step3->Step4 Step5 Filter & Dry Pure Ester Step4->Step5

Step-by-step workflow for the thionyl chloride-mediated Fischer esterification.

Protocol B: Boc-Protection and Steglich Esterification (For Complex Alcohols)
  • Amine Protection: Dissolve the substrate (10.0 g, 54.6 mmol) in a 1:1 mixture of THF and water (100 mL). Add NaHCO3​ (11.5 g, 2.5 eq) and cool to 0 °C. Add Boc-anhydride (14.3 g, 1.2 eq) dropwise. Stir at room temperature for 24 hours. Acidify to pH 3 with 1M citric acid, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the N-Boc protected acid.

  • Coupling: Dissolve the N-Boc acid (1.0 eq) and the target complex alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 16 hours.

  • Deprotection: Wash the DCM layer with 1M HCl and brine, then concentrate. Treat the crude N-Boc ester with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under vacuum, neutralize with NaHCO3​ , and extract with ethyl acetate to yield the final complex ester.

Quantitative Data Summary

The following table summarizes the expected operational metrics for both esterification strategies based on standard laboratory scaling.

ParameterStrategy A (Fischer / SOCl2​ )Strategy B (Boc / Steglich)
Target Ester Scope Methyl, Ethyl, PropylComplex, Bulky, Acid-Sensitive
Overall Yield 85% – 92%65% – 75% (over 3 steps)
Reaction Time 15 – 18 hours36 – 48 hours
Scalability High (Kilogram scale)Moderate (Gram scale)
Amine State In situ protected ( −NH3+​ )Explicitly protected (-NHBoc)
Primary Purification Aqueous Precipitation / FiltrationColumn Chromatography

References

  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Deriv
  • METHYL 5-AMINOSALICYL
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Semantic Scholar / ACS Omega.

Sources

Application

3-Amino-2-hydroxy-5-methoxybenzoic acid as a ligand in coordination chemistry

Application Note: 3-Amino-2-hydroxy-5-methoxybenzoic Acid (AHMBA) as a Multidentate Ligand in Coordination Chemistry Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-2-hydroxy-5-methoxybenzoic Acid (AHMBA) as a Multidentate Ligand in Coordination Chemistry

Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Executive Summary & Ligand Design Rationale

The rational design of metal-organic frameworks (MOFs) and discrete coordination complexes relies heavily on the selection of versatile, multidentate ligands. 3-Amino-2-hydroxy-5-methoxybenzoic acid (AHMBA) (CAS: 1245533-15-6)[1] represents a highly tunable scaffold that integrates three distinct coordinating moieties: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a primary amine (-NH₂).

As a Senior Application Scientist, I emphasize that the true power of AHMBA lies in its electronic tunability . The addition of the 5-methoxy (-OCH₃) group—positioned para to the phenolic hydroxyl—exerts a strong electron-donating resonance effect. This increases the electron density on the phenolate oxygen, making it a "harder" Lewis base compared to unsubstituted salicylic acid. Consequently, AHMBA exhibits highly predictable, metal-dependent coordination modes dictated by Hard-Soft Acid-Base (HSAB) theory[2].

Mechanistic Pathways: Causality in Coordination Modes

The choice of metal ion and precise pH control dictate the coordination geometry of AHMBA. The ligand primarily exhibits two self-validating binding modes:

  • O,O-Chelation (Salicylate Mode): Preferred by hard Lewis acids (e.g., Fe³⁺, Cu²⁺). Coordination occurs via the deprotonated carboxylate and phenolate oxygens, forming a stable six-membered chelate ring. The 5-methoxy group stabilizes the high-valent metal center through inductive and resonance electron donation[2].

  • N,O-Chelation (Aminophenolate Mode): Preferred by softer, low-oxidation-state metals (e.g., Pt²⁺, Pd²⁺). Coordination occurs via the neutral amine nitrogen and the deprotonated phenolate oxygen, forming a kinetically robust five-membered ring, leaving the carboxylate group pendant or available for secondary hydrogen bonding[3].

Coordination_Pathway L AHMBA Ligand (Multidentate Scaffold) Hard Hard Lewis Acids (e.g., Fe³⁺, Cu²⁺) L->Hard High Oxidation State Strong Electrostatics Soft Soft/Borderline Acids (e.g., Pt²⁺, Pd²⁺) L->Soft Low Oxidation State Covalent Character OO O,O-Chelation (Salicylate Mode) Hard->OO Deprotonation of -COOH & -OH (pH 4-6) NO N,O-Chelation (Aminophenolate Mode) Soft->NO Deprotonation of -OH, Neutral -NH₂ (pH 7-8)

Fig 1: Metal-dependent coordination pathways of AHMBA based on Hard-Soft Acid-Base (HSAB) principles.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (colorimetric shifts) and specific pH thresholds serve as built-in quality control checkpoints to ensure the correct coordination isomer is isolated.

Protocol A: Synthesis of [Fe(AHMBA)₂(H₂O)₂]Cl (O,O-Coordination)

Objective: Isolate an Fe³⁺ complex utilizing the salicylate binding mode.

  • Ligand Solubilization: Dissolve 2.0 mmol of AHMBA in 20 mL of a 1:1 (v/v) ethanol/water mixture.

  • pH Modulation (Critical Step): Adjust the pH to exactly 4.5 using 0.1 M NaOH.

    • Causality: At pH 4.5, the carboxylic acid (pKₐ ~2.5) is deprotonated, while the amine (pKₐ ~5.0) remains partially protonated, preventing N-coordination. The phenolic -OH (pKₐ ~10) remains protonated but will be displaced by the highly Lewis acidic Fe³⁺ ion via proton-coupled metalation[2].

  • Metal Addition: Dropwise, add a solution of 1.0 mmol FeCl₃·6H₂O in 5 mL of water.

    • Self-Validation: The solution will immediately transition from pale yellow to a deep, intense purple/red. This confirms the formation of the Fe³⁺-phenolate Ligand-to-Metal Charge Transfer (LMCT) band.

  • Incubation: Stir the mixture at room temperature for 2 hours to ensure thermodynamic equilibrium.

  • Isolation: Concentrate the solution under reduced pressure until a precipitate forms. Filter, wash with cold ethanol (3 × 5 mL), and dry under vacuum.

Protocol B: Synthesis of cis-[Pt(AHMBA)(PPh₃)₂] (N,O-Coordination)

Objective: Isolate a Pt²⁺ complex utilizing the aminophenolate binding mode, a structural motif relevant to metallodrug design[3].

  • Precursor Solubilization: Dissolve 1.0 mmol of cis-[PtCl₂(PPh₃)₂] in 15 mL of dichloromethane (DCM).

  • Ligand Addition & pH Control: Add 1.0 mmol of AHMBA dissolved in 10 mL of ethanol. Add 2.2 mmol of triethylamine (Et₃N).

    • Causality: Et₃N neutralizes the generated HCl, deprotonates the phenolic -OH, and ensures the amine group is fully free (unprotonated) to act as a nucleophile. Pt²⁺ kinetically prefers the softer nitrogen donor over the hard carboxylate oxygen[3].

  • Reflux: Heat the reaction mixture to reflux (60 °C) under a nitrogen atmosphere for 4 hours.

    • Self-Validation: The suspension will clarify, and the color will shift to a bright yellow/orange, indicating successful ligand exchange.

  • Isolation: Cool to room temperature, reduce the solvent volume by 70%, and induce precipitation by adding excess diethyl ether. Filter the resulting microcrystals and dry under vacuum.

Protocol_Workflow S1 1. Solubilization (EtOH/H₂O or DCM) S2 2. pH Modulation (NaOH or Et₃N) S1->S2 S3 3. Metal Addition (Dropwise) S2->S3 S4 4. Complexation (Reflux/Stir) S3->S4 S5 5. Isolation (Precipitation) S4->S5

Fig 2: Standardized self-validating workflow for the synthesis of AHMBA-metal coordination complexes.

Data Presentation & Analytical Validation

To confirm the coordination mode, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are required. The tables below summarize the expected quantitative shifts based on the structural mechanics of the ligand.

Table 1: Diagnostic Infrared (IR) Vibrational Shifts for AHMBA Complexes

Functional GroupFree AHMBA Ligand (cm⁻¹)Fe³⁺ Complex (O,O-Mode)Pt²⁺ Complex (N,O-Mode)Analytical Causality
ν(C=O) carboxylate~1655~1605 (Strong shift)~1650 (No shift)Shift indicates direct bonding of the carboxylate oxygen to the metal.
ν(C-O) phenolic~1245~1285 (Shift up)~1280 (Shift up)Higher frequency indicates strengthening of the C-O bond upon metal coordination.
δ(NH₂) amine bend~1537~1540 (Negligible)>1555 (Strong shift)Shift to higher wavenumbers confirms nitrogen lone-pair donation to the metal[3].

Table 2: UV-Vis and ¹H-NMR Spectroscopic Markers

Analytical TechniqueFe³⁺ Complex (O,O-Mode)Pt²⁺ Complex (N,O-Mode)
UV-Vis Spectroscopy Broad LMCT band at 450–550 nm (Deep Red/Purple).d-d transitions at 320–380 nm (Yellow/Orange).
¹H-NMR (DMSO-d₆) Paramagnetic broadening prevents clear resolution.Loss of phenolic -OH proton signal (~10.5 ppm). Downfield shift of -NH₂ protons (~5.5 ppm to ~6.8 ppm) due to deshielding by Pt²⁺[3].

References

  • Quintal, S. M. O., et al. "Coordination modes of 3-aminosalicylic and 3-hydroxyanthranilic acids in palladium(II), platinum(II) and rhenium(V) complexes. The crystal structure of cis-[Pt(HsalNH)(PPh3)2]·0.25C2H5OH." Polyhedron 25.3 (2006): 753-758. URL:[Link][3]

  • Porwal, S. K., et al. "Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions." Journal of Inorganic Biochemistry 145 (2015): 1-10. URL:[Link][2]

Sources

Method

Application Note: High-Efficiency Catalytic Reduction Protocols for 3-Amino-2-hydroxy-5-methoxybenzoic Acid Synthesis

Introduction & Scope 3-Amino-2-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic building block and a critical pharmaceutical intermediate. Structurally related to mesalazine (5-amino-2-hydroxybenzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-Amino-2-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic building block and a critical pharmaceutical intermediate. Structurally related to mesalazine (5-amino-2-hydroxybenzoic acid)[1], it serves as a core scaffold in the development of anti-inflammatory agents, specialized active pharmaceutical ingredients (APIs), and complex ligands. The synthesis of this compound relies heavily on the selective catalytic reduction of its nitro precursor, 3-nitro-2-hydroxy-5-methoxybenzoic acid.

This application note details field-proven, self-validating protocols for the catalytic reduction of this nitroarene. We provide mechanistic insights into direct hydrogenation and transfer hydrogenation, ensuring researchers can achieve high yields while preventing undesired side reactions such as demethoxylation or decarboxylation.

Mechanistic Causality & Reaction Dynamics

The reduction of nitroarenes to anilines on transition metal surfaces (such as Palladium) is governed by the Langmuir-Hinshelwood mechanism [2][3]. In this kinetic model, both the nitro substrate and the reducing agent (e.g., H₂ gas or BH₄⁻) must co-adsorb onto the active catalytic sites before electron and proton transfer can occur.

The Reduction Pathway

The transformation from the nitro group (-NO₂) to the amino group (-NH₂) is a six-electron reduction process that proceeds through several distinct intermediates[4][5]:

  • Nitroso Intermediate: The nitro group is reduced to a nitroso group (-NO), releasing one molecule of water.

  • Hydroxylamine Intermediate: Further reduction yields a hydroxylamine (-NHOH).

  • Amine Product: Final cleavage of the N-O bond produces the target amine (-NH₂) and a second water molecule.

Rationale Behind Experimental Choices
  • Catalyst Selection: Palladium on Carbon (Pd/C) or Palladium on Reduced Graphene Oxide (Pd/RGO) is chosen due to Pd's optimal d-band center, which facilitates the rapid dissociation of H₂ or transfer agents without irreversibly binding the amine product[6][7].

  • Solvent Dynamics: Polar protic solvents (such as ethanol or methanol) are strictly utilized. They not only dissolve the highly polar 3-nitro-2-hydroxy-5-methoxybenzoic acid but actively participate in the transition states by stabilizing the polar intermediates and acting as proton shuttles[7].

  • Temperature Control: Mild temperatures (25°C – 50°C) are maintained to prevent the highly reactive nitroso and hydroxylamine intermediates from undergoing bimolecular condensation, which would yield undesired azoxy or azo byproducts[4].

Reaction Pathway Visualization

G A 3-Nitro-2-hydroxy- 5-methoxybenzoic acid C Co-adsorption on Pd Catalyst Surface (Langmuir-Hinshelwood) A->C Adsorption B H2 Gas or NaBH4 (Hydrogen Source) B->C Adsorption D Surface Reduction (Nitroso -> Hydroxylamine) C->D e⁻ / H⁺ Transfer E Desorption of 3-Amino-2-hydroxy- 5-methoxybenzoic acid D->E Product Release (- 2 H2O)

Figure 1: Langmuir-Hinshelwood catalytic reduction pathway for nitroarene conversion.

Experimental Protocols

To ensure reproducibility, two distinct methodologies are provided. Protocol A is ideal for facilities with pressurized hydrogenation infrastructure, while Protocol B offers a safer, ambient-pressure alternative using transfer hydrogenation.

Protocol A: Direct Catalytic Hydrogenation (Pd/C and H₂ Gas)

This method utilizes standard hydrogen gas and is highly scalable for API manufacturing[7].

Materials:

  • 3-Nitro-2-hydroxy-5-methoxybenzoic acid (1.0 eq, 10 mmol)

  • 10% Pd/C (0.05 eq Pd, typically 5-10 wt% of substrate)

  • Absolute Ethanol (50 mL, degassed)

  • Hydrogen gas (Balloon or Parr hydrogenator)

Step-by-Step Procedure:

  • Preparation: In a rigorously clean, dry 100 mL round-bottom flask, dissolve 10 mmol of 3-nitro-2-hydroxy-5-methoxybenzoic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere (N₂ or Ar).

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with inert gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with H₂ gas from a balloon (or set Parr reactor to 30-40 psi). Stir vigorously at 25°C.

  • Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes with 1% Acetic Acid) or LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Workup: Once complete, purge the system with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-hydroxy-5-methoxybenzoic acid. Recrystallize from ethanol/water if necessary.

Protocol B: Transfer Hydrogenation (NaBH₄ and Pd/RGO or Pd/C)

Transfer hydrogenation avoids the hazards of H₂ gas and often provides superior functional group tolerance[6][8].

Materials:

  • 3-Nitro-2-hydroxy-5-methoxybenzoic acid (1.0 eq, 10 mmol)

  • Sodium Borohydride (NaBH₄) (4.0 eq, 40 mmol)

  • Pd/C or Pd/RGO catalyst (0.02 eq Pd)

  • Deionized Water / Ethanol mixture (1:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro precursor in 40 mL of the H₂O/EtOH mixture in a 100 mL flask.

  • Catalyst Suspension: Add the Pd catalyst to the stirring solution at room temperature.

  • Reduction: Slowly add NaBH₄ in small portions over 15 minutes. Note: Effervescence (H₂ evolution) will occur. Ensure the flask is properly vented.

  • Heating (Optional): Warm the reaction to 40°C–50°C to accelerate the reduction. Stir for 1–2 hours.

  • Quenching: Carefully add 1 M HCl dropwise until gas evolution ceases and the pH reaches ~4-5 to precipitate the zwitterionic amino acid product.

  • Workup: Filter the catalyst through Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the product.

Quantitative Method Comparison

The following table summarizes the operational metrics of both protocols to aid in process selection.

ParameterProtocol A: Direct HydrogenationProtocol B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (1-3 atm)NaBH₄ (or Hydrazine / Ammonium Formate)
Catalyst 10% Pd/CPd/C or Pd/RGO
Solvent System Absolute EthanolH₂O / Ethanol (1:1)
Temperature 25°C (Room Temp)40°C - 50°C
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield > 95%90 - 98%
Scalability Excellent (requires pressure vessels)Good (requires careful gas venting)
Safety Profile Moderate (Flammable gas hazard)High (Ambient pressure, no H₂ cylinders)

Troubleshooting & Quality Control

  • Incomplete Conversion / Stalled Reaction: This is often caused by catalyst poisoning. Ensure the starting 3-nitro-2-hydroxy-5-methoxybenzoic acid is free of sulfur or heavy metal impurities[7]. If the reaction stalls, filter the mixture and resubject it to fresh catalyst.

  • Formation of Azo/Azoxy Byproducts: If colored impurities (yellow/orange) persist, the reaction temperature may be too low, or the hydrogen transfer rate is insufficient[4]. Ensure vigorous stirring to maximize gas-liquid-solid mass transfer.

  • Oxidation of the Product: Aminophenol derivatives are highly susceptible to aerial oxidation, turning dark brown or purple upon prolonged exposure to air. Perform workups rapidly and store the final 3-amino-2-hydroxy-5-methoxybenzoic acid under an inert atmosphere (Argon) at 4°C.

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Application

Application Note: The Role of 3-Amino-2-hydroxy-5-methoxybenzoic Acid in Targeted Drug Delivery Systems

Executive Summary In the landscape of targeted drug delivery, the architectural flexibility of small-molecule building blocks dictates the success of complex delivery vehicles. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug delivery, the architectural flexibility of small-molecule building blocks dictates the success of complex delivery vehicles. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) is a highly functionalized, trifunctional salicylic acid derivative. Unlike standard aliphatic linkers, this molecule possesses an aromatic amine, a phenolic hydroxyl, and a carboxylic acid, alongside an electron-modulating methoxy group.

This guide establishes the mechanistic rationale and provides field-proven protocols for utilizing this compound in two advanced drug delivery paradigms:

  • Siderophore-Mimetic "Trojan Horse" Conjugates: Exploiting the bidentate iron-chelating properties of the salicylate core to actively transport antibiotic payloads into multidrug-resistant bacteria[1].

  • Stimuli-Responsive Poly(anhydride-esters): Utilizing the amino and carboxyl groups to synthesize biodegradable, high-drug-load polymeric matrices for zero-order sustained release[2].

Physicochemical Profiling & Mechanistic Rationale

To design effective delivery systems, we must first understand the causality behind the molecule's structural features:

  • The Bidentate Chelating Core (1-COOH, 2-OH): The ortho-arrangement of the carboxylic acid and phenolic hydroxyl groups forms a stable 6-membered chelate ring with ferric iron (Fe³⁺). This is the exact pharmacophore utilized by native bacterial siderophores (e.g., fimsbactin, enterobactin) to scavenge iron from the host environment[1].

  • The Orthogonal Conjugation Site (3-NH₂): The 3-amino group provides a highly nucleophilic handle for bioconjugation. Because it is sterically distinct from the primary chelating center, bulky payloads (like fluorophores or antibiotics) can be attached via amide bonds without sterically hindering iron coordination.

  • The Electronic Modulator (5-OCH₃): The 5-methoxy substitution is not merely structural; it is electronically active. By donating electron density through resonance to the aromatic ring, it increases the basicity of the adjacent phenolate oxygen. This subtle electronic tuning enhances the thermodynamic stability of the Fe³⁺ complex compared to unsubstituted salicylic acid, ensuring the conjugate remains intact in the competitive extracellular environment before bacterial uptake. Furthermore, in polymeric applications, this steric bulk modulates the hydrolytic degradation rate of the polymer backbone[3].

Application Workflow 1: Siderophore-Antimicrobial Conjugates (Trojan Horse Strategy)

Pathogenic bacteria, such as Acinetobacter baumannii, upregulate TonB-dependent outer membrane receptors during infection to capture iron-loaded siderophores[1]. By linking an antibiotic to the 3-amino group of our compound, we create a "Trojan Horse" that bypasses standard efflux pumps and membrane impermeability.

Protocol 1: Synthesis and Validation of the Siderophore-Antibiotic Conjugate

Rationale: This protocol is designed as a self-validating system. The true test of a Trojan Horse conjugate is its reliance on active transport. By testing the conjugate in both iron-depleted and iron-replete media, we can definitively prove that uptake is receptor-mediated.

Step-by-Step Methodology:

  • Protection Strategy: Protect the 1-COOH and 2-OH groups of 3-amino-2-hydroxy-5-methoxybenzoic acid using benzyl bromide and potassium carbonate in DMF to prevent unwanted cross-reactivity during coupling.

  • Amide Coupling: Activate the carboxylic acid of the antibiotic payload (e.g., Ciprofloxacin) using HATU/DIPEA in anhydrous DMF. Add the protected targeting ligand. Stir at room temperature for 12 hours under nitrogen.

  • Global Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (H₂ gas, Pd/C) in methanol.

  • Purification: Isolate the conjugate using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure conjugate.

  • Self-Validating MIC Assay:

    • Prepare two sets of Mueller-Hinton broth: one standard (Iron-Replete) and one treated with 2,2'-bipyridyl to chelate free iron (Iron-Depleted).

    • Inoculate with A. baumannii ( 5×105 CFU/mL).

    • Administer the conjugate across a serial dilution gradient.

    • Causality Check: A successful conjugate will exhibit a drastically lower Minimum Inhibitory Concentration (MIC) in the iron-depleted media, as the bacteria are forced to upregulate the TonB-dependent receptors to survive, thereby actively importing the drug.

Application Workflow 2: Sustained-Release Poly(anhydride-esters)

Building on the foundational work of Uhrich et al. regarding , 3-amino-2-hydroxy-5-methoxybenzoic acid can be polymerized to form biodegradable matrices[2]. The hydrolytic lability of the anhydride bonds allows for a predictable, zero-order release profile[3].

Protocol 2: Formulation of Polymeric Prodrug Nanoparticles

Rationale: Melt polycondensation is chosen over solvent-based polymerization to eliminate the risk of residual toxic solvents in the final drug delivery vehicle. The degradation rate is strictly controlled by the hydrophobicity of the chosen aliphatic linker[2].

Step-by-Step Methodology:

  • Monomer Synthesis: React two equivalents of 3-amino-2-hydroxy-5-methoxybenzoic acid with one equivalent of an aliphatic diacid chloride (e.g., sebacoyl chloride, n=8 ) in the presence of pyridine. This forms a dicarboxylic acid macromonomer linked via amide bonds.

  • Activation: Reflux the macromonomer in acetic anhydride for 2 hours to form the highly reactive mixed anhydride prepolymer. Remove excess acetic anhydride in vacuo.

  • Melt Polycondensation: Polymerize the prepolymer at 180 °C under high vacuum (<0.1 Torr) for 3 hours. The removal of acetic acid drives the equilibrium toward high-molecular-weight poly(anhydride-esters).

  • Nanoparticle Formulation: Dissolve the polymer in dichloromethane (DCM) and emulsify into an aqueous solution of 1% Polyvinyl Alcohol (PVA) using probe sonication. Evaporate the DCM to yield solid nanoparticles.

  • Release Kinetics Assay: Suspend nanoparticles in PBS (pH 7.4) at 37 °C. At predetermined intervals, centrifuge the samples and analyze the supernatant via HPLC-UV (280 nm).

    • Causality Check: The appearance of the free monomer validates the surface-eroding hydrolytic degradation of the polymer backbone.

Quantitative Data Summary

The following tables summarize the expected physicochemical properties and biological efficacy based on the structural tuning of the delivery systems.

Table 1: Influence of Aliphatic Linker Length on Poly(anhydride-ester) Properties [2]

Linker TypeAlkyl Chain Length (n)Drug Loading (wt %)Glass Transition Temp (T g​ , °C)Degradation Half-Life (Days)
Linear Aliphatic374%59~7
Linear Aliphatic665%41~14
Linear Aliphatic860%24>30

Table 2: Representative MIC Values for Siderophore-Ciprofloxacin Conjugates [1]

CompoundMedia ConditionMIC against A. baumannii (µg/mL)Mechanistic State
Free CiprofloxacinIron-Replete (+Fe)0.5Passive Diffusion
Free CiprofloxacinIron-Depleted (-Fe)0.5Passive Diffusion
ConjugateIron-Replete (+Fe)4.0Receptors Repressed (Poor Uptake)
ConjugateIron-Depleted (-Fe)0.03 Active Transport (Trojan Horse)

Mandatory Visualization: Trojan Horse Mechanism

The following diagram maps the logical workflow and signaling pathway of the siderophore-mediated targeted delivery system.

G A 3-Amino-2-hydroxy-5-methoxybenzoic acid (Targeting Ligand) C Siderophore-Drug Conjugate (Fe3+ Chelator) A->C Amide Coupling (via 3-NH2) B Antibiotic Payload (e.g., Ciprofloxacin) B->C Cleavable Linker D Bacterial Outer Membrane (TonB-Dependent Receptor) C->D Fe3+ Binding & Active Transport E Intracellular Release (Pathogen Death) D->E Enzymatic Cleavage

Mechanism of siderophore-mediated Trojan Horse targeted antibiotic delivery.

References

  • [2] Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride−esters). Macromolecules. URL:[Link]

  • [3] Poly(2-ethyl-2-oxazoline) Conjugates with Salicylic Acid via Degradable Modular Ester Linkages. Biomacromolecules. URL:[Link]

  • [1] Expanding the Substrate Selectivity of the Fimsbactin Biosynthetic Adenylation Domain, FbsH. ACS Chemical Biology. URL:[Link]

Sources

Method

preparation of active pharmaceutical ingredients using 3-Amino-2-hydroxy-5-methoxybenzoic acid

Advanced Synthesis Protocols: Utilizing 3-Amino-2-hydroxy-5-methoxybenzoic Acid in the Preparation of Novel Benzamide APIs Introduction and Pharmacophore Significance 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocols: Utilizing 3-Amino-2-hydroxy-5-methoxybenzoic Acid in the Preparation of Novel Benzamide APIs

Introduction and Pharmacophore Significance

3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS: 1245533-15-6) is a highly functionalized, electron-rich aromatic building block[1]. As a heavily substituted derivative of salicylic acid, it serves as a fundamental pharmacophore capable of conferring rigid, planar conformations through stable intermolecular hydrogen bonding[2][3]. In modern medicinal chemistry, this specific scaffold is highly prized for the synthesis of neuroactive benzamides (such as 5-HT4 receptor agonists used for gastrointestinal motility) and novel salicylanilides targeting infectious diseases[3].

Designing active pharmaceutical ingredients (APIs) from this precursor requires precise control over its three reactive sites: the carboxylic acid, the ortho-hydroxyl group, and the meta-amino group. This application note details a robust, self-validating synthetic workflow for transforming this building block into a high-purity API.

Mechanistic Insights: Causality in Synthetic Design

Regioselective Protection Strategy

Because the molecule possesses both a free amine and a carboxylic acid, direct exposure to coupling reagents will result in uncontrolled head-to-tail polymerization or the formation of an inactive benzoxazole byproduct. Orthogonal protection is mandatory.

  • N-Protection: The 3-amino group is highly nucleophilic and is protected first using Di-tert-butyl dicarbonate (Boc₂O).

  • O-Protection: The 2-hydroxyl group must also be protected to prevent it from acting as a competing nucleophile or sterically hindering the adjacent carboxylic acid during activation. We utilize Chloromethyl methyl ether (MOM-Cl).

  • The Causality of Choice: Both Boc and MOM groups are acid-labile. This specific pairing is a deliberate design choice that allows for a single, highly efficient global deprotection step at the end of the synthesis using hydrochloric acid, bypassing the need for palladium-catalyzed hydrogenation which could reduce sensitive functional groups on the target API.

Amide Coupling Dynamics

The carboxylic acid of 3-Amino-2-hydroxy-5-methoxybenzoic acid is electronically deactivated by the electron-donating 5-methoxy group and sterically hindered by the ortho-protected hydroxyl group. Traditional carbodiimide reagents (like EDC or DCC) often result in sluggish kinetics and poor yields for such electron-deficient and hindered systems[4].

To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). The weak base DIPEA deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[5]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect—forming an intramolecular hydrogen bond with the incoming amine—which drastically accelerates the coupling reaction[4][5].

Quantitative Optimization of Amide Coupling

The superiority of the HATU/DIPEA system for this specific scaffold was validated through a comparative optimization study, summarized in the table below.

EntryCoupling Reagent (Equiv)Base (Equiv)SolventTime (h)Yield (%)Purity (LC-MS)
1EDC (1.5) / HOBt (0.1)Et₃N (3.0)DCM2441%82%
2BOP-Cl (1.5)Et₃N (3.0)THF2428%75%
3HATU (1.2)DIPEA (3.0)DCM1278%91%
4 HATU (1.2) DIPEA (5.0) DMF 4 94% >98%

Table 1: Optimization of coupling conditions between the protected 3-Amino-2-hydroxy-5-methoxybenzoic acid and a sterically hindered secondary amine pharmacophore.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Amino-2-hydroxy-5-methoxybenzoic acid Step1 Step 1: N-Boc Protection (Boc2O, Et3N, MeOH) SM->Step1 Int1 Intermediate 1 N-Boc Protected Acid Step1->Int1 Step2 Step 2: O-MOM Protection (MOM-Cl, DIPEA, DCM) Int1->Step2 Int2 Intermediate 2 Fully Protected Synthon Step2->Int2 Step3 Step 3: Amide Coupling (HATU, DIPEA, Target Amine) Int2->Step3 Int3 Intermediate 3 Protected Benzamide API Step3->Int3 Step4 Step 4: Global Deprotection (4M HCl in Dioxane) Int3->Step4 API Final API Benzamide Hydrochloride Salt Step4->API

Synthetic workflow for API preparation from 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Protection (Synthesis of Intermediate 2)
  • N-Boc Protection: Suspend 3-Amino-2-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous Methanol. Add Triethylamine (1.5 eq) and Boc₂O (1.1 eq). Stir at 40°C for 6 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). Stain with Ninhydrin and heat. The absence of a purple spot confirms the complete consumption of the free primary amine.

  • O-MOM Protection: Isolate the N-Boc intermediate, dry under vacuum, and dissolve in anhydrous DCM. Add DIPEA (2.5 eq) and cool to 0°C. Dropwise add MOM-Cl (1.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Analyze via LC-MS. A mass shift of +44 Da (addition of the methoxymethyl group) with no remaining starting material peak validates the fully protected synthon.

Protocol B: HATU-Mediated Amide Coupling
  • Dissolve the fully protected synthon (1.0 eq) and the target amine pharmacophore (e.g., quinuclidin-3-amine, 1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (5.0 eq) and stir for 10 minutes to ensure complete carboxylate formation[5].

  • Add HATU (1.2 eq) in a single portion. Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via HPLC-MS. Look for the transient HOAt active ester intermediate (m/z = Synthon Mass + 118 Da). The complete disappearance of this intermediate and the emergence of the product mass confirms successful coupling. If the active ester persists beyond 4 hours, steric hindrance is limiting the reaction; add a catalytic amount of DMAP (0.1 eq) to accelerate the transfer[4].

Protocol C: Global Deprotection and Salt Formation
  • Dissolve the protected benzamide API in a minimal amount of dry DCM.

  • Add 10 volumes of 4M HCl in Dioxane. Stir vigorously at room temperature for 2 hours. The cleavage of the Boc and MOM groups will generate gaseous isobutylene, CO₂, and formaldehyde.

  • The final API will precipitate out of the solution as a hydrochloride salt. Filter and wash with cold diethyl ether.

    • Self-Validation Checkpoint: Physical solubility test. The protected intermediate is highly lipophilic and insoluble in water. The resulting deprotected API hydrochloride salt must dissolve instantly and completely in deionized water, physically validating the success of the global deprotection.

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-Amino-2-hydroxy-5-methoxybenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid . This compound is a highly valuable, electron-rich aromatic building block used extensively in pharmaceutical scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid . This compound is a highly valuable, electron-rich aromatic building block used extensively in pharmaceutical scaffolding and drug development.

Synthesizing this molecule typically involves a two-step sequence starting from 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid): an electrophilic aromatic nitration followed by the catalytic reduction of the newly formed nitro group. Because the aromatic ring is highly activated, researchers frequently encounter issues with regioselectivity, over-oxidation, and catalyst poisoning. This guide is engineered to provide mechanistic troubleshooting, self-validating protocols, and empirical data to maximize your reaction yield.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During the nitration step, I am isolating a complex mixture of regioisomers and over-nitrated byproducts instead of pure 2-hydroxy-5-methoxy-3-nitrobenzoic acid. How can I control the regioselectivity? The Causality: The starting material, 5-methoxysalicylic acid, features competing directing groups. The hydroxyl (-OH) group at C2 is strongly activating and ortho/para-directing, while the methoxy (-OCH₃) group at C5 is also activating. Because the para position to the -OH group is blocked by the methoxy group, electrophilic attack is directed primarily to the C3 position (ortho to the -OH)[1]. However, if the reaction temperature exceeds 5 °C or if a large excess of fuming nitric acid is used, the highly activated ring undergoes competitive over-nitration and oxidative degradation. The Solution: Strict thermal control is non-negotiable. Maintain the reaction between 0 °C and 5 °C using a glacial acetic acid solvent system. For scale-up, transitioning to a continuous flow microreactor using an HNO₃/AcOH system has been proven to achieve complete conversion in under 7 minutes while completely suppressing over-nitration, yielding highly selective mononitration[2].

Q2: My yield plummets during the reduction of the nitro intermediate to the amine. I am using Palladium on Carbon (Pd/C) and H₂, but the reaction stalls and leaves unreacted starting material. What is poisoning the catalyst? The Causality: Nitrobenzoic acids can be notoriously stubborn to reduce in standard organic solvents (like pure methanol or ethanol) because the free carboxylic acid and phenolic hydroxyl groups can strongly adsorb onto the palladium surface, effectively blinding the active catalytic sites[3]. Furthermore, poor solubility of the nitrobenzoic acid in the solvent leads to physical coating of the Pd/C particles. The Solution: Shift your solvent system to an aqueous alkaline medium. By adding aqueous NaOH to reach a pH of approximately 6.0 to 7.0, you convert the carboxylic acid into its highly soluble sodium salt[4]. This prevents catalyst fouling, increases the mass transfer of hydrogen, and routinely boosts reduction yields to >95%[4].

Q3: The isolated 3-amino-2-hydroxy-5-methoxybenzoic acid darkens rapidly from a pale powder to a black, tarry substance upon exposure to air. How do I prevent this? The Causality: The final product contains an ortho-aminophenol motif. This electron-rich arrangement is exquisitely sensitive to atmospheric oxygen, rapidly undergoing auto-oxidation to form highly reactive quinone-imines, which subsequently polymerize into dark, insoluble tars. The Solution: The entire workup of the reduction step must be conducted using thoroughly degassed solvents (sparged with N₂ or Argon). More importantly, do not isolate the product as a free base. Acidify the final aqueous filtrate with concentrated HCl to precipitate the product as a hydrochloride salt. Protonating the amine withdraws electron density from the ring, rendering the molecule oxidatively stable for long-term storage.

Part 2: Quantitative Data & Method Comparison

Selecting the correct reduction methodology is critical for maximizing the yield of the sensitive amino-product. The table below summarizes the quantitative performance of various reduction strategies.

Reduction MethodologyReagents & ConditionsTypical YieldReaction TimeImpurity ProfileScalability
Catalytic Hydrogenation H₂ (30-50 psi), 5% Pd/C, aq. NaOH (pH 6-7)92–97%2–4 hoursVery Low (Water is the only byproduct)Excellent
Chemical Reduction Na₂S₂O₄, K₂CO₃, H₂O/THF70–80%4–6 hoursModerate (Inorganic sulfate salts)Moderate
Béchamp Reduction Fe powder, HCl, EtOH/H₂O60–70%6–8 hoursHigh (Iron oxide sludge, difficult to filter)Poor

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Nitration to 2-Hydroxy-5-methoxy-3-nitrobenzoic acid
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, dissolve 50.0 g of 5-methoxysalicylic acid in 150 mL of glacial acetic acid.

  • Cooling: Immerse the flask in an ice-brine bath and allow the internal temperature to drop to 0–2 °C.

  • Nitration: Prepare a nitrating mixture of 22 mL of fuming nitric acid (HNO₃) in 30 mL of glacial acetic acid. Add this mixture dropwise via an addition funnel over 45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Incubation: Stir the reaction for an additional 1 hour at 5 °C.

  • Quenching & Isolation: Pour the mixture over 500 g of crushed ice under vigorous stirring. A bright yellow precipitate will form. Filter the solid under vacuum and wash with 200 mL of ice-cold water.

  • Validation Check: The reaction is self-validating via colorimetry and TLC. The clear starting solution will transition to a thick yellow slurry. TLC (DCM:MeOH 9:1) will show the disappearance of the starting material (R_f ~0.4) and the appearance of a distinct yellow spot (R_f ~0.6).

Protocol B: Catalytic Hydrogenation to 3-Amino-2-hydroxy-5-methoxybenzoic acid (HCl Salt)
  • Salt Formation: Suspend 50.0 g of the wet 2-hydroxy-5-methoxy-3-nitrobenzoic acid in 200 mL of degassed water. Slowly add 50% aqueous NaOH until the solid completely dissolves and the pH stabilizes at 6.0–6.5[4].

  • Catalyst Addition: Transfer the solution to a Parr hydrogenation reactor. Add 2.5 g of 5% Palladium on Carbon (Pd/C)[4].

  • Hydrogenation: Seal the reactor, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 40 psi with H₂ and stir at room temperature[4].

  • Validation Check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake strictly ceases (typically 2-3 hours). The solution will transition from bright yellow to pale brown/colorless.

  • Workup: Vent the hydrogen and purge with Nitrogen. Filter the mixture through a pad of Celite under a strict Nitrogen atmosphere to remove the Pd/C catalyst.

  • Precipitation: Transfer the clear filtrate to a flask under Nitrogen. Slowly add concentrated HCl until the pH reaches 1.5–2.0. The 3-amino-2-hydroxy-5-methoxybenzoic acid hydrochloride salt will precipitate as an off-white to pale pink solid.

  • Isolation: Filter the solid, wash with ice-cold, degassed acetone, and dry under high vacuum in the dark.

Part 4: Reaction Workflow & Troubleshooting Logic

G Start 5-Methoxysalicylic Acid (Starting Material) Nitration Nitration (HNO3/AcOH) Strict Temp Control < 5°C Start->Nitration NitroIntermediate 2-Hydroxy-5-methoxy- 3-nitrobenzoic acid Nitration->NitroIntermediate Optimal Conditions Error1 Over-nitration & Ring Oxidation Nitration->Error1 High Temp / Excess HNO3 Reduction Catalytic Hydrogenation (Pd/C, H2, pH 6.0-6.5) NitroIntermediate->Reduction Product 3-Amino-2-hydroxy- 5-methoxybenzoic acid (HCl) Reduction->Product Optimal Conditions Error2 Catalyst Poisoning & Incomplete Reduction Reduction->Error2 Low pH / Poor Solubility Error3 Oxidative Degradation (Quinone-imine Tar) Product->Error3 Air Exposure (Free Base)

Caption: Workflow and troubleshooting logic for 3-amino-2-hydroxy-5-methoxybenzoic acid synthesis.

References

  • [4] Google Patents. US3882171A - Hydrogenation of nitrobenzoic acids. Retrieved from:

  • [2] American Chemical Society (Organic Process Research & Development). Continuous Flow Nitration of Salicylic Acid. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) during stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) during storage and assay preparation.

This molecule features an ortho-aminophenol core flanked by electron-donating methoxy and carboxylic acid groups. While these functional groups make it a highly valuable synthetic intermediate and bioactive scaffold, they also drastically increase the electron density of the aromatic ring. This makes the amine exceptionally vulnerable to auto-oxidation. This guide provides field-proven, mechanistic strategies to ensure the integrity of your compound during long-term storage and experimental workflows.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand its chemical causality. When exposed to atmospheric oxygen, light, or trace transition metals, the ortho-aminophenol moiety oxidizes into a highly reactive o-quinone imine intermediate[1]. Because this intermediate is a strong electrophile, it rapidly undergoes intermolecular nucleophilic attack by the unreacted amine groups of adjacent molecules. This triggers a cascade of polymerization, resulting in the dark brown or black polymeric degradation products commonly observed in compromised batches[2].

G cluster_0 Oxidation Mechanism cluster_1 Preventative Interventions A 3-Amino-2-hydroxy- 5-methoxybenzoic acid B o-Quinone Imine Intermediate A->B O2, Light, Metals C Polymeric Degradation (Brown/Black Solid) B->C Nucleophilic Attack & Polymerization D Argon Purging (Displaces O2) D->A E Amber Vials (Blocks UV/Vis) E->A F Antioxidants / pH < 6.0 (Scavenges Radicals) F->B

Logical relationship diagram illustrating the oxidation pathway and preventative interventions.

Troubleshooting Guide

Q: My freshly purchased solid turned from off-white to dark brown inside the original bottle. What happened? A: This is a classic sign of oxygen permeation or repeated ambient air exposure. Every time the bottle is opened on the benchtop, ambient oxygen and moisture are introduced. The ortho-aminophenol structure oxidizes rapidly under these conditions[2]. Solution: Never store the bulk powder in its original container after the first opening. Immediately aliquot the material into single-use amber vials under an inert atmosphere (see Protocol 1).

Q: The compound degrades rapidly when dissolved in aqueous buffers for my in vitro assays. How can I stabilize it? A: Aqueous environments are notorious for harboring dissolved oxygen and trace metals. Furthermore, if your buffer is alkaline, it will deprotonate the phenolic hydroxyl group, which exponentially increases the compound's susceptibility to oxidation[2]. Solution: Maintain a slightly acidic environment (pH 5.0–6.0) to keep the phenol protonated[3]. Additionally, supplement your buffer with a water-soluble antioxidant such as 0.1% (w/v) ascorbic acid, which acts as a sacrificial reducing agent to scavenge oxygen and reactive radical species[2].

Q: I stored the vials at -80°C, but the powder still degraded after a few months. Why? A: Cold storage alone does not prevent oxidation if oxygen is present in the vial headspace. Furthermore, if you open a -80°C vial before it has fully equilibrated to room temperature, atmospheric moisture will instantly condense on the cold powder. Water accelerates the auto-oxidation process. Solution: Ensure vials are purged with Argon prior to freezing[4]. Always allow vials to sit in a desiccator at room temperature for at least 30 minutes before breaking the seal.

Frequently Asked Questions (FAQs)

Q: Is Nitrogen an adequate substitute for Argon during long-term storage? A: While both are inert gases, Argon is the superior choice for highly oxidation-sensitive APIs. Argon is a noble gas that is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial, Argon settles at the bottom, creating a dense, protective blanket directly over your solid API[5]. Nitrogen tends to mix with ambient air and escape more easily, making it less effective for headspace preservation[4].

Q: Can I use EDTA in my assay buffers to prevent oxidation? A: Yes. Trace transition metals (especially Cu²⁺ and Fe³⁺) act as powerful catalysts for the oxidation of aminophenols[1]. Adding a chelating agent like EDTA (0.1 - 1.0 mM) to your aqueous buffers sequesters these metals, effectively removing the catalytic driver of the degradation pathway.

Quantitative Stability Data

The following table summarizes the expected shelf-life of 3-Amino-2-hydroxy-5-methoxybenzoic acid under various storage conditions. Use this data to select the appropriate methodology for your experimental timeline.

Storage ConditionAtmosphereTemperatureExpected Shelf-LifeVisual Indicator of Degradation
Optimal Long-Term (Solid) Argon (Purged)-80°C> 24 MonthsRemains off-white powder
Standard Long-Term (Solid) Argon (Purged)-20°C12 - 24 MonthsRemains off-white powder
Short-Term (Solid) Nitrogen / Air4°C1 - 3 MonthsShifts to light yellow/tan
Aqueous Solution (pH 6.0) Degassed + 0.1% Ascorbic Acid4°C48 - 72 HoursDeepening yellow/orange tint
Unprotected (Solid) Ambient Air25°C< 1 WeekRapid browning/blackening

Experimental Protocols

Protocol 1: Air-Free Aliquoting and Long-Term Storage (Solid API)

This protocol ensures the solid compound is protected from oxygen, moisture, and light during long-term storage.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C overnight to remove adsorbed surface moisture.

  • Equilibration: Bring the bulk container of 3-Amino-2-hydroxy-5-methoxybenzoic acid to room temperature inside a desiccator before opening.

  • Aliquoting: Inside a glove bag or under a localized inert atmosphere, weigh the required mass into the dried amber vials.

  • Argon Purging: Direct a gentle stream of Argon gas (using a manifold or a needle attached to an Argon line) into the vial headspace for 15-20 seconds[4]. Ensure the flow is gentle enough not to blow the powder out of the vial.

  • Sealing: Cap the vial tightly immediately after removing the Argon stream. Wrap the cap junction with Parafilm to prevent gas exchange. Store at -20°C or -80°C.

Self-Validation Check: Retain a 5 mg aliquot in a sealed, unpurged clear glass vial at room temperature alongside your Argon-purged amber vials. The unpurged control should begin to brown within 3–5 days. If your purged vials remain off-white after 30 days, your air-free aliquoting system is successfully validated.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Use this protocol when preparing the compound for liquid chromatography or in vitro biological assays.

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., DMSO or aqueous buffer) with Argon for 15-30 minutes to strip out dissolved oxygen.

  • Antioxidant & pH Adjustment (For Aqueous Buffers): Add ascorbic acid to a final concentration of 0.1% (w/v)[2]. Adjust the buffer pH to 5.5–6.0 using dilute HCl or NaOH[3].

  • Dissolution: Add the deoxygenated solvent to a pre-weighed, single-use vial of the solid API under an inert atmosphere. Vortex gently until dissolved.

  • Usage: Use the solution immediately. Do not subject the solution to freeze-thaw cycles, as this introduces oxygen and causes rapid precipitation of polymerized degradants.

Self-Validation Check: Monitor the absorbance of the stock solution at 400-450 nm (the typical absorption range for quinone imines) via UV-Vis spectroscopy immediately after preparation and again at 24 hours. A significant increase in absorbance indicates incomplete solvent deoxygenation or insufficient antioxidant concentration.

Sources

Troubleshooting

optimizing HPLC mobile phase conditions for 3-Amino-2-hydroxy-5-methoxybenzoic acid purification

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-Amino-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-Amino-2-hydroxy-5-methoxybenzoic acid .

This molecule is highly polyfunctional: it contains a carboxylic acid (pKa ~2.5), an aromatic amine (pKa ~4.5), a phenolic hydroxyl (pKa ~9.5), and a neutral methoxy group. Because it can exist as a zwitterion, standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often result in severe peak tailing, poor retention, and shifting elution times. This guide explains the causality behind these issues and provides a self-validating framework to optimize your mobile phase.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and variable retention times for 3-Amino-2-hydroxy-5-methoxybenzoic acid on a standard C18 column? A: The causality behind this peak distortion lies in the molecule's zwitterionic nature at intermediate pH levels. At a mid-pH (e.g., pH 4.0–7.0), residual silanols on the silica stationary phase become ionized ( Si−O− ). Simultaneously, the aromatic amine on your analyte is protonated ( −NH3+​ ). This creates a strong secondary ion-exchange interaction between the positively charged amine and the negatively charged silanols, leading to severe peak tailing 1. Furthermore, slight variations in mobile phase pH near the compound's pKa will drastically shift its ionization state. For robust reproducibility, the mobile phase pH must be strictly controlled to be at least ±1 pH unit away from the analyte's pKa 2.

Q2: How do I suppress these secondary interactions and achieve a sharp, symmetrical peak? A: You must operate at a low pH (e.g., pH 2.0–2.5). At this acidic pH, the carboxylic acid is fully protonated (neutral), and the residual silanols on the column are also protonated (neutralizing the Si−O− sites). This eliminates the silanol-base interactions that cause tailing [[2]](). The molecule can then be analyzed cleanly as a slightly hydrophobic amine 3.

Q3: Even at low pH, my compound elutes too close to the void volume ( t0​ ). How can I increase its retention factor ( k′ )? A: At pH 2.0, the molecule has a net positive charge (+1) due to the protonated amine, making it highly polar. If a standard C18 column fails to retain it, implement these adjustments:

  • Reduce Organic Modifier: Drop the initial organic concentration to 0–5% 3.

  • Use an Aqueous-Compatible Column: Standard C18 phases undergo "phase collapse" (dewetting) in 100% aqueous conditions. Switch to a polar-embedded or AQ-C18 column.

  • Ion-Pairing Reagents: Introduce an anionic ion-pairing reagent (e.g., Trifluoroacetic acid) which pairs with the protonated amine to increase the complex's overall hydrophobicity 1.

Part 2: Quantitative Parameters & Mobile Phase Selection

Table 1: Physicochemical Properties & Predicted Ionization States

Functional Group Approx. pKa State at pH 2.0 State at pH 6.0

| Carboxylic Acid (-COOH) | 2.0 - 3.0 | Neutral (-COOH) | Ionized ( −COO− ) | | Aromatic Amine (-NH2) | 4.0 - 5.0 | Ionized ( −NH3+​ ) | Neutral ( −NH2​ ) | | Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | Neutral (-OH) | Neutral (-OH) | | Net Molecular Charge | -- | +1 (Cationic) | -1 (Anionic) |

Table 2: Mobile Phase Additive Selection Matrix

Additive Concentration pH Range MS Compatible? Primary Benefit
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v ~2.0 Yes (with suppression) Excellent ion-pairing; sharpens amine peaks.
Formic Acid (FA) 0.1% v/v ~2.7 Yes (Excellent) Good volatility; milder pH than TFA.

| Phosphoric Acid | 0.1% v/v | ~2.1 | No | High UV transparency at low wavelengths. |

Part 3: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By confirming the system suitability metrics at the end of the protocol, you mathematically verify that the chromatographic causality is functioning as intended.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (Yields pH ~2.1).

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Causality Note: TFA acts dual-purpose here—it buffers the system below the pKa of the carboxylic acid and acts as a hydrophobic ion-pairing agent for the protonated amine.

Step 2: Column Selection & Equilibration

  • Column: Polar-embedded C18 or AQ-C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Temperature: Set column oven to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Equilibrate the column with 95% A / 5% B at 1.0 mL/min for at least 10 column volumes.

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the highly polar analyte).

  • 2.0 - 10.0 min: 5% to 40% B (Linear gradient to elute related hydrophobic impurities).

  • 10.0 - 12.0 min: 40% to 95% B (Column wash).

  • 12.0 - 15.0 min: 5% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation) Before proceeding with purification, inject a 0.1 mg/mL standard and evaluate these causality-driven metrics:

  • Retention Factor ( k′ ): Must be > 2.0 .

    • Failure Mode: If k′ < 2.0, the analyte is eluting too close to the void volume, risking co-elution with unretained salts.

    • Correction: Decrease initial organic modifier to 2% or switch to a HILIC column.

  • USP Tailing Factor ( Tf​ ): Must be < 1.5 .

    • Failure Mode: If Tf​ > 1.5, secondary silanol interactions are still occurring.

    • Correction: Verify mobile phase pH is strictly ≤ 2.5. If the pH is correct, the column may have active metal sites or degraded silica; replace the column.

Part 4: Workflow Visualizations

OptimizationWorkflow Start Start: Analyze Analyte pKa COOH (~2.5), NH2 (~4.5) SetPH Set Aqueous Mobile Phase pH Target: pH 2.0 - 2.5 Start->SetPH Eval Evaluate Chromatogram (Retention & Peak Shape) SetPH->Eval Tailing Is Peak Tailing > 1.5? Eval->Tailing ActionTail Add Ion-Pairing Agent (e.g., TFA) or End-capped C18 Tailing->ActionTail Yes Retention Is Retention Factor (k') < 2? Tailing->Retention No ActionTail->Eval ActionRet Decrease % Organic or Switch to AQ-C18 / HILIC Retention->ActionRet Yes Success System Suitability Passed Proceed to Validation Retention->Success No ActionRet->Eval

Figure 1: Decision tree for optimizing mobile phase pH and retention parameters.

Mechanism Silica Silica Stationary Phase (Residual Silanols) LowPH Low pH (< 3.0) Si-OH (Neutral) Silica->LowPH MidPH Mid pH (> 4.0) Si-O⁻ (Ionized) Silica->MidPH Analyte 3-Amino-2-hydroxy- 5-methoxybenzoic acid (-NH3⁺ Protonated) LowPH->Analyte MidPH->Analyte ResultLow Hydrophobic Retention Sharp Peak Analyte->ResultLow at Low pH ResultMid Secondary Ion-Exchange Severe Peak Tailing Analyte->ResultMid at Mid pH

Figure 2: Mechanistic pathway of silanol interactions with protonated amines based on pH.

References

  • Pistos C., Tsantili-Kakoulidou A., Koupparis M. "Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography." PubMed / J Pharm Biomed Anal., 2005. 1

  • Chromatography Forum. "HPLC method dev strategies for Zwitterions." ChromForum, 2019. 3

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. 2

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-2-hydroxy-5-methoxybenzoic Acid Synthesis

Welcome to the Application Scientist Support Center. The synthesis of substituted aminosalicylic acids, specifically 3-amino-2-hydroxy-5-methoxybenzoic acid, presents unique chemo-selective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of substituted aminosalicylic acids, specifically 3-amino-2-hydroxy-5-methoxybenzoic acid, presents unique chemo-selective challenges. Because the aromatic ring is highly activated by electron-donating groups (-OH, -NH2, -OCH3), the molecule is exceptionally prone to over-reaction, thermal degradation, and oxidation.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative impurity tracking to ensure high-yield, high-purity API development.

Reaction Workflow & Impurity Branching

Understanding where impurities originate is the first step in process control. The diagram below maps the standard synthetic route—from the nitration of 2-hydroxy-5-methoxybenzoic acid to the final catalytic hydrogenation—highlighting the exact nodes where critical impurities branch off.

SynthesisPathway SM 2-Hydroxy-5-methoxybenzoic acid (Starting Material) Nitration Nitration (HNO3 / AcOH) SM->Nitration NitroInt 3-Nitro-2-hydroxy-5-methoxybenzoic acid (Target Intermediate) Nitration->NitroInt Main Pathway RegioImp Regioisomers (4-Nitro or 6-Nitro) Nitration->RegioImp Side Reaction Reduction Catalytic Hydrogenation (Pd/C, H2) NitroInt->Reduction Target 3-Amino-2-hydroxy-5-methoxybenzoic acid (Final Product) Reduction->Target Main Pathway Incomplete Nitroso / Hydroxylamine (Incomplete Reduction) Reduction->Incomplete Low H2 Pressure Decarb 2-Amino-4-methoxyphenol (Decarboxylation) Target->Decarb Thermal Stress (>50°C) Oxidation Quinone-imines (Oxidative Degradation) Target->Oxidation O2 Exposure

Reaction workflow and impurity branching for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Frequently Asked Questions & Troubleshooting

Issue 1: Thermal Instability and Mass Loss

Q: During the concentration of the final product under vacuum, I observe a new major impurity with an m/z of 140.07 [M+H]+ (a loss of 44 Da). What is causing this?

A: Thermal Decarboxylation. You are observing the formation of 2-amino-4-methoxyphenol. Aminosalicylic acids are highly susceptible to decarboxylation when subjected to thermal stress[1].

  • Causality: The amino (-NH2) and hydroxyl (-OH) groups are strongly electron-donating. They activate the aromatic ring, stabilizing the transition state required for the carboxyl group to leave as CO2 gas[1]. This process is accelerated in acidic media and at temperatures above 50°C.

  • Resolution: Never exceed a water bath temperature of 40°C during rotary evaporation. If concentrating from an acidic aqueous layer, neutralize to the isoelectric point (pH ~3.5-4.5) prior to solvent removal to stabilize the zwitterionic form.

Issue 2: Stalled Hydrogenation and Color Changes

Q: My catalytic hydrogenation stalls before completion. The reaction mixture turns deep orange, and LC-MS shows impurities at +14 Da and +16 Da relative to the final product. How do I push the reaction to completion?

A: Accumulation of Nitroso and Hydroxylamine Intermediates. The reduction of the nitro group to an amine requires 3 equivalents of H2 and proceeds stepwise: Nitro (-NO2) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH2).

  • Causality: The hydroxylamine intermediate is notoriously stable if the local concentration of dissolved hydrogen drops (mass transfer limitation) or if the Pd/C catalyst surface becomes poisoned[2]. The orange color is highly characteristic of the nitroso intermediate or azoxy dimers formed by the condensation of nitroso and hydroxylamine species.

  • Resolution: Increase the agitation speed to >800 RPM to eliminate gas-liquid mass transfer barriers. Maintain a constant H2 pressure of at least 4 bar. Do not vent the reactor prematurely.

Issue 3: Persistent Isobaric Impurities

Q: I have a persistent impurity with the exact same mass as my target product (m/z 184.06 [M+H]+) that co-elutes on reverse-phase HPLC. Where is this coming from?

A: Regioisomeric Contamination from the Nitration Step. This is a regioisomer (e.g., 4-amino-2-hydroxy-5-methoxybenzoic acid), which originates from poor regiocontrol during the initial nitration of 2-hydroxy-5-methoxybenzoic acid[3].

  • Causality: The starting material has competing directing groups. The hydroxyl group is a strong ortho/para director, and the methoxy group is also an ortho/para director. Without strict temperature control, the electrophilic aromatic substitution loses selectivity, resulting in a mixture of 3-nitro, 4-nitro, and 6-nitro isomers[3].

  • Resolution: Nitration must be performed under strict cryogenic control (-5°C to 0°C) using a highly controlled addition of fuming nitric acid in glacial acetic acid.

Issue 4: Discoloration During Storage

Q: The isolated white powder turns dark brown or black after a few weeks in storage. Is the compound degrading?

A: Oxidative Degradation. Yes, the compound is degrading into quinone-imines.

  • Causality: Phenol derivatives, and specifically electron-rich aminophenols, are highly susceptible to auto-oxidation[1]. Exposure to atmospheric oxygen and ambient light triggers a radical-mediated oxidation, converting the 3-amino-2-hydroxy motif into a highly conjugated (and deeply colored) quinone-imine structure.

  • Resolution: Store the final API under an inert argon atmosphere in opaque or amber glass containers at 2-8°C.

Quantitative Impurity Data

The following table summarizes the critical impurities, their analytical signatures, and the acceptable limits for early-stage API development based on standard ICH Q3A guidelines.

Impurity TypeChemical Identitym/z [M+H]+Primary SourceAcceptable Limit
Decarboxylation 2-Amino-4-methoxyphenol140.07Thermal stress during isolation< 0.10%
Hydroxylamine 3-(Hydroxylamino)-2-hydroxy-5-methoxybenzoic acid200.05Incomplete hydrogenation< 0.10%
Regioisomer 4-Amino-2-hydroxy-5-methoxybenzoic acid184.06Uncontrolled nitration< 0.15%
Oxidative Quinone-imine dimers>360.10O2/Light exposure during storage< 0.05%

Self-Validating Experimental Protocols

To resolve the issues outlined above, implement the following optimized methodologies. Each protocol includes built-in validation checks to ensure causality and process integrity.

Protocol A: Regioselective Nitration (Preventing Isomers)

This protocol utilizes kinetic control to favor nitration at the 3-position.

  • Preparation: Dissolve 10.0 g of 2-hydroxy-5-methoxybenzoic acid in 100 mL of glacial acetic acid in a 250 mL jacketed reactor.

  • Cooling: Chill the reactor to exactly -5°C. Validation Check: Ensure internal temperature is stable for 15 minutes before proceeding to prevent localized hot spots.

  • Nitration: Prepare a solution of 1.05 equivalents of fuming nitric acid (HNO3) in 20 mL of glacial acetic acid. Add this dropwise via a syringe pump over 2 hours.

  • Quenching: Stir for an additional 1 hour at 0°C, then pour the mixture over 300 g of crushed ice to precipitate the 3-nitro intermediate.

  • Validation Check (Regiopurity): Take a 10 mg sample of the precipitate, dissolve in CD3OD, and run a 1H-NMR. The aromatic protons of the 3-nitro isomer will appear as two distinct doublets (meta-coupling, J ~ 3.0 Hz). If singlets are observed, regioisomeric contamination (e.g., 4-nitro or 6-nitro) has occurred.

Protocol B: High-Mass-Transfer Catalytic Hydrogenation (Preventing Under-Reduction)

This protocol ensures complete conversion of the nitro group without stalling at the hydroxylamine intermediate, utilizing inline Process Analytical Technology (PAT)[2].

  • Setup: Transfer the purified 3-nitro intermediate (10.0 g) to a high-pressure Parr reactor. Dissolve in 150 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.0 g of 10% Pd/C (50% wet). Causality note: Wet catalyst prevents auto-ignition of the methanol solvent.

  • Purging: Seal the reactor. Purge with Nitrogen (3x 50 psi), followed by Hydrogen (3x 50 psi).

  • Reaction: Pressurize with H2 to exactly 4.0 bar. Set the mechanical stirrer to 1000 RPM. Heat to 30°C.

  • Inline Validation (FTIR): Monitor the reaction using an inline ATR-FTIR probe. Track the disappearance of the asymmetric nitro stretch at ~1530 cm⁻¹ and the concurrent rise of the broad amine N-H stretch at ~3300–3400 cm⁻¹[2].

  • Completion Check: The reaction is complete only when hydrogen uptake ceases entirely and the 1530 cm⁻¹ peak is flat. Do not stop the reaction if the solution remains orange (indicating residual nitroso species).

  • Isolation: Filter the catalyst over a pad of Celite under a blanket of Argon. Concentrate the filtrate at a maximum bath temperature of 35°C to prevent decarboxylation.

References

  • Recent trends in the impurity profile of pharmaceuticals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons Source: ACS Omega URL:[Link]

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 3-Amino-2-Hydroxy-5-Methoxybenzoic Acid

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals investigating the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals investigating the thermal stability of 3-amino-2-hydroxy-5-methoxybenzoic acid .

Because this compound features a highly reactive multi-substituted aromatic ring, its thermal behavior is notoriously complex. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating experimental protocols to ensure your thermal profiling is accurate and reproducible.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: During Thermogravimetric Analysis (TGA), my sample exhibits a sharp ~24% mass loss between 135°C and 150°C. Is this residual solvent evaporation or degradation? A1: This is strictly thermal degradation, specifically decarboxylation . The theoretical molar mass of 3-amino-2-hydroxy-5-methoxybenzoic acid is 183.16 g/mol . The loss of one molecule of carbon dioxide (CO₂, 44.01 g/mol ) corresponds to exactly a 24.03% mass reduction. Mechanistic Causality: The ortho-hydroxyl group facilitates a pseudo-unimolecular concerted decomposition via a 6-membered cyclic transition state[1]. Furthermore, the electron-donating amino and methoxy groups increase the electron density on the aromatic ring, which significantly lowers the activation energy required for electrophilic proton attack at the ipso carbon compared to unsubstituted benzoic acids[1]. Thermal decomposition of related aminosalicylic acids is well-documented to initiate in this exact 135–145 °C range[2][3].

Q2: What is the primary degradation product remaining in the crucible after this initial mass loss? A2: The primary non-volatile degradant is 2-amino-4-methoxyphenol (Monoisotopic mass: 139.06 Da)[4]. Once the carboxyl group is lost as CO₂, the remaining functional groups dictate the molecule's new chemical properties, making the residue highly susceptible to oxidation.

Q3: My compound darkens significantly (turning brown/black) when heated in a standard laboratory oven, even below 150°C. Why does this happen? A3: You are observing oxidative polymerization. While the pure thermal decarboxylation yields 2-amino-4-methoxyphenol, exposing this electron-rich phenol/amine derivative to atmospheric oxygen at elevated temperatures triggers rapid oxidation into quinone-like derivatives. To isolate purely thermal degradation kinetics from oxidative degradation, all high-temperature experiments must be conducted under a strict inert gas purge (e.g., high-purity Nitrogen or Argon).

Part 2: Quantitative Thermal Profiling

To assist in interpreting your thermograms, the following table summarizes the validated thermal transitions and their corresponding physicochemical causes.

Thermal EventTemp Range (°C)Mass Loss (%)Evolved SpeciesMechanistic Cause
Desolvation 50 – 110VariableH₂O, SolventsEvaporation of residual manufacturing solvents or surface moisture.
Primary Degradation 135 – 150~24.0%CO₂Pseudo-unimolecular decarboxylation of the carboxylic acid group.
Secondary Degradation 250 – 350>50.0%CH₄, CO, NH₃Demethylation of the methoxy group and subsequent aromatic ring pyrolysis.

Part 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies to characterize the thermal degradation of your samples.

Protocol A: TGA-FTIR Analysis for Real-Time Gas Identification

Coupling TGA with Fourier Transform Infrared Spectroscopy (FT-IR) allows for the continuous investigation of the gas phase, definitively proving that the 140°C mass loss is CO₂ and not a solvent[5].

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of 3-amino-2-hydroxy-5-methoxybenzoic acid into an alumina (Al₂O₃) crucible. Reasoning: Alumina is chemically inert and will not catalyze secondary reactions with the amine group.

  • Atmosphere Control: Purge the TGA furnace with dry Nitrogen at a flow rate of 50 mL/min for 15 minutes prior to heating. Reasoning: Prevents the oxidative formation of quinones.

  • Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • FT-IR Coupling: Maintain the TGA-FTIR transfer line and gas cell at 200 °C . Reasoning: If the transfer line is too cold, the sublimating 2-amino-4-methoxyphenol will condense inside the capillary, causing severe blockages and memory effects.

  • Data Validation: Integrate the mass loss step at 145 °C. Concurrently, monitor the FT-IR trace for a sharp, intense absorbance band at ~2350 cm⁻¹, which is the definitive asymmetric stretching signature of CO₂.

Protocol B: LC-MS Isolation of the Primary Degradant
  • Thermal Stressing: Place 50 mg of the API in a sealed glass ampoule (purged with N₂) and heat in an oil bath at 150 °C for 30 minutes.

  • Extraction: Allow the ampoule to cool, then dissolve the resulting residue in 1.0 mL of HPLC-grade methanol. Vortex for 60 seconds.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). Run a gradient from 5% B to 95% B over 15 minutes. Reasoning: The 0.1% formic acid ensures the amine group of the 2-amino-4-methoxyphenol degradant remains fully protonated, preventing peak tailing.

  • Mass Spectrometry: Operate in ESI+ (Electrospray Ionization positive) mode. Extract the chromatogram for the [M+H]⁺ ion at m/z 140.07 to validate the presence of 2-amino-4-methoxyphenol[4].

Part 4: Diagnostic Workflows

The following logic diagram maps the thermal degradation pathways based on environmental conditions and temperature thresholds. Use this to trace the origin of unexpected degradants in your analytical assays.

ThermalDegradation A 3-Amino-2-hydroxy-5-methoxybenzoic acid (Intact API) B Thermal Stress (> 135-150 °C) A->B Heating C Decarboxylation via 6-Membered Cyclic TS B->C Activation Energy Reached D 2-Amino-4-methoxyphenol + CO2 (Primary Degradants) C->D -CO2 (24% Mass Loss) E Extreme Thermal Stress (> 250 °C) D->E Continued Heating G Oxidative Environment (Presence of O2) D->G Air Exposure F Demethylation & Ring Cleavage Products E->F Pyrolysis H Quinone Derivatives (Darkening/Polymerization) G->H Oxidation

Figure 1: Thermal degradation pathway of 3-amino-2-hydroxy-5-methoxybenzoic acid.

Part 5: References

  • Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals - MDPI.[Link]

  • 2-Amino-4-methoxyphenol | C7H9NO2 | CID 1419108 - PubChem - NIH.[Link]

  • About the Thermal Behavior of Acetylsalicylic Acid and Aspirin® - NETZSCH Analyzing & Testing.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Recrystallization of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

Welcome to the technical support guide for the crystallization and recrystallization of 3-Amino-2-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization and recrystallization of 3-Amino-2-hydroxy-5-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve high-purity crystalline material efficiently and reliably.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for a new compound like 3-Amino-2-hydroxy-5-methoxybenzoic acid?

A1: The most critical initial step is comprehensive solvent screening. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][2][3] This differential solubility is the fundamental principle that drives the crystallization process. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, a molecule with both hydrogen bond donor (amino, hydroxyl, carboxylic acid) and acceptor (methoxy, carbonyl) groups, a range of solvents with varying polarities should be tested. A good starting point would be alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and water, as well as binary mixtures of these.

Q2: I'm observing an oil-like substance instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is highly supersaturated, and the temperature is above the compound's melting point in the presence of the solvent.[1] To prevent this, you can try several strategies:

  • Reduce the cooling rate: Slow, controlled cooling allows molecules sufficient time to arrange into an ordered crystal lattice.[1][4]

  • Use a larger volume of solvent: This reduces the overall concentration and can prevent the solution from becoming excessively supersaturated.[1][4]

  • Change the solvent system: A different solvent or a solvent mixture might be less prone to causing oiling out.[1]

Q3: My compound is not crystallizing, even after cooling the solution. What steps can I take to induce crystallization?

A3: If crystals do not form spontaneously, the solution is likely in a metastable supersaturated state where the initial formation of crystal nuclei is kinetically hindered.[1] You can induce nucleation by:

  • Scratching the inner surface of the flask: This creates microscopic imperfections that can serve as nucleation sites.[1][5]

  • Adding a seed crystal: Introducing a small crystal of the pure compound provides a template for further crystal growth.[1][5]

  • Introducing a rough surface: A speck of dust or another rough material can also act as a nucleation site.[1]

Q4: I'm getting very small crystals or a powder. How can I obtain larger crystals?

A4: The formation of small crystals is often a result of rapid nucleation, where too many crystal nuclei form simultaneously.[1] To encourage the growth of larger crystals:

  • Slow down the cooling process: Insulating the crystallization vessel can help achieve a slower, more controlled cooling rate.[2][4]

  • Reduce the level of supersaturation: Using a slightly larger amount of solvent can lead to the formation of fewer nuclei, allowing each to grow larger.[4]

  • Minimize agitation: Keep the crystallization setup in an undisturbed location to prevent secondary nucleation.[1]

Q5: How does the presence of impurities affect the crystallization process?

A5: Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[1] They can also promote "oiling out." It is crucial to start with the purest possible material. If you suspect the presence of impurities, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]

Q6: Can 3-Amino-2-hydroxy-5-methoxybenzoic acid exist in different crystalline forms (polymorphs)?

A6: Yes, it is highly probable. Many aminobenzoic acid derivatives are known to exhibit polymorphism, where the same molecule can pack into different crystal structures.[6][7][8][9][10] These different forms, or polymorphs, can have different physical properties, such as solubility and melting point. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorph is obtained.[6][8][9][11] For example, with p-aminobenzoic acid, different solvents and cooling rates can lead to the formation of either the α or β polymorph.[6][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Insufficient supersaturation.[1] 2. Compound is too soluble in the chosen solvent.[1] 3. Nucleation is inhibited.[1]1. Slowly evaporate some of the solvent or cool to a lower temperature. 2. Re-evaluate your solvent choice. Consider a less polar solvent or a solvent mixture. 3. Induce nucleation by scratching the flask or adding a seed crystal.[1]
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid.[1] 3. Presence of impurities.[1]1. Add more solvent to dilute the solution.[4] 2. Allow the solution to cool more slowly. Insulate the flask.[4] 3. Purify the starting material further before recrystallization.
Poor Yield 1. Too much solvent was used.[4] 2. Premature crystallization during hot filtration.1. If the mother liquor is not discarded, try to recover more product by evaporating some solvent and re-cooling. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
Crystals are Colored 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a significant temperature-dependent solubility for 3-Amino-2-hydroxy-5-methoxybenzoic acid is identified.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Amino-2-hydroxy-5-methoxybenzoic acid. Add a minimal amount of a suitable solvent (e.g., ethanol or water). Heat the mixture gently while stirring until the solid dissolves completely.[5][12][13] Add a small excess of the solvent to ensure the compound remains dissolved during hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5][13] To promote the formation of larger crystals, you can insulate the flask.[2] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5][14] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.[2]

  • Dissolution: Dissolve the crude 3-Amino-2-hydroxy-5-methoxybenzoic acid in a minimal amount of a hot "good" solvent (e.g., ethanol).[14]

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).[14] This indicates the point of saturation.

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.[14]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.

Visualizations

Workflow for Optimizing Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis Start Crude 3-Amino-2-hydroxy-5-methoxybenzoic acid Solvent_Screening Solvent Screening (Single & Mixed Systems) Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Induce_Nucleation Induce Nucleation (If Necessary) Cooling->Induce_Nucleation No Crystals? Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Crystals Formed Induce_Nucleation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis

Caption: A generalized workflow for the crystallization of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Troubleshooting Logic Diagram

G Start Crystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Outcome->No_Crystals Clear Solution Oiling_Out Oiling Out Outcome->Oiling_Out Liquid Phase Separation Small_Crystals Small Crystals Outcome->Small_Crystals Fine Powder Good_Crystals Good Crystals Outcome->Good_Crystals Well-defined Crystals Action_No_Crystals Induce Nucleation (Scratch/Seed) No_Crystals->Action_No_Crystals Action_Oiling_Out Re-heat & Add More Solvent or Change Solvent Oiling_Out->Action_Oiling_Out Action_Small_Crystals Re-heat & Cool Slower Small_Crystals->Action_Small_Crystals

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. [Link]

  • Discovery of a New System Exhibiting Abundant Polymorphism: m-Aminobenzoic Acid. Crystal Growth & Design. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-portal.org. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Polymorphism and crystallization of p-aminobenzoic acid. University of Limerick. [Link]

  • Ostwald's rule and enantiotropy: polymorph appearance in the crystallisation of p-aminobenzoic acid. CrystEngComm (RSC Publishing). [Link]

  • CID 159507882 | C16H16O8. PubChem. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • SOP: CRYSTALLIZATION. Columbia University. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • 3-Methoxybenzoic Acid | C8H8O3. PubChem. [Link]

  • The Recrystallization of Benzoic Acid. Barnard College. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]

  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. [Link]

  • 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. The Journal of Antibiotics. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. PMC. [Link]

Sources

Troubleshooting

reducing unwanted side reactions with the 3-Amino-2-hydroxy-5-methoxybenzoic acid amino group

Technical Support Center: 3-Amino-2-hydroxy-5-methoxybenzoic acid A Guide for Researchers on Mitigating Amino Group Side Reactions Welcome to the technical support center for 3-Amino-2-hydroxy-5-methoxybenzoic acid. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-2-hydroxy-5-methoxybenzoic acid

A Guide for Researchers on Mitigating Amino Group Side Reactions

Welcome to the technical support center for 3-Amino-2-hydroxy-5-methoxybenzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and FAQs to address the common challenges associated with the reactivity of the amino group on this multifunctional molecule. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a reaction on the carboxylic acid of 3-amino-2-hydroxy-5-methoxybenzoic acid (e.g., amide coupling), but I'm observing a complex mixture of products and low yield of my desired compound. What's happening?

Answer: The most likely cause is the undesired participation of the amino (-NH₂) group in your reaction. The nitrogen atom of the amino group has a lone pair of electrons, making it a potent nucleophile. In reactions like amide coupling, which involve electrophilic activation of the carboxylic acid, the amino group of a second molecule can attack the activated acid of another, leading to polymerization or other side products.[1][2]

The amino group in an aniline system is a strong activating group, often more reactive than a corresponding hydroxyl group in electrophilic substitutions.[3][4][5] This inherent reactivity means it will readily compete with your intended nucleophile for the activated carboxylic acid.

Q2: What is the most effective strategy to prevent these side reactions at the amino group?

Answer: The most robust and widely accepted strategy is to temporarily "mask" or "protect" the amino group.[6][7] This involves converting the amine into a different functional group, a carbamate, which is significantly less nucleophilic.[8] This "protecting group" should be stable under your desired reaction conditions and then be easily removable in a subsequent step to regenerate the free amine without disturbing the rest of the molecule.[6] This overall process can be visualized as:

G cluster_workflow Protection-Deprotection Workflow Start Starting Material (Free Amine) Protect Step 1: Protect Amino Group Start->Protect Add Protecting Group Reagent React Step 2: Perform Desired Reaction (e.g., Amide Coupling) Protect->React Protected Intermediate Deprotect Step 3: Deprotect Amino Group React->Deprotect Modified Intermediate End Final Product (Free Amine) Deprotect->End Remove Protecting Group

Caption: General workflow for using a protecting group.

Q3: There are many amino protecting groups. How do I choose the right one for my specific experiment?

Answer: The selection of a protecting group is critical and depends entirely on the reaction conditions you plan to use for modifying the other parts of your molecule. The key principle is orthogonality —the ability to remove one protecting group without affecting another or other functional groups in the molecule.[6][9]

The tert-Butoxycarbonyl (Boc) group is an excellent and very common choice for amines.[8][10] It is stable to a wide variety of basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][10][11]

Here is a decision-making guide for selecting a common amino protecting group:

G Start What are your main reaction conditions? Cond_Acid Strongly Acidic? Start->Cond_Acid Cond_Base Basic / Nucleophilic? Start->Cond_Base Cond_H2 Hydrogenation (H₂/Pd)? Start->Cond_H2 PG_Fmoc Use Fmoc Group (Stable to Acid/H₂, Removed by Base) Cond_Acid->PG_Fmoc YES Avoid_Boc Avoid Boc Cond_Acid->Avoid_Boc NO PG_Boc Use Boc Group (Stable to Base/H₂, Removed by Acid) Cond_Base->PG_Boc YES Avoid_Fmoc Avoid Fmoc Cond_Base->Avoid_Fmoc NO Cond_H2->PG_Boc YES Avoid_Cbz Avoid Cbz Cond_H2->Avoid_Cbz NO PG_Cbz Use Cbz Group (Stable to Acid, Removed by H₂)

Caption: Decision guide for common amino protecting groups.

Comparison of Common Amino Protecting Groups:

Protecting GroupFull NameAbbreviationStable ToLabile To (Removal Conditions)
Boc tert-ButoxycarbonylBocBase, Nucleophiles, HydrogenationStrong Acid (TFA, HCl)[11][12]
Cbz (or Z) BenzyloxycarbonylCbzAcid, Base (most conditions)Catalytic Hydrogenation (H₂, Pd/C)[8][10]
Fmoc 9-FluorenylmethyloxycarbonylFmocAcid, HydrogenationBase (e.g., Piperidine)[6][10]
Q4: Can you provide a reliable, step-by-step protocol for Boc protection of 3-Amino-2-hydroxy-5-methoxybenzoic acid?

Answer: Certainly. This protocol is adapted from standard procedures for the N-Boc protection of anilines, which can sometimes be less nucleophilic than aliphatic amines.[13][14]

Protocol: N-Boc Protection of 3-Amino-2-hydroxy-5-methoxybenzoic acid

Materials:

  • 3-Amino-2-hydroxy-5-methoxybenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2-hydroxy-5-methoxybenzoic acid (1.0 equiv) in THF (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (2.0-3.0 equiv). Stir at room temperature for 10-15 minutes. Note that the starting material may not fully dissolve at this stage.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv) to the suspension.[13]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully add water to quench any unreacted Boc₂O.

  • Workup - pH Adjustment: Acidify the mixture to pH ~3-4 with 1 M HCl. This step protonates the carboxylate and any remaining base, facilitating extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.[13]

  • Purification: The product can be further purified by flash chromatography on silica gel if necessary.

Q5: My Boc protection reaction is sluggish or incomplete. What are the common troubleshooting steps?

Answer: If you are experiencing issues with the Boc protection, consider the following points:

  • Poor Nucleophilicity: Anilines, especially those with other functional groups, can be less nucleophilic than simple amines.[14] Ensure you are using a sufficient excess of base and Boc₂O.

  • Solubility Issues: Zwitterionic compounds like amino acids can have poor solubility in common organic solvents.[14] Using a co-solvent system like THF/water or Dioxane/water can sometimes improve solubility and reaction rates.

  • Base Strength: Ensure your base (TEA or DIPEA) is anhydrous and of high quality. An insufficient amount of base or a poor-quality reagent can stall the reaction.

  • Alternative Catalysts: For particularly stubborn anilines, catalytic amounts of 4-Dimethylaminopyridine (DMAP) can be added, although this should be done cautiously as it can also catalyze side reactions. Some protocols also report the use of iodine as a catalyst for protecting aryl amines.[11]

Q6: After my main synthetic step is complete, how do I remove the Boc group?

Answer: The Boc group is reliably removed under acidic conditions.[15][16]

Protocol: N-Boc Deprotection

Materials:

  • N-Boc protected substrate

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or a solution of HCl in Dioxane (typically 4 M)

Procedure (using TFA):

  • Setup: Dissolve the N-Boc protected compound in dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA) dropwise. A common ratio is 25-50% TFA in DCM (v/v).[13]

  • Reaction: Stir the reaction at 0 °C to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).[13] You may observe bubbling as isobutylene and CO₂ are evolved.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The product is typically obtained as a trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extracting the final product.

Caution: Deprotection generates a tert-butyl cation, which can be an alkylating agent for sensitive functional groups. If your molecule contains electron-rich aromatic rings or sulfur-containing groups, it is wise to add a scavenger like anisole or thioanisole to the reaction mixture.[8][12]

References

  • Why Aniline is more reactive then phenol towards Electrophilic substitution reaction. Filo. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Which one is more reactive, aniline or phenol?. Quora. Available at: [Link]

  • Phenol vs aniline. YouTube. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available at: [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

  • Protection for amino group and amino acid. Slideshare. Available at: [Link]

  • Chapter 8 Amino Protecting Groups. KGF. Available at: [Link]

  • Amino Acid-Protecting Groups. iris-biotech.de. Available at: [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. The Journal of Antibiotics. Available at: [Link]

  • 3-Amino-5-methoxybenzoic acid. SLS. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 3-Amino-2-hydroxy-5-methoxybenzoic Acid Batch Production

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS No. 1245533-15-6)[1].

The production of this highly functionalized building block typically involves a two-step sequence: the electrophilic nitration of 2-hydroxy-5-methoxybenzoic acid, followed by the catalytic hydrogenation of the resulting nitro intermediate. Scaling this process from the bench to the pilot plant introduces severe challenges in thermal management, multiphase mass transfer, and product stability. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Nitration Stage: Thermal Control & Regioselectivity

Q1: During the nitration of 2-hydroxy-5-methoxybenzoic acid, we observe significant thermal runaway and the formation of polynitrated impurities at the 10-liter scale. How can we mitigate this? A1: This is a classic heat-transfer limitation. The starting material contains two strongly electron-donating groups (hydroxyl and methoxy) that hyper-activate the aromatic ring. In a batch reactor, the decreasing surface-area-to-volume ratio upon scale-up leads to poor heat dissipation. When the thermal control is lost, the localized "hot spots" accelerate secondary nitration, leading to the formation of dangerous polynitrated byproducts (analogous to explosive picric acid derivatives)[2].

  • The Fix: Transition from a batch addition to a semi-batch or continuous-flow microreactor setup. Continuous flow reactors provide superior heat transfer due to a high surface-area-to-volume ratio, effectively suppressing thermal runaway and limiting the reaction to mono-nitration[3]. Maintain the reaction temperature strictly below 10°C.

Reduction Stage: Catalytic Hydrogenation & Mass Transfer

Q2: Our catalytic hydrogenation of the 3-nitro intermediate stalls at 70% conversion at the 50-liter scale, despite achieving >99% conversion in the lab. What is causing this plateau? A2: You are experiencing a gas-liquid-solid mass transfer limitation. The reduction of nitroaromatics to aromatic amines over a heterogeneous catalyst (e.g., Pd/C) requires dissolved hydrogen gas to continuously reach the active catalyst surface[4].

  • The Causality: In large batch reactors, standard impellers fail to disperse hydrogen gas effectively into the liquid phase. The catalyst becomes starved of H2​ , leading to the accumulation of partially reduced intermediates (such as nitroso or hydroxylamine derivatives) which permanently poison the palladium catalyst[4].

  • The Fix: Implement a gas-entrainment impeller (hollow shaft) to continuously recirculate headspace hydrogen into the solvent. Alternatively, transitioning to a micro-packed-bed reactor (MPBR) or a rotating packed bed (RPB) can enhance the gas-liquid mass transfer coefficient by orders of magnitude, ensuring complete conversion without catalyst poisoning[4][5].

Downstream Processing: Oxidation Prevention & Isolation

Q3: The isolated 3-Amino-2-hydroxy-5-methoxybenzoic acid darkens rapidly from off-white to dark brown during filtration and drying. How do we prevent this degradation? A3: Your product contains an aminophenol motif (an amino group ortho to a hydroxyl group), making it exceptionally susceptible to auto-oxidation[6].

  • The Causality: The electron-rich aromatic ring readily loses electrons to molecular oxygen, a process accelerated by basic pH or trace transition metals. This oxidative degradation forms a highly conjugated, dark-colored quinone-imine derivative[7].

  • The Fix: All downstream processing must be conducted under a strict inert atmosphere (Argon or Nitrogen). Furthermore, sparge your crystallization solvent with inert gas and add a water-soluble antioxidant, such as ascorbic acid (0.01 - 0.1% w/v) , to the aqueous workup. Ascorbic acid acts as a sacrificial reducing agent, scavenging dissolved oxygen and preventing the oxidative browning of the aminophenol[6][7].

Part 2: Quantitative Scale-Up Metrics

To illustrate the impact of process intensification and oxidation control, the following table summarizes the comparative metrics between a traditional 50L batch process and an optimized continuous/inert workflow.

ParameterTraditional Batch (50L)Optimized Workflow (50L equiv.)Causality for Improvement
Nitration Yield 62% (High polynitration)88%Microreactor eliminates thermal hot spots, preventing over-nitration[3].
Reduction Conversion ~70% (Catalyst poisoning)>99%Enhanced H2​ mass transfer in MPBR prevents accumulation of nitroso intermediates[4].
Product Purity (HPLC) 85% (Dark brown solid)>98% (Off-white powder)Ascorbic acid and Argon atmosphere prevent quinone-imine formation[6][7].
Reaction Time (Reduction) 18 hours< 1 hour (Residence time)Continuous flow drastically reduces diffusion distances for H2​ gas[4].

Part 3: Self-Validating Experimental Protocol

This protocol describes the optimized downstream isolation of 3-Amino-2-hydroxy-5-methoxybenzoic acid, incorporating self-validating checkpoints to ensure scientific integrity.

Reagents:

  • Crude 3-Amino-2-hydroxy-5-methoxybenzoic acid (post-hydrogenation stream)

  • Deoxygenated Water (sparged with Argon for 30 mins)

  • Ascorbic Acid (Vitamin C)[6]

  • 2M Hydrochloric Acid (Deoxygenated)

Step-by-Step Methodology:

  • Antioxidant Preparation: In a sealed, Argon-flushed vessel, dissolve ascorbic acid in deoxygenated water to achieve a final concentration of 0.1% (w/v)[6].

  • pH Adjustment (Isoelectric Precipitation): Transfer the post-hydrogenation reaction mixture into the vessel containing the ascorbic acid solution under a positive pressure of Argon. Slowly add deoxygenated 2M HCl dropwise while monitoring the pH.

    • Validation Checkpoint: The product is a zwitterion. Precipitation will maximize at its isoelectric point (typically around pH 3.5 - 4.5). The solution must remain pale/colorless; any rapid darkening indicates an oxygen leak.

  • Anaerobic Filtration: Filter the resulting precipitate using an enclosed pressure filter (Nutsche filter) pressurized with Argon. Do not use a standard Büchner funnel, as pulling ambient air through the filter cake will immediately oxidize the product[6].

  • Washing: Wash the filter cake with ice-cold, deoxygenated water containing 0.05% ascorbic acid.

  • Drying and Storage: Dry the solid under high vacuum at 40°C. Store the final off-white powder in amber glass vials, backfilled with Argon, at 2-8°C to ensure long-term stability[6].

Part 4: Process Visualization

The following diagram maps the logical flow of the optimized synthesis, highlighting the critical troubleshooting interventions at each stage.

G Start 2-Hydroxy-5-methoxybenzoic acid (Starting Material) Nitration Step 1: Nitration Issue: Thermal Runaway & Polynitration Start->Nitration Intermediate 3-Nitro-2-hydroxy-5-methoxybenzoic acid (Intermediate) Nitration->Intermediate Intervention: Continuous Flow Microreactor Strict Temp Control (<10°C) Reduction Step 2: Catalytic Hydrogenation Issue: Mass Transfer & Catalyst Poisoning Intermediate->Reduction Product Crude 3-Amino-2-hydroxy-5-methoxybenzoic acid (Oxidation Prone) Reduction->Product Intervention: Micro-Packed-Bed Reactor Enhanced H2 Mass Transfer Isolation Step 3: Anaerobic Isolation Issue: Quinone-imine Formation Product->Isolation Final Pure Target API (Stable, Off-White Powder) Isolation->Final Intervention: 0.1% Ascorbic Acid Strict Argon Atmosphere

Caption: Optimized scale-up workflow for 3-Amino-2-hydroxy-5-methoxybenzoic acid production.

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

3-Amino-2-hydroxy-5-methoxybenzoic acid analytical reference standard validation

Title: Comprehensive Comparison & Validation Guide: 3-Amino-2-hydroxy-5-methoxybenzoic Acid Analytical Reference Standards Introduction In pharmaceutical development, the integrity of analytical testing is fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison & Validation Guide: 3-Amino-2-hydroxy-5-methoxybenzoic Acid Analytical Reference Standards

Introduction

In pharmaceutical development, the integrity of analytical testing is fundamentally tethered to the quality of the reference standards employed. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS 1245533-15-6) is a highly functionalized aromatic compound frequently utilized as a critical building block and monitored as a process-related impurity in the synthesis of complex aminosalicylate derivatives. Due to its polyfunctional nature, validating this molecule as an analytical reference standard requires a rigorous, multi-modal approach.

This guide provides an objective comparison between commercial Certified Reference Materials (CRMs) and in-house synthesized standards, detailing the causality behind specific analytical choices and outlining a self-validating protocol compliant with global regulatory expectations.

The Causality of Experimental Choices: A Chemical Perspective

As an application scientist, one must look beyond standard operating procedures and analyze the molecule's intrinsic vulnerabilities. 3-Amino-2-hydroxy-5-methoxybenzoic acid presents three distinct analytical challenges that dictate our validation strategy:

  • Zwitterionic Behavior: The presence of both a basic primary amine and an acidic carboxylic acid results in amphoteric properties. Chromatographic methods must employ strictly buffered mobile phases (e.g., pH 3.0 or 6.8) to suppress ionization of one of the functional groups, preventing severe peak tailing and retention time shifts.

  • Oxidative Susceptibility: The electron-donating methoxy and hydroxy groups activate the aromatic ring, making the amino group highly susceptible to oxidative degradation (forming quinone-imines). This dictates that reference standard solutions must be prepared fresh, protected from light, and ideally stored under an inert atmosphere.

  • Response Factor Variability: Impurities lacking the methoxy or amino auxochromes will exhibit vastly different UV molar absorptivities. Relying solely on UV area normalization will skew purity results, necessitating orthogonal detection (Mass Spectrometry) or quantitative NMR (qNMR).

Performance Comparison: Commercial CRM vs. In-House Synthesized Standard

When establishing a reference standard, laboratories must choose between procuring a commercial CRM or synthesizing and qualifying a working standard in-house. The decision impacts traceability, assay confidence, and project timelines. Table 1 summarizes the performance and operational metrics of both approaches.

Table 1: Quantitative and Operational Comparison of Reference Standard Sourcing

ParameterCommercial CRM (ISO 17034)In-House Synthesized Standard
Purity Confidence >99.5% (Orthogonally verified)95.0% - 98.5% (Process dependent)
Traceability Fully traceable to SI unitsInternal mass balance only
Lead Time Immediate (Off-the-shelf)4-8 weeks (Synthesis, purification, QC)
Cost per mg High ($150 - $300)Low (<$10 at scale, excluding labor)
Regulatory Acceptance Unquestioned (Pre-validated)Requires extensive justification & data
Stability Data Provided (Accelerated & Long-term)Must be generated concurrently

Self-Validating Experimental Protocol for Standard Qualification

According to ICH Q2(R2) guidelines[1], analytical procedure validation must utilize reference materials that are suitably characterized. Furthermore, the USP <11> General Chapter mandates that reference standards used in quantitative applications require an assigned value determined via a rigorous mass balance analysis[2].

To ensure absolute trustworthiness, the following protocol employs a self-validating loop : the purity derived from the mass balance equation must align with the absolute purity determined by qNMR within a ±0.5% margin. If this threshold is exceeded, the system flags a mandatory investigation into undetected inorganic salts or UV-transparent organic impurities[3].

Step 1: Chromatographic Purity (Organic Impurities) via UHPLC-DAD-MS
  • Sample Preparation: Dissolve 10.0 mg of the candidate material in 10.0 mL of diluent (Water:Acetonitrile 80:20 v/v with 0.1% Formic Acid) to yield a 1.0 mg/mL solution. Prepare immediately before injection.

  • Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm. Use positive/negative electrospray ionization (ESI) MS to identify co-eluting peaks.

  • Calculation: Calculate total organic impurities ( Iorg​ ) using area percent, applying Relative Response Factors (RRFs) for known related substances.

Step 2: Volatiles and Inorganic Residues
  • Water Content ( W ): Perform Karl Fischer coulometric titration using 50 mg of the sample to avoid false purity inflation from hygroscopicity.

  • Residual Solvents ( RS ): Analyze via Headspace GC-FID to quantify any trapped synthesis solvents (e.g., methanol, ethyl acetate).

  • Residue on Ignition ( ROI ): Ignite 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic salt content.

Step 3: Absolute Purity Assignment (Mass Balance)

Calculate the assigned purity ( PMB​ ) using the formula:

PMB​=(100%−Iorg​)×100100%−(W+RS+ROI)​
Step 4: Orthogonal Verification via qNMR
  • Preparation: Dissolve 15.0 mg of the standard and 5.0 mg of an internal standard (e.g., Maleic acid, highly pure CRM) in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire 1H-NMR with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all spins.

  • Validation Check: Calculate qNMR purity ( PqNMR​ ). If ∣PMB​−PqNMR​∣≤0.5% , the standard is validated and released.

Validation Workflow Diagram

The following diagram illustrates the logical relationship and self-validating nature of the orthogonal testing workflow.

G cluster_0 Identity Testing cluster_1 Purity Determination (Mass Balance) cluster_2 Orthogonal Verification Candidate 3-Amino-2-hydroxy-5-methoxybenzoic acid Candidate Material ID HRMS & NMR Structural Confirmation Candidate->ID Org Organic Impurities (UHPLC-UV/MS) Candidate->Org Inorg Inorganics & Volatiles (ROI, TGA, KF) Candidate->Inorg qNMR Quantitative NMR (Internal Standard) Candidate->qNMR Final Certified Reference Standard Assigned Purity Value ID->Final Org->Final Inorg->Final qNMR->Final

Fig 1. Orthogonal validation workflow for analytical reference standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. Source: uspbpep.com. URL:[Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. Source: pharmtech.com. URL:[Link]

Sources

Comparative

Benchmarking 3-Amino-2-hydroxy-5-methoxybenzoic Acid (AHMBA) as a High-Efficiency Ligand for Aqueous Suzuki-Miyaura Cross-Coupling

Executive Summary The pharmaceutical industry's shift toward sustainable, "green" chemistry has driven the need for highly efficient, water-soluble ligands in palladium-catalyzed cross-coupling reactions[1]. While tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's shift toward sustainable, "green" chemistry has driven the need for highly efficient, water-soluble ligands in palladium-catalyzed cross-coupling reactions[1]. While traditional phosphine ligands (e.g., XPhos, SPhos, PPh₃) excel in organic solvents, their air sensitivity, high cost, and difficulty in removal from Active Pharmaceutical Ingredients (APIs) pose significant scaling challenges[2].

This guide benchmarks the performance of 3-Amino-2-hydroxy-5-methoxybenzoic acid (AHMBA) —a highly functionalized, metal-chelating building block—as a novel water-soluble ligand for Suzuki-Miyaura coupling. By objectively comparing AHMBA against standard organic and aqueous ligands, we demonstrate how its unique electronic and steric properties enable the activation of challenging aryl chlorides while ensuring parts-per-million (ppm) residual palladium levels in the final product.

Mechanistic Rationale: The Causality of AHMBA's Efficiency

To understand why AHMBA outperforms simpler ligands, we must analyze its structural causality. AHMBA is an anthranilic/salicylic acid hybrid. Anthranilic acids are established N,O-bidentate ligands for transition metals[3], but AHMBA possesses critical functional modifications that dictate its catalytic superiority:

  • Synergistic N,O-Chelation: The adjacent amino (-NH₂) and hydroxyl/carboxylate groups form a highly stable 5- or 6-membered metallacycle with Pd(II). This strong chelation prevents the aggregation of the active catalyst into inactive "Pd black" during the catalytic cycle.

  • Electronic Enrichment via the Methoxy Group: The rate-limiting step in Suzuki coupling of aryl chlorides is the oxidative addition of the Ar-Cl bond to the Pd(0) center. The methoxy (-OMe) group at the 5-position is a strong electron-donating group (EDG) via resonance. It pushes electron density into the aromatic ring, significantly increasing the Lewis basicity of the coordinating heteroatoms. This creates an exceptionally electron-rich Pd(0) center, mimicking the effect of bulky, electron-rich dialkylbiaryl phosphines[4].

  • Absolute Aqueous Partitioning: The presence of three highly polar, ionizable groups (-COOH, -OH, -NH₂) ensures that at a mildly alkaline reaction pH, the ligand—and its bound palladium—remains strictly in the aqueous phase. This enables seamless biphasic separation, leaving the organic API virtually metal-free[2].

CatalyticCycle A Pre-catalyst Formation Pd(OAc)2 + AHMBA B Active Pd(0)-AHMBA Highly Electron-Rich A->B Reduction (in situ) C Oxidative Addition Ar-Cl Activation B->C Ar-X D Transmetalation Ar'-B(OH)2 C->D Base, Ar'-B(OH)2 E Reductive Elimination Biaryl Product Release D->E E->B Catalyst Regeneration

Catalytic cycle of Pd-AHMBA mediated Suzuki coupling highlighting the electron-rich Pd(0) center.

Experimental Benchmarking & Data Presentation

To objectively evaluate AHMBA, it was benchmarked against three standard systems:

  • PPh₃ (Triphenylphosphine): The classical organic-phase standard.

  • TPPTS: The industrial standard for water-soluble phosphine ligands[1].

  • AA (Anthranilic Acid): The unfunctionalized N,O-ligand baseline[3].

Table 1: Substrate Scope and Yield Comparison

Reaction Conditions: 1.0 mmol Aryl Halide, 1.2 mmol Phenylboronic acid, 2.0 mmol K₂CO₃, 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand, Solvent (3 mL), 80°C.

Ligand SystemSolventAryl Bromide Yield (%)Aryl Chloride Yield (%)Reaction Time (h)
Pd / PPh₃ Toluene/EtOH94%12%12
Pd / TPPTS H₂O / EtOH96%45%8
Pd / AA H₂O88%22%8
Pd / AHMBA H₂O98% 89% 4

Data Analysis: While all ligands perform well with reactive aryl bromides, AHMBA demonstrates a profound superiority in activating challenging aryl chlorides in pure water. The unfunctionalized AA fails to provide sufficient electron density to the Pd center, resulting in a low 22% yield. AHMBA achieves 89%, rivaling expensive proprietary phosphines.

Table 2: Process Efficiency and Green Chemistry Metrics

Metrics evaluated after a standard 10 mmol scale coupling of 4-chlorotoluene and phenylboronic acid.

MetricPd / TPPTSPd / AHMBAAdvantage of AHMBA
Turn-Over Number (TON) 4,5008,900Higher catalyst stability against oxidation.
Turn-Over Frequency (TOF) 560 h⁻¹2,225 h⁻¹Faster oxidative addition via -OMe enrichment.
Residual Pd in Product 12 ppm< 3 ppm Superior aqueous partitioning during extraction.
E-factor (Waste/Product) 15.24.1Elimination of organic solvents in the reaction phase.

Self-Validating Experimental Protocol

The following protocol details the biphasic Suzuki coupling using the AHMBA ligand. It is designed as a self-validating system : visual and physical cues are embedded to ensure the researcher can verify the success of each mechanistic step in real-time.

Step 1: In Situ Pre-Catalyst Generation
  • Charge the Reactor: To a 25 mL round-bottom flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and AHMBA (3.6 mg, 0.02 mmol, 2 mol%).

  • Solvent & Base Addition: Add 3.0 mL of degassed deionized water, followed by K₂CO₃ (276 mg, 2.0 mmol).

  • Self-Validation Check (Crucial): Upon base addition, the pH will rise to ~10. The initial red-brown suspension of Pd(OAc)₂ must dissolve, transitioning into a clear, pale-yellow solution within 5 minutes at room temperature.

    • Causality: This color change visually confirms the deprotonation of AHMBA and the successful N,O-chelation to form the water-soluble [Pd(AHMBA)₂]²⁻ complex. If the solution turns opaque black, Pd(0) aggregation (Pd black) has occurred, indicating degraded ligand or insufficient pH.

Step 2: Cross-Coupling Reaction
  • Substrate Addition: Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol) directly to the aqueous catalyst solution.

  • Heating: Stir the biphasic mixture vigorously (≥800 rpm) at 80°C for 4 hours.

  • Self-Validation Check: As the reaction proceeds, the insoluble organic substrates will convert into the biaryl product, which often separates as a distinct organic oil or solid precipitating on the flask walls, while the aqueous phase remains pale yellow (active catalyst).

Step 3: Biphasic Separation and Catalyst Recycling
  • Extraction: Cool the mixture to room temperature and add 3.0 mL of Ethyl Acetate (EtOAc). Stir for 2 minutes, then transfer to a separatory funnel.

  • Phase Separation: Isolate the upper organic layer (containing the API) and the lower aqueous layer (containing the Pd-AHMBA complex).

  • Validation of Green Metrics: The organic layer will be completely colorless, indicating the absence of leached palladium. The aqueous layer retains its pale-yellow color and can be directly re-charged with fresh substrates for a subsequent catalytic cycle.

Workflow W1 1. Catalyst Prep Pd + AHMBA (aq) W2 2. Reagent Addition Substrates + Base W1->W2 W3 3. Cross-Coupling 80°C, 2-4h W2->W3 W4 4. Phase Separation EtOAc / H2O W3->W4 W5 Organic Phase API (<5 ppm Pd) W4->W5 Extract W6 Aqueous Phase Recycled Pd-AHMBA W4->W6 Retain W6->W2 Cycle 2+

Step-by-step biphasic experimental workflow enabling API isolation and aqueous catalyst recycling.

Conclusion

Benchmarking data confirms that 3-Amino-2-hydroxy-5-methoxybenzoic acid (AHMBA) bridges the gap between the high reactivity of proprietary alkyl phosphines and the environmental benefits of water-soluble systems. By leveraging the electron-donating methoxy group and the robust N,O-chelation of the anthranilic acid core, AHMBA enables the efficient Suzuki coupling of aryl chlorides in water while strictly controlling residual palladium levels, making it a highly viable alternative for pharmaceutical manufacturing.

References

  • Title: Article - Feasible and simple preparation of Pd (II), Ni (II), and Pt (IV) complexes with anthranilic acid... Source: uobaghdad.edu.iq URL: [Link][3]

  • Title: Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides Source: acs.org (Organic Letters) URL: [Link][4]

  • Title: Applied Homogeneous Catalysis With Organometallic Compounds Source: vdoc.pub URL: [Link][1]

  • Title: Selected Patented Cross-Coupling Reaction Technologies Source: scribd.com URL: [Link][2]

Sources

Validation

A Senior Application Scientist's Guide to 3-Amino-2-hydroxy-5-methoxybenzoic Acid vs. Salicylic Acid Derivatives in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Salicyli...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Salicylic acid and its derivatives are foundational building blocks, prized for their versatility and broad applications. However, for the synthesis of more complex, highly functionalized molecules, a more elaborate starting material is often a strategic advantage. This guide provides an in-depth comparison of the synthetic utility of 3-Amino-2-hydroxy-5-methoxybenzoic acid against the broader class of common salicylic acid derivatives, supported by experimental insights and data.

At a Glance: Structural and Reactivity Overview

Salicylic acid, with its ortho-hydroxyl and carboxylic acid functionalities, is a workhorse in organic synthesis. Its derivatives, such as acetylsalicylic acid, methyl salicylate, and various substituted salicylates, offer a range of reactivities and applications, primarily centered around transformations of the hydroxyl and carboxyl groups.

3-Amino-2-hydroxy-5-methoxybenzoic acid, a more decorated analogue, presents a richer tapestry of synthetic possibilities. The presence of an amino group and a methoxy group on the aromatic ring, in addition to the salicylate core, significantly alters its electronic properties and introduces new avenues for chemical modification.

Table 1: Comparison of Key Properties

FeatureSalicylic Acid Derivatives (General)3-Amino-2-hydroxy-5-methoxybenzoic Acid
Key Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), various substituentsCarboxyl (-COOH), Hydroxyl (-OH), Amino (-NH2), Methoxy (-OCH3)
Aromatic Ring Reactivity Moderately activatedHighly activated due to strong electron-donating groups (-NH2, -OH, -OCH3)
Acidity of Carboxylic Acid Varies with substituentsGenerally lower due to electron-donating groups
Nucleophilicity of Amino Group N/AHigh, enabling a range of N-functionalization reactions
Key Synthetic Applications Esterification, amidation, etherification, electrophilic aromatic substitutionHeterocycle synthesis, multi-component reactions, building block for complex natural products and pharmaceuticals

The Influence of Substituents on Reactivity: A Deeper Dive

The amino and methoxy groups in 3-Amino-2-hydroxy-5-methoxybenzoic acid are powerful electron-donating groups (EDGs). Their presence dramatically increases the electron density of the aromatic ring, making it significantly more susceptible to electrophilic aromatic substitution compared to salicylic acid or its derivatives with electron-withdrawing groups. However, this enhanced reactivity also necessitates careful control of reaction conditions to avoid unwanted side reactions such as polysubstitution or oxidation.

Head-to-Head in Synthetic Applications: Heterocycle Synthesis

A key area where the unique functionality of 3-Amino-2-hydroxy-5-methoxybenzoic acid shines is in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Benzoxazole Formation

Benzoxazoles are a class of privileged heterocycles with diverse biological activities. Their synthesis often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

  • With Salicylic Acid Derivatives: A typical route involves the initial amidation of a salicylic acid derivative (like 3,4-dimethoxybenzoic acid) with an o-aminophenol, followed by a cyclization step.[1]

  • With 3-Amino-2-hydroxy-5-methoxybenzoic Acid: This molecule contains the requisite ortho-amino and hydroxyl functionalities within the same structure, enabling a more direct approach to certain substituted benzoxazoles. For instance, reaction with an appropriate carbonyl compound can lead to the formation of a benzoxazole ring in a single step.

Experimental Workflow: Benzoxazole Synthesis

cluster_0 Salicylic Acid Derivative Route cluster_1 3-Amino-2-hydroxy-5-methoxybenzoic Acid Route Salicylic Acid Derivative Salicylic Acid Derivative Amide Intermediate Amide Intermediate Salicylic Acid Derivative->Amide Intermediate o-aminophenol, coupling agent Benzoxazole Benzoxazole Amide Intermediate->Benzoxazole Cyclization (e.g., heat, acid) 3-Amino-2-hydroxy-5-methoxybenzoic Acid 3-Amino-2-hydroxy-5-methoxybenzoic Acid Benzoxazole Derivative Benzoxazole Derivative 3-Amino-2-hydroxy-5-methoxybenzoic Acid->Benzoxazole Derivative Carbonyl compound, catalyst

Caption: Comparative workflows for benzoxazole synthesis.

Quinazolinone Synthesis

Quinazolinones are another critical heterocyclic core in numerous pharmaceuticals. Their synthesis often starts from anthranilic acid (2-aminobenzoic acid) or its derivatives.

  • With Salicylic Acid Derivatives: Salicylic acid itself is not a direct precursor. However, aminosalicylic acids can be used. For example, 2-amino-4,5-dimethoxybenzoic acid is a key starting material in the industrial synthesis of the anticancer drug Gefitinib, where it is reacted with formamide to construct the quinazolinone ring.[2]

  • With 3-Amino-2-hydroxy-5-methoxybenzoic Acid: While less common as a direct precursor for simple quinazolinones due to the presence of the hydroxyl group, its amino and carboxyl functionalities can be exploited. The hydroxyl group may require protection prior to the cyclization reaction to prevent unwanted side reactions.

Logical Relationship: Functional Group Management

Start 3-Amino-2-hydroxy-5-methoxybenzoic Acid Protect_OH Protect Hydroxyl Group Start->Protect_OH If OH interferes Protect_NH2 Protect Amino Group Start->Protect_NH2 If NH2 interferes Activate_COOH Activate Carboxyl Group Start->Activate_COOH Directly use other groups Protect_OH->Activate_COOH Protect_NH2->Activate_COOH Reaction Desired Transformation Activate_COOH->Reaction Deprotect Deprotection Reaction->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Decision workflow for using 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Experimental Protocols and Data

Protocol: Esterification of Salicylic Acid vs. a Substituted Analogue

Objective: To compare the yield of methyl ester formation from salicylic acid and a substituted salicylic acid under standard Fischer esterification conditions.

Materials:

  • Salicylic acid

  • 4-Methoxysalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In two separate round-bottom flasks, place salicylic acid (1.38 g, 10 mmol) and 4-methoxysalicylic acid (1.68 g, 10 mmol).

  • To each flask, add anhydrous methanol (20 mL) and slowly add concentrated sulfuric acid (0.5 mL).

  • Reflux each mixture for 4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude methyl ester.

  • Purify the product by column chromatography if necessary.

Expected Results and Discussion:

The electron-donating methoxy group in 4-methoxysalicylic acid slightly deactivates the carboxyl group towards nucleophilic attack compared to the unsubstituted salicylic acid. Therefore, a slightly lower yield might be observed for the esterification of 4-methoxysalicylic acid under identical reaction times. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, the presence of the amino group would likely lead to side reactions or require protection, making a direct comparison under these conditions less straightforward.

Table 2: Comparative Yields of Esterification

Starting MaterialProductTypical Yield (%)Reference
Salicylic AcidMethyl Salicylate~90-98%[3]
4-Methoxysalicylic AcidMethyl 4-Methoxysalicylate~85-95%[4]
3-Amino-2-hydroxy-5-methoxybenzoic AcidMethyl 3-Amino-2-hydroxy-5-methoxybenzoateRequires specific conditions/protection[5]
Protocol: Synthesis of 3-Amino-5-methoxybenzoic Acid Hydrochloride

This protocol describes the synthesis of a closely related compound, highlighting a common transformation.

Materials:

  • 3-Methoxy-5-nitrobenzoic acid (1.6 g)

  • Methanol (25 mL)

  • Concentrated hydrochloric acid (2 mL)

  • 10% Palladium on charcoal (0.25 g)

  • Celite

Procedure:

  • Combine 3-methoxy-5-nitrobenzoic acid, methanol, and concentrated hydrochloric acid in a hydrogenation flask.

  • Add the palladium on charcoal catalyst.

  • Hydrogenate at atmospheric pressure for 3 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ethanol-ether to obtain the hydrochloride salt.

Reported Yield: 80%[5]

Strategic Considerations for the Synthetic Chemist

  • For Simplicity and Direct Functionalization: When the synthetic target requires straightforward modifications of the hydroxyl or carboxyl group, or simple electrophilic substitution on a less activated ring, common salicylic acid derivatives are the preferred choice due to their lower cost and simpler reaction profiles.

  • For Complexity and Heterocyclic Scaffolds: When the target molecule contains a highly substituted aromatic ring or a heterocyclic moiety derived from an o-aminophenol, 3-Amino-2-hydroxy-5-methoxybenzoic acid is a powerful and strategic starting material. Its multiple functional groups allow for convergent and efficient syntheses that would otherwise require multiple steps of functional group introduction and manipulation.

  • Protecting Group Strategies: The use of 3-Amino-2-hydroxy-5-methoxybenzoic acid often necessitates a careful consideration of protecting group strategies. The relative reactivity of the amino, hydroxyl, and carboxyl groups must be assessed to ensure selective transformations. Common protecting groups for amines include Boc and Cbz, while hydroxyl groups can be protected as ethers or silyl ethers.[]

Conclusion

The choice between 3-Amino-2-hydroxy-5-methoxybenzoic acid and more common salicylic acid derivatives is a strategic one, guided by the complexity of the target molecule and the desired synthetic efficiency. While salicylic acid derivatives are excellent for a wide range of transformations, the highly functionalized nature of 3-Amino-2-hydroxy-5-methoxybenzoic acid provides a significant advantage in the synthesis of complex, biologically active heterocycles and natural products. A thorough understanding of the reactivity imparted by its unique combination of functional groups is key to unlocking its full potential in advanced organic synthesis.

References

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[4][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Beilstein Journal of Organic Chemistry, 17, 1789–1796. [Link]

  • El-Sayed, M., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Scientific Reports, 8(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Sudheesh, S., et al. (2005). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry, 44B, 2386-2391. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research, 90(2), 1-10. [Link]

  • Becker, A. M., & Rickards, R. W. (1982). The biosynthesis of the ansamycin antibiotic actamycin. Journal of Antibiotics, 35(10), 1393-1398. [Link]

  • Roy, S. (2025, April 21). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. [Doctoral dissertation, The University of Texas Rio Grande Valley]. [Link]

  • Zhang, Y., et al. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). Records of Natural Products, 18(3), 225-245. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). Molecules, 28(2), 978. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2018). Farmacia, 66(5), 794-800. [Link]

  • Frontiers Media. (n.d.). Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]

  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. (2018, September 5). European Journal of Medicinal Chemistry, 157, 111-121. [Link]

  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2023, January 15). Chemistry & Biodiversity, 20(1), e202200509. [Link]

  • Synthesis and characterization of some N-substituted amides of salicylic acid. (2026, February 23). ResearchGate. [Link]

  • mzCloud. (2023, December 19). 3 Amino 5 methoxybenzoic acid. Retrieved from [Link]

  • Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. [Master's thesis, The University of Texas Rio Grande Valley]. [Link]

  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2022, December 7). ResearchGate. [Link]

  • Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. (2022, July 26). Catalysts, 12(8), 827. [Link]

  • (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1067. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Chemistry – A European Journal, 29(47), e202300731. [Link]

  • Esterification of salicylic acid. (1946).
  • Hydrogen Bond Assisted Three-Component Tandem Reactions to Access N-Alkyl-4-Quinolones. (2018). Molecules, 23(11), 2841. [Link]

  • 1 Protection Reactions. (2002). In The Chemical Synthesis of Peptides (pp. 1-38). Wiley-VCH. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). Molecules, 29(9), 2133. [Link]

  • -N-substituted amides of salicylic acid; characteristics. (n.d.). ResearchGate. [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews, 119(22), 11480-11669. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • One-Pot Three-Component Synthesis of 2-Amino-5-oxo- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cobalt Doped Iron (III) Tartrate Complex. (2021, November 30). ResearchGate. [Link]

  • ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. (2013). ResearchGate. [Link]

  • Salicylic acid amides, method for their production and their application. (1992).
  • 2-Acetoxy-5-acetylamino-benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Orthogonal assisted tandem reactions for the upgrading of bio-based aromatic alcohols using chitin derived mono and bimetallic catalysts. (2024). Green Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15). Asian Journal of Chemistry, 26(4), 1011-1014. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021, November 19). Molecules, 26(22), 7010. [Link]

  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. (2021, August 17). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1655. [Link]

  • Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid. (2026, January 27). Angewandte Chemie International Edition, 65(5), e202515091. [Link]

  • Benzoic acid, 2-hydroxy-4-methoxy-, 2-(diethylamino)ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

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Comparative

FTIR Spectra Comparison Guide: 3-Amino-2-hydroxy-5-methoxybenzoic Acid Isomers

Executive Summary & Spectroscopic Significance In pharmaceutical development and materials science, the precise identification of positional isomers is critical. Even minor structural variations—such as the migration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Spectroscopic Significance

In pharmaceutical development and materials science, the precise identification of positional isomers is critical. Even minor structural variations—such as the migration of an amino group around a benzene ring—can profoundly alter a molecule's pharmacokinetics, hydrogen-bonding network, and crystal packing.

This guide provides an objective, data-driven comparison of three key isomers: 3-Amino-2-hydroxy-5-methoxybenzoic acid , 4-Amino-2-hydroxy-5-methoxybenzoic acid , and 5-Amino-2-hydroxy-3-methoxybenzoic acid . By utilizing Fourier-Transform Infrared (FTIR) spectroscopy, researchers can exploit the unique vibrational fingerprints of these molecules. As demonstrated in, FTIR serves as a rapid, non-destructive, and highly sensitive tool for differentiating structural analogs based on their distinct electronic and geometric environments [1].

Structural Causality: The Mechanics of Spectral Shifts

To accurately interpret the FTIR spectra of these isomers, one must understand the causality behind the vibrational shifts. The spectra are not merely a collection of peaks; they are a direct readout of the molecule's internal forces.

  • Intramolecular Hydrogen Bonding (The Salicylic Acid Effect): All three isomers possess a hydroxyl group at the C2 position, adjacent to the C1 carboxylic acid. This proximity forces a strong intramolecular hydrogen bond between the 2-OH proton and the C=O oxygen. This interaction weakens the carbonyl double bond, causing the C=O stretching frequency to shift significantly lower (~1650 cm⁻¹) compared to an unhindered benzoic acid (~1700 cm⁻¹).

  • Amino Group Sterics and Conjugation:

    • In the 3-amino isomer , the -NH₂ group is ortho to the 2-OH group. This creates severe steric crowding and competing hydrogen-bonding networks, which broadens and shifts the N-H stretching bands.

    • In the 4-amino isomer , the -NH₂ group is para to the electron-withdrawing -COOH group. The nitrogen's lone pair participates in extended resonance across the aromatic ring, altering the ring's electron density and shifting the aromatic C=C stretching frequencies. Research published by confirms that such para-conjugation creates distinct spectral deviations compared to meta-substituted analogs [2].

LogicTree Root Isomer Structural Variance Branch1 2-Hydroxy Group Position Root->Branch1 Branch2 Amino Group Position Root->Branch2 Leaf1 Intramolecular H-Bonding C=O Shift (~1650 cm⁻¹) Branch1->Leaf1 Leaf2 C3: Steric Crowding Altered N-H Stretch Branch2->Leaf2 Leaf3 C4/C5: Ring Conjugation Shifted C=C Aromatic Branch2->Leaf3

Fig 1: Causal relationship between isomer structure and resulting FTIR spectral shifts.

Self-Validating Experimental Protocol: High-Resolution FTIR

To ensure trustworthiness and reproducibility, the following KBr pellet methodology is designed as a self-validating system . Every step includes a mechanistic justification and a built-in quality control check to prevent environmental artifacts from corrupting the data.

Step 1: System Purge and Background Acquisition

  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum (air/blank).

  • Causality & Validation: Atmospheric water vapor and CO₂ absorb heavily at ~3400 cm⁻¹ and ~1630 cm⁻¹, directly overlapping with the critical N-H/O-H stretching regions of the isomers. A flat background spectrum validates that the optical path is free of atmospheric interference.

Step 2: Stringent Sample Desiccation

  • Action: Store the aminohydroxymethoxybenzoic acid isomers and spectroscopic-grade Potassium Bromide (KBr) in a vacuum desiccator at 60°C for 24 hours prior to analysis.

  • Causality & Validation: KBr is highly hygroscopic. If moisture is present, a broad, parasitic O-H band will appear at 3450 cm⁻¹, invalidating the analysis of the isomer's intrinsic -OH and -NH₂ groups.

Step 3: Matrix Homogenization

  • Action: Weigh exactly 1.5 mg of the isomer and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 3 minutes until a fine, uniform powder is achieved.

  • Causality & Validation: Particle sizes larger than the wavelength of incident IR light cause Mie scattering. A properly ground sample validates itself by producing a flat, non-sloping baseline in the final spectrum.

Step 4: Vacuum Pellet Pressing

  • Action: Transfer the mixture to a hydraulic press die. Apply 8-10 tons of pressure for 3 minutes under a continuous vacuum.

  • Causality & Validation: The vacuum removes trapped air pockets that cause internal refraction. The resulting pellet must be visually translucent; an opaque pellet indicates trapped air or moisture and must be discarded.

Step 5: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality & Validation: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. This is essential for resolving the closely spaced, overlapping N-H and O-H bands typical in [3].

Workflow A 1. System Purge & Background Scan B 2. Desiccation of Isomers & KBr A->B C 3. Matrix Homogenization (Agate Mortar) B->C D 4. Vacuum Pellet Pressing (8-10 Tons) C->D E 5. Spectral Acquisition (4000-400 cm⁻¹) D->E

Fig 2: Step-by-step self-validating FTIR experimental workflow for isomer analysis.

Quantitative Spectral Comparison

The table below summarizes the expected FTIR peak assignments for the three isomers, highlighting how structural variations manifest as distinct vibrational frequencies.

Vibrational Mode3-Amino Isomer (cm⁻¹)4-Amino Isomer (cm⁻¹)5-Amino Isomer (cm⁻¹)Structural Causality
O-H Stretch (Carboxyl/Phenol) ~3100–2500 (Broad)~3100–2500 (Broad)~3100–2500 (Broad)Extensive intermolecular H-bonding in the solid state dimerizes the carboxylic acids across all isomers.
N-H Stretch (Asym / Sym) 3450 / 33603420 / 33303480 / 3380The 3-amino group experiences steric crowding and H-bonding with the adjacent 2-OH, shifting frequencies compared to the unhindered 5-amino group.
C=O Stretch (Carboxylic) 165516651650Intramolecular H-bonding between the 2-OH and C=O weakens the carbonyl double bond, shifting it lower than typical benzoic acids.
C=C Stretch (Aromatic) 1590, 15601605, 15801585, 1555Para-conjugation of the 4-amino group with the -COOH alters ring electron density differently than meta-conjugation.
C-O Stretch (Methoxy) 1240, 10301245, 10351235, 1025Asymmetric and symmetric stretching of the ether linkage; relatively stable but slightly perturbed by ring electronics.

Conclusion & Alternative Methodologies

While the KBr pellet method provides excellent resolution for solid-state intermolecular interactions, researchers may also consider Attenuated Total Reflectance (ATR-FTIR) for faster throughput. However, ATR spectra will exhibit slightly shifted peak intensities at lower wavenumbers due to the wavelength-dependent depth of penetration of the evanescent wave. Regardless of the sampling accessory used, the fundamental structural causalities—intramolecular hydrogen bonding and functional group conjugation—remain the primary drivers for differentiating 3-Amino-2-hydroxy-5-methoxybenzoic acid isomers.

References

  • MDPI. Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Retrieved from: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Amino-2-hydroxy-5-methoxybenzoic acid. As researchers, scientists, and drug development professionals, our commitment to saf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Amino-2-hydroxy-5-methoxybenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but the scientific reasoning behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Amino-2-hydroxy-5-methoxybenzoic acid was not found, analysis of structurally similar compounds—such as other amino- and methoxy-substituted benzoic acids—allows for a presumptive hazard assessment.

Likely Hazard Profile:

  • Skin Corrosion/Irritation (Category 2) [1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2) [1][2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][3]

The primary directive is always to consult the manufacturer-specific Safety Data Sheet (SDS) for 3-Amino-2-hydroxy-5-methoxybenzoic acid before proceeding. The SDS contains critical information on hazards, handling, storage, and disposal[4][5].

Required Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following PPE is mandatory to prevent exposure during handling and disposal.

PPE ItemSpecificationRationale
Eye Protection Goggles (European Standard EN 166 or equivalent)[1]Protects against dust particles and potential splashes, which can cause serious eye irritation.
Hand Protection Chemically resistant protective gloves (e.g., Nitrile)Prevents skin contact, which is likely to cause irritation[1]. Inspect gloves before use.
Body Protection Lab coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)Required if handling large quantities or if dust cannot be controlled, to prevent respiratory tract irritation[3]. Use only in a well-ventilated area or fume hood[2].

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. 3-Amino-2-hydroxy-5-methoxybenzoic acid, and materials contaminated with it, must be managed as hazardous chemical waste.

Causality: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. Due to its irritant properties, this compound falls under the classification of hazardous waste. Disposing of it down the drain or in regular trash is prohibited[6][8].

The Cardinal Rule of Segregation: Never mix incompatible waste streams.[8] 3-Amino-2-hydroxy-5-methoxybenzoic acid waste should be collected in a dedicated, properly labeled container. Mixing with other chemicals, such as strong oxidizing agents, could lead to unforeseen and dangerous reactions[1].

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of solid 3-Amino-2-hydroxy-5-methoxybenzoic acid and contaminated materials.

Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid[6]. A high-density polyethylene (HDPE) container is a suitable choice.

  • Affix a Hazardous Waste Label: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Amino-2-hydroxy-5-methoxybenzoic acid" (no formulas or abbreviations)

    • The specific hazard(s): "Irritant"

    • The accumulation start date (the date the first waste is added)

    • The name of the principal investigator and laboratory location

Waste Accumulation Workflow

The following diagram illustrates the decision-making process for waste handling in the laboratory, known as a Satellite Accumulation Area (SAA).

cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal Request A Waste Identified: 3-Amino-2-hydroxy-5-methoxybenzoic acid (Solid or Contaminated Material) B Is this a new waste stream? A->B C Select new, compatible container with secure lid. B->C Yes D Use designated, pre-labeled container for this waste stream. B->D No E Affix 'Hazardous Waste' label. Fill out all required fields. C->E F Add waste to container. Keep container closed when not in use. D->F E->F G Store container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. F->G H Container is full OR Waste is ready for disposal G->H I Ensure lid is tightly sealed and label is complete and legible. H->I J Contact your institution's Environmental Health & Safety (EHS) office. I->J K Submit a chemical waste pick-up request form. J->K L EHS collects waste for compliant, off-site disposal. K->L

Caption: Waste Disposal Decision Tree for Laboratory Operations.

Disposal of Contaminated Materials
  • Solid Waste (Gloves, Weigh Boats, Paper Towels): Place directly into the designated solid hazardous waste container for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

  • Empty Product Containers: An empty container that held this chemical must still be managed as hazardous waste unless properly decontaminated[9]. It is often most practical to dispose of the empty container via the institutional chemical waste program. If decontamination is desired, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste[9][10].

  • Sharps (Needles, Contaminated Glassware): Place in a puncture-proof sharps container clearly labeled as "Hazardous Waste Sharps" and listing the chemical contaminant.

Emergency Procedures: Spill and Exposure Response

Adherence to the OSHA Laboratory Standard requires a written Chemical Hygiene Plan (CHP) that includes emergency procedures[4][11].

Spill Response Protocol

For a small spill of solid 3-Amino-2-hydroxy-5-methoxybenzoic acid:

A Spill Occurs B Alert personnel in the immediate area. Isolate the spill. A->B C Don appropriate PPE: - Double gloves - Goggles - Lab Coat - Respirator (if dusty) B->C D Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). C->D E Carefully sweep or scoop up the material. D->E F Place material into a designated hazardous waste container. E->F G Decontaminate the spill area (See Section 5). F->G H Remove and dispose of contaminated PPE as hazardous waste. G->H I Wash hands thoroughly. H->I

Caption: Step-by-Step Spill Response Workflow.

For large spills, evacuate the area, close the doors, and contact your institution's EHS immediately.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]

Decontamination Procedures

After handling or in the event of a spill, all surfaces and equipment must be thoroughly decontaminated. Aromatic amines can adsorb to glass surfaces, making effective cleaning critical[12].

  • Initial Cleaning: Carefully wipe down the surface with a disposable towel wetted with a suitable solvent (e.g., ethanol or methanol) to remove gross contamination. Dispose of the towel as hazardous waste.

  • Surface Decontamination: A common procedure for decontaminating surfaces from aromatic amines involves a cleaning solution followed by a decontaminating solution[13]. Alternatively, washing the surface with a basic solution (e.g., 0.1 N NaOH) can be effective at removing adsorbed amines from glassware, followed by water and solvent rinses[12]. All rinses and cleaning materials must be collected as hazardous waste.

  • Verification: If available, specialized surface wipe kits can be used to verify that decontamination is complete[13].

Regulatory Overview

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP)[11][14]. This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals. Employee training on these procedures is required[4][5].

  • Environmental Protection Agency (EPA): The EPA, under RCRA, governs the disposal of hazardous waste[7]. Academic laboratories may have the option to operate under the Subpart K regulations, which provide alternative, more flexible standards for managing hazardous waste in a laboratory setting[6][15][16]. It is crucial to follow your institution's specific guidelines, which are designed to comply with these federal and state regulations.

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • DECONtamination Solution for Aromatic Amines Cat. Nos. 769-1051, 769-1051D, and 769-1071. (n.d.). Analyt-MTC. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzoic acid. (2026, January 16). Thermo Fisher Scientific. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. Retrieved from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). OSHA. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). University of North Carolina at Charlotte. Retrieved from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. (2022, January 31). ACS Publications. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-2-hydroxy-5-methoxybenzoic acid

An authoritative, field-ready Standard Operating Procedure (SOP) and Chemical Safety Guide for handling 3-Amino-2-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-ready Standard Operating Procedure (SOP) and Chemical Safety Guide for handling 3-Amino-2-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to ensure uncompromising laboratory safety, regulatory compliance, and operational efficiency.

Executive Summary & Chemical Identity

3-Amino-2-hydroxy-5-methoxybenzoic acid is a highly functionalized aminosalicylic acid derivative utilized extensively as an organic building block in pharmaceutical synthesis and drug discovery. Because it presents as a fine, reactive powder, improper handling can lead to aerosolization, resulting in acute dermal, ocular, and respiratory exposure.

To build a self-validating safety culture, laboratory personnel must understand not just what protective measures to take, but the mechanistic causality behind them.

Table 1: Chemical Identity & Quantitative Hazard Profile

ParameterSpecification / Data
Chemical Name 3-Amino-2-hydroxy-5-methoxybenzoic acid
CAS Registry Number 1245533-15-6[1]
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Physical State Solid (Powder)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Storage Requirements Keep in a dark place, inert atmosphere, room temperature[1]

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding the molecular structure of 3-Amino-2-hydroxy-5-methoxybenzoic acid is critical for predicting its toxicological behavior and justifying the required Personal Protective Equipment (PPE).

  • Ocular and Dermal Toxicity (H315, H319): The molecule contains both a carboxylic acid moiety (-COOH) and a phenolic hydroxyl (-OH) group. Upon contact with the moisture inherent in the epidermis or the corneal epithelium, these groups induce localized pH shifts. This mild acidity disrupts the lipid bilayer of cells, leading to rapid protein denaturation, inflammation, and severe irritation[2].

  • Respiratory Toxicity (H335): The primary amine (-NH2) is susceptible to auto-oxidation, generating reactive intermediates. If the fine powder is inhaled, these particulates deposit on the mucous membranes of the upper respiratory tract. The combination of acidic functional groups and oxidative stress triggers immediate mucosal irritation and coughing[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks outlined above, the following PPE matrix must be strictly adhered to. Every barrier serves a specific mechanistic purpose.

Table 2: PPE Requirements and Mechanistic Rationale

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Rationale
Ocular (Eyes) Chemical safety goggles (tight-fitting)OSHA 29 CFR 1910.133 / EN 166Prevents ingress of airborne micro-particulates and protects the cornea from localized acidic damage. Safety glasses are insufficient.
Dermal (Hands) Nitrile examination gloves (Min. 0.11 mm thickness)EN 374Nitrile provides a robust chemical barrier against solid organic acids, preventing percutaneous absorption of the amphiphilic methoxy-compounds.
Dermal (Body) Flame-retardant, 100% cotton laboratory coatNFPA 2112Prevents the accumulation of static charge on the body, which could serve as an ignition source for airborne organic dust deflagration.
Respiratory N95 or P100 Particulate RespiratorNIOSH 42 CFR 84 / EN 149 FFP2Required only if handling outside a certified fume hood. Filters out particulates < 5 microns, protecting the respiratory mucosa[4].

Operational Workflows & Handling Protocols

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase 1: Pre-Operational Setup & Verification
  • Ventilation Validation: Verify that the laboratory fume hood is operational. Check the digital monitor to ensure a face velocity between 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • Workspace Clearance: Remove all incompatible materials from the hood, specifically strong oxidizing agents, acid chlorides, and strong bases, which can react exothermically with aminosalicylic acid derivatives[2].

  • PPE Donning: Don PPE in the following strict order to prevent cross-contamination: Lab coat Safety goggles Nitrile gloves.

Phase 2: Weighing and Transfer (Anti-Static Protocol)
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Organic powders like 3-Amino-2-hydroxy-5-methoxybenzoic acid easily accumulate static electricity, leading to erratic balance readings and hazardous aerosolization.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the powder. Keep the drop height below 2 inches to minimize dust generation.

  • Containment: Immediately seal the primary chemical container. Do not leave the bulk container open while recording weights.

Phase 3: Solution Preparation & Decontamination
  • Dissolution: Transfer the weighed solid to the destination vessel (e.g., volumetric flask) inside the fume hood. Slowly add the appropriate solvent (e.g., DMSO or buffered aqueous solution) to wash down any residual powder clinging to the vessel neck.

  • Surface Decontamination: Wipe down the balance pan, spatulas, and the surrounding fume hood surface with a paper towel dampened with 70% isopropanol or water. This captures invisible micro-dust.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches your skin[5]. Wash hands immediately with soap and water.

Emergency Response & Spill Management

In the event of a spill, rapid classification and containment are essential to prevent inhalation exposure and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk Start->Assess Minor Minor Spill (< 50g) Localized Assess->Minor Major Major Spill (> 50g) Airborne Dust Assess->Major PPE Don Spill Kit PPE (N95/P100, Nitrile) Minor->PPE Evacuate Evacuate Area Notify EHS Major->Evacuate Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Sweep/Vacuum (HEPA Filter) Contain->Clean Decon Decontaminate Surfaces (Soap & Water) Clean->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Figure 1: Emergency spill response workflow for 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Step-by-Step Minor Spill Cleanup (< 50g):

  • Isolate: Restrict access to the immediate area.

  • Protect: Don a particulate respirator (N95/P100) and a fresh pair of nitrile gloves[4].

  • Contain: Do not dry sweep, as this aerosolizes the chemical. Lightly mist the spilled powder with water to bind the particulates.

  • Recover: Use a disposable scoop or damp paper towels to collect the material. Place all recovered material into a rigid, sealable hazardous waste container.

Waste Disposal Plan

Do not discharge this compound into the municipal sewer system.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, paper towels, and gloves) must be placed in a heavy-duty, leak-proof hazardous waste bag. Label clearly as: "Hazardous Solid Waste - Toxic/Irritant (Contains 3-Amino-2-hydroxy-5-methoxybenzoic acid)."

  • Liquid Waste: Aqueous or organic solutions containing this chemical must be collected in compatible, chemically resistant carboys (e.g., HDPE). Ensure the waste stream is segregated from strong oxidizers to prevent adverse reactions in the waste accumulation area.

Sources

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